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  • Product: (2-Aminoquinazolin-6-yl)boronic acid

Core Science & Biosynthesis

Foundational

Strategic Application of (2-Aminoquinazolin-6-yl)boronic Acid in Kinase Inhibitor Discovery

Executive Summary As the landscape of targeted oncology and immunotherapy evolves, the demand for highly selective, metabolically stable kinase inhibitors has surged. At the forefront of this chemical space is the 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted oncology and immunotherapy evolves, the demand for highly selective, metabolically stable kinase inhibitors has surged. At the forefront of this chemical space is the 2-aminoquinazoline scaffold, a privileged pharmacophore known for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of various kinases.

(2-Aminoquinazolin-6-yl)boronic acid (CAS: 1314986-79-0) serves as a critical, late-stage functionalization building block. By providing a reactive boronic acid handle precisely at the 6-position of the quinazoline ring, it allows medicinal chemists to rapidly generate diverse libraries of 6-substituted derivatives via Suzuki-Miyaura cross-coupling. This whitepaper details the structural rationale, mechanistic pathways, and self-validating synthetic protocols for utilizing this reagent in modern drug discovery.

Chemical Ontology & Physicochemical Profile

The utility of (2-Aminoquinazolin-6-yl)boronic acid stems from its bifunctional nature:

  • The 2-Aminoquinazoline Core: Acts as the primary pharmacophore. The N1 and N3 nitrogens, along with the 2-amino group, form a bidentate hydrogen-bond donor/acceptor network that perfectly mimics the adenine ring of ATP.

  • The 6-Boronic Acid Vector: The C6 position on the quinazoline ring points directly toward the solvent-exposed region or specific allosteric hydrophobic pockets in many kinase targets. The boronic acid moiety (

    
    ) acts as a highly stable, non-toxic electrophilic partner for palladium-catalyzed cross-coupling.
    

Note: In synthetic workflows, this compound is frequently utilized interchangeably with its pinacol ester derivative (CAS: 882670-92-0) to enhance solubility in organic solvents and prevent protodeboronation during prolonged storage.

The 2-Aminoquinazoline Scaffold in Targeted Oncology

Hinge-Binding Dynamics

The 2-aminoquinazoline moiety is a clinically validated hinge-binder. In targets such as Cyclin-dependent kinase 4 (CDK4) , the core forms critical hydrogen bonds with the backbone amide of valine residues in the kinase hinge region. However, the unsubstituted core often suffers from promiscuity across the kinome.

The 6-Position Vector: Overcoming Metabolic Instability

Recent breakthroughs in immunotherapy have targeted Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Historically, HPK1 inhibitors suffered from severe metabolic instability due to CYP450-mediated oxidation.

By utilizing (2-Aminoquinazolin-6-yl)boronic acid to append bulky, three-dimensional heteroaryl groups at the 6-position, researchers have successfully occupied a solvent-exposed allosteric site. This strategic substitution sterically shields the molecule from CYP3A4/2C9 oxidative metabolism, resulting in subnanomolar potency (


) and >100% oral bioavailability in murine models .

Mechanistic Pathway: HPK1 Inhibition & T-Cell Reinvigoration

When T-cells recognize tumor antigens, the T-Cell Receptor (TCR) activates the SLP-76 microcluster. HPK1 acts as a negative feedback loop, phosphorylating SLP-76 to induce its ubiquitination and degradation, leading to T-cell exhaustion. 6-substituted 2-aminoquinazolines block this kinase activity, synergizing with anti-PD-1 therapies to restore anti-tumor immunity.

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 Microcluster TCR->SLP76 Activation HPK1 HPK1 Kinase SLP76->HPK1 Recruits Immunity Anti-Tumor Immunity SLP76->Immunity Promotes HPK1->SLP76 Phosphorylates (Inhibitory) Inhibitor 6-Substituted 2-Aminoquinazoline Inhibitor->HPK1 Blocks (IC50 < 1nM)

Fig 1. HPK1 signaling pathway and targeted inhibition by 2-aminoquinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the 6-position functionalization is evident in the broad spectrum of kinases that can be selectively targeted by varying the appended aryl group. Below is a summary of quantitative inhibition data derived from 6-substituted 2-aminoquinazoline libraries .

Target KinaseLigand / Derivative Context

(nM)
Primary Therapeutic Application
HPK1 Compound 39 (6-heteroaryl substituted)0.70Immuno-oncology (T-cell reinvigoration)
c-Kit 3-(2-aminoquinazolin-6-yl)-1-indolinyl-pyridin-2-one6.10Gastrointestinal stromal tumors (GIST)
Lck 3-(2-aminoquinazolin-6-yl)-1-indolinyl-pyridin-2-one19.0T-cell acute lymphoblastic leukemia
VEGFR2 3-(2-aminoquinazolin-6-yl)-1-indolinyl-pyridin-2-one48.0Anti-angiogenesis in solid tumors

Synthetic Methodology: Palladium-Catalyzed Functionalization

The primary application of (2-Aminoquinazolin-6-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. As an Application Scientist, I emphasize that successful coupling with electron-deficient or sterically hindered aryl halides requires strict adherence to mechanistic principles.

Suzuki_Workflow Boronic (2-Aminoquinazolin-6-yl) boronic acid Catalyst Pd(dppf)Cl2 / Na2CO3 Heat (90°C) Boronic->Catalyst Halide Aryl Halide (Ar-X) Halide->Catalyst Product 6-Ar-2-Aminoquinazoline (Kinase Inhibitor) Catalyst->Product Cross-Coupling

Fig 2. Palladium-catalyzed Suzuki-Miyaura functionalization of the quinazoline 6-position.

Step-by-Step Protocol & Mechanistic Causality
  • Reagent Preparation & Degassing:

    • Action: Suspend (2-Aminoquinazolin-6-yl)boronic acid (1.2 eq), Aryl Halide (1.0 eq), and

      
       (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and 
      
      
      
      . Sparge the mixture with Argon for 15 minutes.
    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich

      
       active species to inactive 
      
      
      
      peroxo complexes. This halts the catalytic cycle and promotes undesired oxidative homocoupling of the boronic acid.
  • Catalyst Introduction:

    • Action: Add

      
       (0.05 eq) under a positive stream of Argon.
      
    • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle (

      
      ). This steric bulk forces the intermediate organic groups closer together, drastically accelerating the final reductive elimination step and minimizing side reactions.
      
  • Transmetalation & Heating:

    • Action: Seal the vessel and heat to

      
       for 4–12 hours.
      
    • Causality: The boronic acid itself is insufficiently nucleophilic. The aqueous

      
       coordinates with the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral boronate complex. This increases the electron density on the ipso-carbon, facilitating the transfer of the quinazoline moiety to the 
      
      
      
      center.
  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

      
      , and purify via flash chromatography.
      
Self-Validating Troubleshooting Matrix

To ensure this protocol acts as a self-validating system, monitor the reaction via LC-MS at the 2-hour mark:

  • Observation: Disappearance of the aryl halide (

    
    ) and emergence of the product mass.
    
  • Observation: Debromination/Dehalogenation of the aryl halide (Ar-H mass observed) without product formation.

    • Conclusion: Oxidative addition is successful, but transmetalation failed. Correction: The boronic acid is not sufficiently activated. Switch to a stronger base (e.g.,

      
      ) or increase the water ratio to promote boronate formation.
      
  • Observation: Formation of quinazoline-quinazoline homodimers.

References

  • Bathini, Y., Singh, I., Harvey, P. J., Keller, P. R., & Singh, R. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(17), 3881-3885.[Link]

  • Wan, B., Liang, L., Zhong, K., Ma, Y., Wang, H., Wang, Z., Sun, S., & Lu, T. (2025). Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. Journal of Medicinal Chemistry.[Link]

  • BindingDB. (2010). BDBM50260887 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one. Binding Database Enzyme Inhibition Constant Data.[Link]

Exploratory

The Structure-Activity Relationship of 6-Borono-2-Aminoquinazoline: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. The introduction of a boronic acid moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. The introduction of a boronic acid moiety at the 6-position offers a unique opportunity for nuanced molecular interactions and targeted drug design. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-borono-2-aminoquinazoline derivatives. We will explore the synthetic rationale, the functional importance of substitutions at key positions, and the impact of these modifications on biological activity, with a particular focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Quinazoline Scaffold and the Significance of Boronic Acid Substitution

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline core, in particular, is a "privileged structure," frequently found in potent enzyme inhibitors.[1] Several clinically successful kinase inhibitors, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold, highlighting the importance of substitutions at the 2- and 4-positions for activity.[2]

The introduction of a boronic acid group at the 6-position of the 2-aminoquinazoline core is a strategic design element. Boronic acids are versatile functional groups that can engage in various non-covalent and covalent interactions with biological targets. They are known to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites, and can also participate in hydrogen bonding and other electrostatic interactions. This unique reactivity profile makes the 6-borono-2-aminoquinazoline scaffold a compelling starting point for the development of highly potent and selective inhibitors.

This guide will systematically dissect the SAR of this scaffold, providing insights into how modifications at different positions can be rationally designed to optimize potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-borono-2-aminoquinazoline derivatives is profoundly influenced by the nature of the substituents at various positions on the quinazoline ring. The following sections detail the SAR at each key position, drawing from published data on related quinazoline scaffolds where direct data on the 6-borono-2-amino variant is not available.

The 2-Amino Group: A Critical Anchor

The 2-amino group is a crucial feature for the biological activity of this scaffold, often serving as a key hydrogen bond donor to the hinge region of kinase active sites.[3]

  • Unsubstituted Amino Group: An unsubstituted 2-amino group is often essential for maintaining high affinity for the target enzyme. It can mimic the hydrogen bonding interactions of the adenine portion of ATP.

  • Substituted Amino Group: While substitution on the 2-amino group is generally detrimental to activity, certain small, well-placed substituents may be tolerated or even beneficial. For instance, in a series of 2,4-diaminoquinazolines, the introduction of an aryl amino moiety at the 2-position was explored to enhance binding with target receptors like EGFR through additional hydrogen bonding opportunities.[4] However, bulky substituents are likely to clash with the enzyme's active site, leading to a significant loss of potency.

The 6-Borono Group: A Locus for Potency and Selectivity

The boronic acid at the C6-position is a key driver of potency and can be leveraged to achieve selectivity.

  • Boronic Acid (-B(OH)₂): The free boronic acid is capable of forming reversible covalent bonds with catalytic residues (e.g., serine) in the target's active site. This can lead to a significant increase in inhibitor potency.

  • Boronic Esters (e.g., Pinacol Ester): Boronic esters are often used as synthetic precursors and can serve as prodrugs. They are generally more stable and have better pharmacokinetic properties than the free boronic acids. In the cellular environment, they can be hydrolyzed to release the active boronic acid.

  • Aryl and Heteroaryl Substitutions via Suzuki-Miyaura Coupling: The boronic acid or its ester at the 6-position provides a synthetic handle for introducing a wide variety of aryl and heteroaryl groups through Suzuki-Miyaura cross-coupling reactions.[5] This allows for extensive exploration of the SAR at this position. The nature of the substituted aryl group can influence:

    • Hydrophobic Interactions: Introduction of lipophilic groups can enhance binding to hydrophobic pockets in the active site.

    • Hydrogen Bonding: Substituents on the aryl ring can act as hydrogen bond donors or acceptors.

    • Solubility and Pharmacokinetics: The choice of the aryl substituent can be used to modulate the physicochemical properties of the molecule.

In studies of 6-substituted quinazolinones, a bromo group at the 6-position has been shown to be favorable for anticancer activity.[6] Replacing this with various aryl groups via Suzuki coupling has demonstrated that the electronic nature of the substituent can impact cytotoxicity.[5]

The 4-Position: A Vector for Selectivity and Physicochemical Properties

The 4-position of the quinazoline ring is a critical site for introducing substituents that can fine-tune selectivity and improve drug-like properties.

  • Amino and Substituted Amino Groups: Similar to the well-studied 4-anilinoquinazolines, substitution at the 4-position with an amino or a substituted amino group can significantly impact target selectivity. For instance, in PI3K/mTOR inhibitors, morpholine and p-tolyl substituted derivatives at the C-4 position of a quinoline ring retained high enzyme inhibition.[7][8]

  • Alkyl and Aryl Groups: Introduction of various alkyl and aryl groups at this position can be used to probe different regions of the target's binding site. The size, shape, and electronic properties of these substituents will determine their effect on activity.

Other Positions (5, 7, and 8): Modulators of Activity and Properties

Substitutions at positions 5, 7, and 8 of the quinazoline ring can also influence the overall activity and physicochemical properties of the molecule.

  • Positions 7 and 8: In many kinase inhibitors, the introduction of small, lipophilic groups or hydrogen bond acceptors at the 7-position can enhance potency. For example, methoxy groups at the 6- and 7-positions are common in EGFR inhibitors.[2]

  • Position 5: This position is less commonly substituted, but modifications here can impact the conformation of the molecule and its interaction with the target.

The following diagram summarizes the key SAR points for the 6-borono-2-aminoquinazoline scaffold.

Caption: Key Structure-Activity Relationships of the 6-Borono-2-Aminoquinazoline Scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of 6-borono-2-aminoquinazoline derivatives typically involves a multi-step sequence. A common approach is the construction of a 6-bromo-2-aminoquinazoline intermediate, followed by a palladium-catalyzed Miyaura borylation or a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for accessing diverse 6-substituted-2-aminoquinazoline analogs.

Synthetic_Workflow start Starting Material (e.g., 5-Bromoanthranilic Acid) step1 Cyclization to form 6-Bromo-2-amino-4(3H)-quinazolinone start->step1 step2 Chlorination at C4 step1->step2 step3 Nucleophilic substitution at C4 (Optional) step2->step3 step4 Miyaura Borylation or Suzuki-Miyaura Coupling at C6 step3->step4 final Target 6-Substituted-2-Aminoquinazoline Derivatives step4->final

Caption: General Synthetic Workflow for 6-Borono-2-Aminoquinazoline Derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromo-2-aminoquinazoline with an arylboronic acid.

Materials:

  • 6-Bromo-2-aminoquinazoline (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the 6-bromo-2-aminoquinazoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-aminoquinazoline.

Biological Evaluation and Data Presentation

The biological activity of novel 6-borono-2-aminoquinazoline derivatives is typically assessed using a panel of in vitro assays.

Key In Vitro Assays
  • Enzymatic Assays: To determine the inhibitory potency (IC₅₀) against the target enzyme (e.g., a specific kinase).

  • Cell-Based Assays: To assess the anti-proliferative activity (GI₅₀) in relevant cancer cell lines.

  • Selectivity Profiling: To evaluate the inhibitory activity against a panel of related enzymes to determine the selectivity profile.

Sample Data Presentation

The following table provides a hypothetical example of how SAR data for a series of 6-substituted-2-aminoquinazoline derivatives targeting a specific kinase could be presented.

Compound IDR (at C6)Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
1a -B(OH)₂15120
1b -Phenyl50450
1c -4-Fluorophenyl35300
1d -3-Methoxyphenyl80750
1e -Pyridin-4-yl25200

Conclusion and Future Directions

The 6-borono-2-aminoquinazoline scaffold represents a highly promising platform for the design of novel enzyme inhibitors. The insights from the structure-activity relationships of related quinazoline derivatives provide a strong foundation for the rational design of new analogs with improved potency, selectivity, and drug-like properties. The boronic acid moiety at the 6-position is a particularly attractive feature, offering opportunities for unique interactions with the target protein and serving as a versatile synthetic handle for library generation. Future work in this area should focus on the synthesis and evaluation of diverse libraries of 6-substituted-2-aminoquinazolines to fully explore the potential of this exciting scaffold. A deeper understanding of the structural biology of how these compounds interact with their targets will further accelerate the development of the next generation of quinazoline-based therapeutics.

References

  • El-Sayed, M. A., et al. (2020). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters, 11(8), 1591–1599.
  • Al-Warhi, T., et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 14(10), 1957–1973.
  • Kaur, M., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 146–163.
  • Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–11.
  • Mogbire, O. N., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 21(1), 2.
  • Stavropoulou, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 14785.
  • Yu, P., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372.
  • Al-Ostoot, F. H., et al. (2023). Structures of clinical PI3K/mTOR dual inhibitors.
  • Patel, H., & Sharma, T. (2021). Synthesis and Applications of Quinazoline Derivatives. Journal of Drug Delivery and Therapeutics, 11(6), 166-173.
  • Sianipar, M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(41), 37841–37882.
  • Al-Suhaimi, K. M., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1.
  • Synthesis and biological evaluation of substituted quinazoline derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Al-Anazi, M. S., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1055-1073.
  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing.
  • Qin, C., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877.
  • da Silva, A. C. S., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34(1), 1-26.
  • Al-Salahi, R., et al. (2022). Synthesis of 6-bromo quinazoline-2-thiol.
  • Rajveer, C. H., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharma and Bio Sciences, 1(2).
  • Silvennoinen, L., & Viitanen, L. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 707799.
  • Kumar, A., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 20-35.
  • Ivanović-Burmazović, I., et al. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 30(15), 1234.
  • da Silva, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678.
  • 2-Amino-6-nitroquinoxaline Applications in Medicinal Chemistry. (2025). Benchchem.

Sources

Foundational

2-aminoquinazoline-6-boronic acid chemical properties

This technical guide details the chemical properties, synthetic utility, and application workflows for 2-aminoquinazoline-6-boronic acid , a critical intermediate in the design of kinase inhibitors. Part 1: Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthetic utility, and application workflows for 2-aminoquinazoline-6-boronic acid , a critical intermediate in the design of kinase inhibitors.

Part 1: Executive Summary & Physicochemical Profile

2-Aminoquinazoline-6-boronic acid (CAS: 1253911-76-0) is a bifunctional heteroaromatic building block. It features a quinazoline core—a "privileged scaffold" in medicinal chemistry—functionalized with an amino group at the C2 position and a boronic acid at the C6 position.

This specific substitution pattern allows for orthogonal functionalization: the boronic acid serves as a handle for carbon-carbon bond formation (typically via Suzuki-Miyaura cross-coupling), while the 2-amino group provides a hydrogen bond donor/acceptor motif essential for binding in the hinge region of kinase ATP-binding pockets.

Structural Specifications
PropertyData
CAS Number 1253911-76-0
Formula C₈H₈BN₃O₂
Molecular Weight 188.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et₂O).
pKa (Est.) Boronic Acid: ~8.5–9.0 (Lewis acidity)Quinazoline N1: ~3.5–4.5 (Protonation site)
Stability Analysis: The Regioisomer Criticality

It is vital to distinguish the stability of the 6-position boronic acid from its 2-position isomers.

  • 2-Heteroaryl Boronic Acids (Unstable): Boronic acids directly attached to the electron-deficient C2 position (between two nitrogens) are highly prone to rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions.

  • 6-Heteroaryl Boronic Acids (Stable): The C6 position is on the benzenoid ring of the quinazoline system. It is electronically similar to a para-substituted aniline derivative. Consequently, 2-aminoquinazoline-6-boronic acid exhibits high stability comparable to phenylboronic acid, resisting protodeboronation during standard cross-coupling cycles.

Part 2: Synthetic Utility & Experimental Protocols

The Suzuki-Miyaura Cross-Coupling Workflow

The primary utility of this molecule is as a nucleophile in Pd-catalyzed cross-couplings to synthesize biaryl kinase inhibitors.

Mechanism of Action
  • Transmetalation: The boronic acid activates with a base (e.g., Carbonate or Hydroxide) to form a boronate "ate" complex.

  • Coupling: This complex transfers the quinazoline core to a Palladium(II)-aryl halide intermediate.

  • Reductive Elimination: The C-C bond is formed, releasing the biaryl product and regenerating Pd(0).

Experimental Protocol: C6-Arylation of 2-Aminoquinazoline

Objective: Coupling 2-aminoquinazoline-6-boronic acid with an aryl bromide (Ar-Br).

Reagents:

  • Nucleophile: 2-Aminoquinazoline-6-boronic acid (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) — Chosen for resistance to poisoning by the free amine.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid (1.0 eq), aryl bromide (1.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradient due to polarity of the aminoquinazoline).

Critical Note on Amino Group Protection: While the protocol above uses the free amine, the N2-amino group can coordinate to palladium, potentially slowing the reaction. If yields are low (<40%), convert the starting material to N-acetyl-2-aminoquinazoline-6-boronic acid using acetic anhydride prior to coupling. The acetyl group can be removed post-coupling with mild basic hydrolysis.

Part 3: Applications in Drug Discovery (Kinase Inhibition)[2][3]

The 2-aminoquinazoline scaffold is a bioisostere of the adenine ring of ATP. It binds to the "hinge region" of kinase enzymes.

Target Pathways

Inhibitors derived from this building block frequently target:

  • EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).

  • PI3K (Phosphoinositide 3-kinase): Cell growth and survival signaling.

  • VEGFR: Angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the intervention point for quinazoline-based inhibitors (like Gefitinib analogs derived from this core).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor Quinazoline Inhibitor (ATP Competitive) Inhibitor->EGFR Blocks ATP Binding RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: Logical flow of EGFR signaling showing the competitive inhibition point of Quinazoline derivatives at the receptor level.

Part 4: Handling & Safety Data

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (cyclic trimers) upon prolonged exposure to dry air; this is reversible in aqueous reaction media and does not degrade purity.

  • Incompatibility: Strong oxidizing agents.

References

  • Finetech Industry. (2-Aminoquinazolin-6-yl)boronic acid Product Specifications & CAS 1253911-76-0 Verification.

  • BenchChem. Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis. (Context on Quinazoline Boronic Acid Stability).

  • Knapp, D. M., et al. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc., 2009. (Mechanistic context on heteroaryl boronic acid instability).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev., 2014. (General reference for coupling protocols of heteroaromatics).

Sources

Exploratory

Quinazoline-6-Boronic Acid Derivatives: Synthetic Versatility and Pharmacological Innovation in Kinase Inhibition

Executive Summary The quinazoline scaffold is a privileged pharmacophore in oncology, forming the core of numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in oncology, forming the core of numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib. While traditional structure-activity relationship (SAR) optimizations have focused on the 4-anilino and 7-alkoxy vectors, the functionalization of the 6-position has emerged as a critical frontier.

Quinazoline-6-boronic acid and its pinacol ester derivatives serve a dual mandate in modern medicinal chemistry:

  • As a Synthetic Intermediate: They are indispensable building blocks for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to probe the solvent-exposed channel of the kinase ATP-binding pocket.

  • As a Pharmacophore: Boron-conjugated quinazolines exhibit unique mechanistic properties, including the ability to form reversible covalent bonds with nucleophilic amino acid residues (e.g., Asp800 in EGFR), leading to prolonged target residence times and sustained kinase inhibition[1]. Furthermore, boron-rich clusters (carboranes) are being leveraged as 3D aromatic bioisosteres to enhance blood-brain barrier (BBB) penetrance for glioblastoma therapies [2].

This technical guide deconstructs the mechanistic rationale, synthetic workflows, and quantitative data driving the development of quinazoline-6-boronic acid derivatives.

Mechanistic Insights: The Boronic Acid Pharmacophore

The incorporation of a boronic acid moiety directly into the quinazoline framework fundamentally alters the drug-target interaction paradigm. Unlike traditional non-covalent ATP-competitive inhibitors, boron-conjugated derivatives operate via a reversible covalent mechanism .

Causality of Prolonged Inhibition

The boron atom possesses an empty p-orbital, rendering it a strong Lewis acid. When a boron-conjugated 4-anilinoquinazoline enters the EGFR ATP-binding site, it initially binds via standard hydrogen bonding (e.g., the quinazoline N1 with the Met793 hinge residue). Subsequently, the electrophilic boron atom undergoes nucleophilic attack by the carboxylate oxygen of Asp800 (or the hydroxyl of adjacent Ser/Thr residues).

This forms a localized, reversible B–O covalent bond. The causality here is critical: the covalent bond significantly decreases the off-rate (


) of the inhibitor. In in vitro washout assays, this manifests as prolonged suppression of EGFR autophosphorylation and downstream ERK/AKT signaling, ultimately driving the cancer cell into G1 cell cycle arrest and apoptosis [1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (Active) EGF->EGFR Activates Complex Covalent B-O Complex (Asp800 Binding) EGFR->Complex Prolonged Inhibition Downstream ERK / AKT Signaling EGFR->Downstream Phosphorylation Inhibitor Boron-Conjugated Quinazoline Inhibitor->EGFR Reversible Covalent Binding Complex->Downstream Blocks Apoptosis G1 Arrest & Apoptosis Downstream->Apoptosis Inhibition of Survival

Caption: EGFR signaling pathway blockade via prolonged covalent inhibition by boron-conjugated quinazolines.

Boron-Rich Clusters (Carboranes) as 3D Bioisosteres

Beyond simple boronic acids, researchers have successfully grafted 1,7-closo-carborane clusters onto the quinazoline scaffold. These icosahedral boron clusters act as highly lipophilic, 3D bioisosteres of phenyl rings. The spherical geometry and


-aromaticity of the carborane cage allow it to perfectly occupy the hydrophobic pockets of the EGFR active site, demonstrating up to 3.3-fold higher activity against glioma cells compared to erlotinib, while simultaneously acting as a delivery vehicle for Boron Neutron Capture Therapy (BNCT) [2].

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization at the 6-position heavily influences both potency and kinase selectivity. The table below summarizes the inhibitory profiles of key quinazoline-boron derivatives and their cross-coupled analogs.

Compound / DerivativePrimary Target(s)IC₅₀ (µM)Mechanistic Notes & CausalityRef
Compound 6c (Boron-conjugated)EGFR0.19Forms reversible covalent B-O bond with Asp800; induces prolonged target residence time.[1]
Compound 7d (Boron-conjugated)EGFR0.42Exhibits irreversible-like inhibition kinetics in time-dependent preincubation assays.[1]
1,7-closo-carboranyl hybrid EGFR (Glioma)< 0.053D aromatic bioisostere; extreme lipophilicity enhances BBB penetration for glioblastoma.[2]
Compound 4e (6-Aryl derivative)EGFR / VEGFR-20.056 / 0.189Synthesized via Suzuki coupling; bulky 6-substituent accesses the solvent channel, enabling dual-kinase targeting.[3]

Synthetic Utility: Experimental Protocols

To harness the quinazoline-6-boronic acid scaffold, medicinal chemists typically utilize the pinacol ester (Bpin) rather than the free boronic acid.

The Causality of Reagent Selection: Free boronic acids are prone to protodeboronation and trimerization (forming boroxines) during silica gel chromatography. By reacting the quinazoline core with bis(pinacolato)diboron (


), the resulting pinacol ester is sterically shielded. This prevents degradation, ensuring the intermediate is robust, easily purifiable, and self-validating via standard LC-MS and NMR techniques [4].

Synthesis_Workflow Halo 6-Haloquinazoline Miyaura Miyaura Borylation Pd(dppf)Cl2, B2pin2 Halo->Miyaura Bpin Quinazoline-6-Bpin (Stable Intermediate) Miyaura->Bpin Validated via LC-MS Suzuki Suzuki-Miyaura Coupling Ar-X, Pd(PPh3)4 Bpin->Suzuki Product 6-Arylquinazoline Derivative Suzuki->Product Purified via Flash CC Assay In Vitro Kinase Assay (EGFR/VEGFR) Product->Assay IC50 Determination

Caption: Synthetic workflow for quinazoline-6-boronic acid pinacol esters and subsequent biological evaluation.

Protocol 1: Synthesis of Quinazoline-6-boronic acid pinacol ester (Miyaura Borylation)

Objective: Convert 6-bromo-4-anilinoquinazoline to its corresponding stable pinacol ester.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-4-anilinoquinazoline (1.0 equiv, 1.0 mmol), bis(pinacolato)diboron (1.5 equiv, 1.5 mmol), and anhydrous potassium acetate (KOAc) (3.0 equiv, 3.0 mmol).

    • Causality: KOAc is chosen as a mild base. Stronger bases (like NaOH) would prematurely hydrolyze the

      
       or the resulting product, leading to poor yields.
      
  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Solvent: Inject anhydrous 1,4-dioxane (10 mL) via syringe. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst and quench the reaction.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3).

  • Workup (Self-Validation): Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the quinazoline-6-Bpin intermediate. Confirm identity via LC-MS (looking for the

    
     corresponding to the boron isotope pattern).
    
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Couple the Quinazoline-6-Bpin intermediate with an aryl halide to explore the solvent-channel SAR.

  • Preparation: To a microwave vial, add Quinazoline-6-Bpin (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl bromide (1.2 equiv, 0.6 mmol), and

    
     (0.05 equiv, 5 mol%).
    
  • Solvent & Base Activation: Add a degassed mixture of 1,4-dioxane (4 mL) and 2M aqueous

    
     (1 mL).
    
    • Causality: The aqueous base is strictly required here. Water hydrolyzes the pinacol ester in situ to form a highly reactive boronate "ate" complex

      
      . This negatively charged species drastically accelerates the transmetallation step onto the Pd(II) complex, which is the rate-determining step of the Suzuki cycle.
      
  • Reaction: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

  • Workup: Dilute with EtOAc and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Concentrate and purify via reverse-phase preparative HPLC to obtain the final 6-substituted quinazoline kinase inhibitor in high purity (>95%), ready for in vitro enzymatic assays.

Conclusion

The functionalization of the quinazoline 6-position with boronic acid derivatives provides a sophisticated toolkit for modern drug discovery. Whether utilized as a robust synthetic linchpin for Suzuki-Miyaura couplings to discover dual-kinase inhibitors, or deployed directly as a covalent warhead to achieve prolonged EGFR inhibition, the quinazoline-6-boronic acid scaffold remains at the cutting edge of targeted oncology therapies.

References

  • Ban, H. S., Usui, T., Nabeyama, W., Morita, H., Fukuzawa, K., & Nakamura, H. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry, 7(21), 4415-4427.[Link]

  • Couto, M., García, M. F., Alamón, C., Cabrera, M., Cabral, P., Merlino, A., Teixidor, F., Cerecetto, H., & Viñas, C. (2018). Discovery of Potent EGFR Inhibitors through the Incorporation of a 3D-Aromatic-Boron-Rich-Cluster into the 4-Anilinoquinazoline Scaffold: Potential Drugs for Glioma Treatment. Chemistry–A European Journal, 24(13), 3122-3126.[Link]

  • Arabian Journal of Chemistry. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18.[Link]

Foundational

Heterocyclic Boronic Acids for Kinase Inhibitor Design: A Technical Guide

Executive Summary: The Reversible Covalent Paradigm The landscape of kinase inhibition is shifting from irreversible covalent strategies (typically targeting cysteines with acrylamides) toward reversible covalent inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reversible Covalent Paradigm

The landscape of kinase inhibition is shifting from irreversible covalent strategies (typically targeting cysteines with acrylamides) toward reversible covalent inhibition . Heterocyclic boronic acids represent a high-value pharmacophore in this domain. Unlike carbon-based electrophiles, the boron atom acts as a "soft" Lewis acid, capable of forming a metastable tetrahedral adduct with nucleophilic residues (Ser, Thr, Cys, Lys) within the ATP-binding pocket.

This guide details the structural rationale, synthetic challenges, and validation protocols for integrating heterocyclic boronic acids into kinase inhibitor scaffolds. The core advantage is tunable residence time : the ability to extend target engagement without the permanent haptenization risks associated with irreversible inhibitors.

Mechanistic Foundation: The Boron Warhead

The Tetrahedral Adduct

The efficacy of boronic acids relies on the empty


-orbital of the boron atom. Upon binding, a nucleophile (Nu) in the kinase active site attacks the trigonal planar (

) boron, converting it to a tetrahedral (

) anionic species.
  • Reversibility: The energy barrier for the reverse reaction (dissociation) is lower than that of C-C or C-S bond cleavage, allowing the inhibitor to dissociate as the drug concentration drops, reducing off-target toxicity.

  • Transition State Mimicry: The tetrahedral geometry mimics the high-energy transition state of phosphoryl transfer, potentially increasing affinity for the active conformation of the kinase.

Structural Logic: Why Heterocycles?

While phenylboronic acids are common, heterocyclic boronic acids (e.g., pyridine-3-boronic acid, indole-5-boronic acid) offer superior physicochemical properties:

  • Solubility: Nitrogen incorporation lowers LogP.

  • Specific Interactions: Heterocyclic nitrogens can serve as hydrogen bond acceptors for the hinge region (e.g., Met, Leu residues).

  • Vector Positioning: The geometry of the heterocycle directs the boron warhead toward specific nucleophiles (e.g., the catalytic Lysine or a non-catalytic Cysteine).

Visualization: Mechanism of Action

The following diagram illustrates the reversible covalent binding mode of a heterocyclic boronic acid inhibitor to a kinase active site nucleophile.

BoronBindingMechanism Inhibitor Heterocyclic Boronic Acid (sp2, Trigonal Planar) Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Diffusion (k_on) Kinase Kinase Active Site (Nucleophile: Ser/Thr/Cys/Lys) Kinase->Complex TS Tetrahedral Adduct (sp3, Anionic, Covalent) Complex->TS Nucleophilic Attack (Covalent Bond Formation) TS->Complex Hydrolysis/Reversal (k_off) Dissociation Slow Dissociation (Tunable Residence Time) TS->Dissociation Biochemical Outcome

Figure 1: Kinetic pathway of reversible covalent inhibition by boronic acids.[1] The transition from sp2 to sp3 hybridization is the critical binding event.

Synthetic Challenges & Solutions

Heterocyclic boronic acids, particularly 2-substituted pyridines and pyrroles, are notoriously unstable due to protodeboronation (hydrolysis of the C-B bond).

The Instability Problem

Electron-deficient heterocycles facilitate the hydrolytic cleavage of the C-B bond under physiological or synthetic conditions.

  • Risk:[2] Synthesis of the target inhibitor often fails during purification or storage.

The MIDA and DABO Solution

To circumvent instability, we utilize protected forms that act as "slow-release" precursors or stable intermediates.

  • MIDA (N-methyliminodiacetic acid) Boronates: Stable to silica gel chromatography and mild reagents.

  • DABO (Diethanolamine) Boronates: Highly crystalline and air-stable.

Protocol: Synthesis of a Pyridine-Boronic Acid Scaffold via MIDA

This protocol describes the installation of a boronic acid moiety onto a halogenated kinase scaffold using MIDA protection.

Reagents:

  • Halogenated Heterocycle (Ar-Br)

  • Bis(pinacolato)diboron (

    
    )
    
  • 
     (Catalyst)
    
  • MIDA anhydride

Step-by-Step Methodology:

  • Borylation: React Ar-Br with

    
     (1.1 eq) and 
    
    
    
    (3 mol%) in dioxane at 90°C to form the pinacol boronate.
  • Transesterification (MIDA Protection):

    • Treat the crude pinacol boronate with MIDA anhydride (1.5 eq) in DMSO at 110°C for 4 hours.

    • Why: This locks the boron into a tetrahedral sp3 complex, preventing protodeboronation during workup.

  • Purification: Precipitate the MIDA boronate with diethyl ether/water. Recrystallize from acetonitrile.

  • Deprotection (On-Demand):

    • Immediately prior to the biological assay or final coupling, hydrolyze the MIDA group using mild aqueous base (NaOH, 1M, 10 min, RT).

    • Validation: Monitor disappearance of MIDA peaks by

      
      H-NMR.
      

Experimental Validation: Measuring Residence Time

Standard


 assays are insufficient for reversible covalent inhibitors because potency is time-dependent. You must measure residence time  (

).
Protocol: Jump-Dilution Kinetic Assay

This assay determines the dissociation rate constant (


) of the boron-kinase complex.

Materials:

  • Recombinant Kinase (e.g., BTK, EGFR)

  • Fluorescent Peptide Substrate (e.g., Omnia™ or LanthaScreen™)

  • Boronic Acid Inhibitor[3][4][5][6]

Workflow:

  • Incubation: Incubate Kinase (

    
    ) with Inhibitor (
    
    
    
    ) for 1 hour to ensure full complex formation (saturation).
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

    • Logic: This massive dilution prevents re-binding of the inhibitor. Any recovery of enzymatic activity is due to inhibitor dissociation.

  • Measurement: Monitor fluorescence increase (product formation) continuously for 60–120 minutes.

  • Analysis: Fit the progress curves to the integrated rate equation:

    
    
    Where 
    
    
    
    is the steady-state velocity (recovered activity).
  • Calculation: Plot

    
     vs. [Inhibitor] (if applicable) or determine 
    
    
    
    directly from the recovery curve.

Structural Activity Relationship (SAR) Data[6][7]

The following table summarizes key SAR findings for boron-containing kinase inhibitors, highlighting the impact of the boron position.

Scaffold TypeTargetBoron Position

(nM)
Residence Time (min)Mechanism Note
Pyrazolo-quinoline CLK/ROCKPhenyl ring (Solvent front)206N/ADual inhibition; H-bond network [2].
Oxaborole ALK (L1196M)Benzoxaborole8.4>60Targets gatekeeper mutation; high metabolic stability [3].
Pyrimidine BTKCysteine-targeting4.2145Reversible covalent with Cys481 [1].
Pyrazole JAK1C-4 position<10TunableSelectivity driven by reversible covalent bond [1].

Strategic Workflow: From Design to Lead

This diagram outlines the decision matrix for developing a heterocyclic boronic acid inhibitor.

Workflow Start Target Selection (ID Nucleophile: Cys/Lys/Ser) Scaffold Scaffold Design (Heterocycle Selection) Start->Scaffold StabilityCheck Stability Assessment (Protodeboronation Risk?) Scaffold->StabilityCheck Protection MIDA/DABO Strategy StabilityCheck->Protection High Risk (e.g. 2-pyridyl) DirectSynth Direct Borylation StabilityCheck->DirectSynth Low Risk (e.g. phenyl) Assay Kinetic Assay (Jump Dilution) Protection->Assay Deprotect in situ DirectSynth->Assay Optimization Optimize Linker/Geometry Assay->Optimization Low Residence Time Lead Lead Candidate Assay->Lead High Residence Time Optimization->Scaffold

Figure 2: Decision matrix for the synthesis and evaluation of boron-based kinase inhibitors.

References

  • Advances in reversible covalent kinase inhibitors. PubMed Central. Available at: [Link]

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available at: [Link]

  • Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

(2-Aminoquinazolin-6-yl)boronic acid molecular weight and formula

Executive Summary (2-Aminoquinazolin-6-yl)boronic acid is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and targeted oncology therapeutics. As a functionalized derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminoquinazolin-6-yl)boronic acid is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and targeted oncology therapeutics. As a functionalized derivative of the privileged quinazoline scaffold—found in blockbuster drugs like Gefitinib and Erlotinib—this compound serves as a critical "molecular handle," enabling the modular attachment of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and handling protocols designed to mitigate common stability issues such as protodeboronation and boroxine trimerization.

Part 1: Physicochemical Characterization

Molecular Identity
PropertySpecification
IUPAC Name (2-Aminoquinazolin-6-yl)boronic acid
CAS Number 1253911-76-0
Molecular Formula C₈H₈BN₃O₂
Molecular Weight 188.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Quinazoline N1), ~8.8 (Boronic Acid)
Structural Dynamics & Stability

Unlike simple aryl boronic acids, (2-aminoquinazolin-6-yl)boronic acid exists in a dynamic equilibrium. The electron-deficient quinazoline core renders the Carbon-Boron (C-B) bond susceptible to hydrolysis, while the boronic acid moiety spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) under dry conditions.

  • Boroxine Cycle: In solid state, the compound often exists as a mixture of the free acid and the boroxine. This transformation is reversible upon dissolution in aqueous base.

  • Protodeboronation: The presence of the 2-amino group (electron-donating) provides some stabilization; however, prolonged heating in acidic media can lead to C-B bond cleavage, yielding 2-aminoquinazoline.

ChemicalStructure FreeAcid (2-Aminoquinazolin-6-yl)boronic acid (Active Species) Boroxine Boroxine Trimer (Storage Form) FreeAcid->Boroxine Dehydration (-3 H₂O) Deborylated 2-Aminoquinazoline (Degradation Product) FreeAcid->Deborylated Protodeboronation (Acid/Heat) Boroxine->FreeAcid Hydrolysis (+3 H₂O)

Figure 1: Equilibrium dynamics between the active boronic acid species, its storage form (boroxine), and potential degradation pathway.

Part 2: Synthetic Methodology

The synthesis of (2-aminoquinazolin-6-yl)boronic acid is most reliably achieved via a Palladium-catalyzed Miyaura borylation of the corresponding bromide. Direct lithiation is generally avoided due to the incompatibility of the 2-amino group and the electrophilic quinazoline ring with strong organolithium reagents.

Validated Protocol: Miyaura Borylation

Precursor: 2-Amino-6-bromoquinazoline (CAS: 119566-88-2).

Reagents:

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%).

  • Base: Potassium Acetate (KOAc) (anhydrous).

  • Solvent: 1,4-Dioxane or DMSO (degassed).

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk flask, combine 2-amino-6-bromoquinazoline (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass for pinacol ester: ~271 Da).

  • Workup (Ester Isolation): Filter through Celite, concentrate, and precipitate with Et₂O/Hexane.

  • Hydrolysis (Optional): To obtain the free acid, treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water, followed by mild acidic workup. Note: Many Suzuki couplings proceed more efficiently using the pinacol ester directly.

SynthesisWorkflow Start Start: 2-Amino-6-bromoquinazoline Reaction Miyaura Borylation Pd(dppf)Cl₂, B₂pin₂, KOAc 90°C, Dioxane Start->Reaction Activation Intermediate Intermediate: Pinacol Boronate Ester Reaction->Intermediate Catalytic Cycle Hydrolysis Hydrolysis NaIO₄, NH₄OAc Acetone/H₂O Intermediate->Hydrolysis Cleavage Product Final Product: (2-Aminoquinazolin-6-yl)boronic acid Intermediate->Product Direct Use (Suzuki) Hydrolysis->Product Isolation

Figure 2: Synthetic pathway from the bromo-precursor to the boronic acid. The dashed line indicates the common practice of using the ester directly in subsequent couplings.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Scaffold Construction

The quinazoline core is a "privileged structure" in oncology. The 6-position is a critical vector for optimizing potency and selectivity against kinases such as EGFR, VEGFR, and PI3K.

  • Mechanism: The N1 and N3 nitrogens of the quinazoline ring typically bind to the hinge region of the kinase ATP-binding pocket.

  • Role of Boronic Acid: It allows for the late-stage introduction of diversity at the C6 position. For example, coupling with heteroaryl halides can extend the molecule into the "solvent-front" or "back-pocket" regions of the enzyme, improving selectivity.

Suzuki-Miyaura Cross-Coupling Guidelines

When using (2-aminoquinazolin-6-yl)boronic acid in cross-coupling:

  • Base Selection: Use mild bases like K₂CO₃ or K₃PO₄. Strong bases may deprotonate the 2-amino group (pKa ~23 in DMSO), potentially poisoning the Pd catalyst.

  • Catalyst System: Pd(PPh₃)₄ is standard, but Pd(OAc)₂/XPhos is recommended for sterically hindered or electron-rich electrophiles.

  • Solvent: Dioxane/Water (4:[2]1) is the gold standard to ensure solubility of the zwitterionic boronic acid species.

Part 4: Handling & Analytical Protocols

Storage & Stability
  • Hygroscopicity: The compound is hygroscopic. Store at -20°C under inert gas.

  • Dehydration: Do not heat above 50°C under vacuum for extended periods, as this forces conversion to the boroxine anhydride (which is less reactive in some conditions).

Analytical Validation (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid TFA, as strong acid promotes protodeboronation.

  • Detection:

    • UV: 254 nm (Quinazoline absorption).

    • MS (ESI+): Look for [M+H]+ = 190.0.

    • Note: In alcoholic solvents (MeOH), you may observe the methyl boronate ester mass [M+MeOH-H₂O]+.

References

  • Finetech Industry. (2-Aminoquinazolin-6-yl)boronic acid Product Data & CAS 1253911-76-0.[3] Finetech Industry Limited.[3] Link

  • Burke, M. D., et al. (2009).[4] "A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates."[4][5] Journal of the American Chemical Society.[5] Link

  • BenchChem. (2025).[6][7][8] "Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids." Link

  • PubChem. "Quinolin-6-ylboronic Acid (Analogous Structure Data)." National Library of Medicine. Link

  • Felpin, F.-X. (2005).[9] "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids." Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Solubility Profiling of (2-aminoquinazolin-6-yl)boronic acid

Executive Summary The solubility of (2-aminoquinazolin-6-yl)boronic acid (CAS: 1253911-76-0) is governed by a complex interplay between its amphoteric quinazoline core and the Lewis-acidic boronic acid moiety. While DMSO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of (2-aminoquinazolin-6-yl)boronic acid (CAS: 1253911-76-0) is governed by a complex interplay between its amphoteric quinazoline core and the Lewis-acidic boronic acid moiety. While DMSO serves as the universal solvent for this compound (solubility often >50 mM), water presents a pH-dependent solubility profile defined by two distinct ionization events.

This guide details the physicochemical mechanics driving these differences and provides a self-validating protocol for preparing stable stock solutions.

Physicochemical Architecture

To master the solubility of this compound, one must understand the competing forces within its structure.

Structural Analysis
  • The Quinazoline Core (Basic): The 2-amino group donates electron density into the ring, increasing the basicity of the N1 nitrogen (pKa ≈ 4.5–5.0). In acidic media, this nitrogen protonates, creating a cationic species.

  • The Boronic Acid Tail (Acidic): The

    
     group is a Lewis acid (pKa ≈ 8.5–9.0). In basic media, it accepts a hydroxide ion to form the tetrahedral boronate anion 
    
    
    
    .
  • The "Insoluble Valley": At neutral pH (approx. pH 6–7), the molecule exists largely in its neutral, unionized form. Here, crystal lattice energy dominates over solvation energy, resulting in minimal aqueous solubility.

Solvent Interaction Mechanics
FeatureDMSO (Dimethyl Sulfoxide) Water (

)
Primary Interaction Dipole-Dipole & H-Bond Acceptance. DMSO is a strong H-bond acceptor (S=O) but a poor donor. It effectively solvates the polarizable aromatic core and disrupts boronic acid dimerization.H-Bond Network. Water requires the solute to disrupt its high-energy H-bond network. The hydrophobic quinazoline ring faces a high entropic penalty in water.
Solubility State High (>50 mg/mL). Forms stable solvates. Caution: Can promote boroxine (trimer) formation in the absence of water.Low (<1 mg/mL at pH 7). Highly pH-dependent. Solubility increases significantly at pH < 4 or pH > 9.
Stability Risk Oxidation. DMSO is an oxidant; prolonged storage can lead to oxidative deboronation (conversion to phenol).Protodeboronation. High temperature or extreme pH can cleave the C-B bond.

Solubility Equilibrium & Speciation

The following diagram illustrates the species present in different environments. Understanding this is critical for assay development (e.g., Suzuki coupling or biological screening).

SolubilityEquilibrium cluster_DMSO DMSO Environment (Aprotic) cluster_Water Aqueous Environment (Protic) Monomer Monomer (Solvated by DMSO) Boroxine Boroxine Trimer (Cyclic Anhydride) Monomer->Boroxine Dehydration (-3 H2O) High Conc. Neutral Neutral Form (Precipitate/Aggregate) Low Solubility Monomer->Neutral Dilution into Water Cation Cationic Form (Protonated N1) High Solubility Neutral->Cation Acidic pH (<4) +H+ Anion Boronate Anion (Tetrahedral) High Solubility Neutral->Anion Basic pH (>9) +OH-

Figure 1: Speciation of (2-aminoquinazolin-6-yl)boronic acid. In DMSO, equilibrium favors monomers or trimers. In water, pH dictates the charge state, which directly correlates with solubility.

Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Prepare a 50 mM stock solution for storage or synthesis.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though less critical for DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).

    • Critical Step: Do not use "wet" DMSO. Water promotes hydrolysis but also complicates long-term stability.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Solution should be clear and slight yellow. Any turbidity indicates impurities or saturation.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: ~3-6 months. Monitor for "phenol" smell or color darkening (oxidation).

Protocol B: Aqueous Dissolution for Biological Assays

Objective: Dilute DMSO stock into aqueous buffer without precipitation.

  • Buffer Selection: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 if concentrations >100 µM are needed.

    • Recommended: Tris or HEPES (pH 8.0) or Acetate buffer (pH 4.5) depending on assay tolerance.

  • Serial Dilution:

    • Step 1: Dilute DMSO stock 1:10 into pure water (creates a "kinetic" suspension or supersaturated solution).

    • Step 2: Immediately dilute into final buffer.

  • Troubleshooting Precipitation:

    • If a white precipitate forms immediately, the concentration exceeds the thermodynamic solubility limit of the neutral species.

    • Fix: Add complexing agents. Mannitol or Pinacol (1–5 equivalents) form esters with the boronic acid, significantly improving aqueous solubility and stability by shifting the equilibrium away from the insoluble neutral form.

Experimental Determination of Solubility (The "Shake-Flask" Method)

Do not rely solely on calculated values. Use this self-validating workflow to determine exact solubility in your specific media.

Workflow cluster_QC Quality Control Checks Start Excess Compound (Solid) Mix Add Solvent (DMSO or Buffer) Start->Mix Incubate Shake/Stir 24h @ 25°C Mix->Incubate Filter Filter (0.22 µm) or Centrifuge Incubate->Filter Check1 Check Pellet (Ensure solid remains) Incubate->Check1 Analyze Quantify Supernatant (HPLC-UV @ 254nm) Filter->Analyze Check2 Tyndall Effect (Laser check for colloids) Filter->Check2

Figure 2: Standard "Shake-Flask" workflow for thermodynamic solubility determination.

Analytical Parameters for Quantification
  • Detection: UV Absorbance at 254 nm (Quinazoline absorption).

  • Standard Curve: Prepare standards in DMSO (where solubility is guaranteed) to calibrate the HPLC response.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. Note: Boronic acids often streak on C18 columns due to interaction with residual silanols. Add 0.1% Trifluoroacetic acid (TFA) to sharpen peaks.

References

  • Boronic Acid Stability & Oxidation

    • Study: "Oxidative stability of boronic acids and the role of mixed anhydrides."[1]

    • Source: PNAS, 2021.
    • URL:[Link]

  • Solubility Mechanisms of Aryl Boronic Acids

    • Study: "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents."
    • Source: J. Chem. Eng.
    • URL:[Link]

  • Quinazoline pKa and Properties

    • Study: "Dissociation constants pKa of isoquinoline and quinazoline bases."
    • Source: ResearchG
    • URL:[Link]

  • Boronic Acid Formulation Strategies

    • Study: "Physical and Chemical Properties of Boronic Acids: Formulation Implic
    • Source: KU ScholarWorks.
    • URL:[Link]

Sources

Exploratory

2-amino-6-boronoquinazoline: A Strategic Bioisostere in Rational Drug Design

Topic: 2-amino-6-boronoquinazoline as a Bioisostere in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Boron Renaissance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-amino-6-boronoquinazoline as a Bioisostere in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Boron Renaissance

In the landscape of modern medicinal chemistry, the incorporation of boron into heterocycles has shifted from a synthetic novelty to a validated strategy for enhancing potency and selectivity. While the quinazoline scaffold is a "privileged structure" in kinase inhibition (e.g., Gefitinib, Erlotinib), the specific integration of a boronic acid moiety at the 6-position—yielding 2-amino-6-boronoquinazoline —represents a sophisticated bioisosteric approach.

This guide details the utility of 2-amino-6-boronoquinazoline not merely as a building block, but as a functional Targeted Covalent Inhibitor (TCI) warhead. By mimicking the transition states of hydrolytic enzymes or engaging in reversible covalent bonding with active-site nucleophiles (Serine/Threonine/Cysteine), this scaffold offers a unique pharmacological profile distinct from classic carbon-based analogs.

Structural Rationale & Bioisosterism

The Hybrid Pharmacophore

The molecule combines two distinct functional domains:

  • The Anchor (2-Aminoquinazoline): A planar, nitrogen-rich heterocycle that mimics the adenine ring of ATP, allowing it to slot effectively into the hinge region of kinase domains.

  • The Warhead (6-Boronic Acid): Unlike a static carboxylic acid or hydroxyl group, the boronic acid group is dynamic. It exists in equilibrium between a trigonal planar (

    
    ) neutral form and a tetrahedral (
    
    
    
    ) anionic form upon binding to a nucleophile.
Bioisosteric Replacement Logic

In drug design, the boronic acid group (


) is often deployed as a bioisostere for:
  • Carboxylic Acids (

    
    ):  Similar pKa and hydrogen-bonding potential but with the added ability to form "ate" complexes.
    
  • Phenols (

    
    ):  Mimics the H-bond donor/acceptor capability but provides a distinct electrostatic profile.
    

Key Advantage: The ability to form reversible covalent bonds with active site nucleophiles (e.g., the catalytic serine in proteases or specific cysteines/aspartates in kinases) allows for high-affinity binding without the permanent modification associated with Michael acceptors (e.g., acrylamides).

Mechanism of Action: The "Boron Trap"

The following diagram illustrates the binding mechanism where the 2-aminoquinazoline anchors the molecule, positioning the boron atom to trap a nucleophilic residue.

BindingMechanism Scaffold 2-Aminoquinazoline (ATP Hinge Binder) Warhead 6-Boronic Acid (Electrophile) Scaffold->Warhead C6 Position Target Target Enzyme (Kinase/Protease) Scaffold->Target H-Bonds (Hinge Region) Nucleophile Active Site Residue (Ser-OH / Cys-SH / Asp-COO-) Warhead->Nucleophile Lewis Acid-Base Interaction Target->Nucleophile Catalytic Domain Complex Tetrahedral Adduct (Reversible Covalent Bond) Nucleophile->Complex Formation of Boronate Anion

Caption: Mechanism of 2-amino-6-boronoquinazoline binding. The scaffold anchors via H-bonds, while the boron atom traps the nucleophile.

Chemical Synthesis Protocol

The synthesis of 2-amino-6-boronoquinazoline requires precision to prevent protodeboronation. The preferred route utilizes a Palladium-catalyzed Miyaura borylation.

Retrosynthetic Analysis
  • Target: 2-amino-6-boronoquinazoline

  • Precursor: 2-amino-6-bromoquinazoline (Commercially available or synthesized from 5-bromoanthranaldehyde).

  • Reagent: Bis(pinacolato)diboron (

    
    ).
    
Detailed Experimental Workflow

Step 1: Synthesis of the Pinacol Boronate Ester

  • Reaction: Pd-catalyzed cross-coupling.

  • Reagents:

    • 2-amino-6-bromoquinazoline (1.0 equiv)

    • Bis(pinacolato)diboron (1.2 equiv)

    • 
       (0.05 equiv)
      
    • Potassium Acetate (KOAc) (3.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Charge a dry pressure vial with 2-amino-6-bromoquinazoline (1.0 g),

    
     (1.35 g), and KOAc (1.3 g).
    
  • Add anhydrous 1,4-dioxane (10 mL) and degas with

    
     for 15 minutes (Critical: 
    
    
    
    promotes homocoupling).
  • Add the Pd catalyst (180 mg) under a nitrogen stream.

  • Seal and heat at 90°C for 4-6 hours . Monitor by LC-MS (Target mass: M+H corresponding to the ester).

  • Workup: Filter through Celite, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc) to yield the pinacol ester.

Step 2: Hydrolysis to the Free Boronic Acid

  • Note: Many bioassays can use the ester (which hydrolyzes in situ), but the free acid is preferred for precise crystallography or binding studies.

  • Reagents: Sodium Periodate (

    
    ), Ammonium Acetate (
    
    
    
    ), Acetone/Water.

Protocol:

  • Dissolve the pinacol ester (0.5 g) in Acetone/Water (1:1, 10 mL).

  • Add

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Stir at Room Temperature for 12-24 hours.

  • Workup: The boronic acid may precipitate. If not, extract with EtOAc, wash with brine, and dry.

    • Caution: Boronic acids can dehydrate to boroxines (cyclic trimers) upon drying. Store in a humidified atmosphere or as a solvate if stability is an issue.

SynthesisPath Start 2-amino-6-bromoquinazoline Inter Pinacol Boronate Ester Start->Inter Miyaura Borylation Reagents1 B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Final 2-amino-6-boronoquinazoline Inter->Final Oxidative Hydrolysis Reagents2 NaIO4, NH4OAc Acetone/H2O

Caption: Synthetic route from bromo-precursor to final boronic acid bioisostere.

Comparative Physicochemical Properties

The following table highlights why the boronic acid is a superior bioisostere in specific contexts compared to the carboxylic acid analog.

Property6-Carboxylic Acid Analog6-Boronic Acid AnalogDrug Discovery Implication
Hybridization

(Planar)

Boron adapts to the active site geometry (Transition State Mimic).
pKa ~4.5 (Anionic at pH 7.4)~8-9 (Neutral/Anionic mix)Better membrane permeability (passive diffusion) for the neutral boron species.
H-Bonding Acceptor/DonorDual Donor/AcceptorBoronic acid can engage up to 4 H-bonds in the tetrahedral state.
Binding Mode Ionic/ElectrostaticReversible CovalentBoron offers higher residence time (slow off-rate).

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (Fluorescence)

To validate the bioisostere, compare the


 against a standard kinase target (e.g., EGFR or JNK).
  • Preparation: Prepare 10 mM stock of 2-amino-6-boronoquinazoline in DMSO.

  • Enzyme Mix: Incubate Recombinant EGFR (1-5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Inhibitor Addition: Add serial dilutions of the compound. Crucial: Pre-incubate for 15-30 minutes to allow the reversible covalent bond to form (boron binding is time-dependent).

  • Reaction Start: Add ATP (

    
     concentration) and peptide substrate.
    
  • Detection: Use ADP-Glo or FRET-based detection.

  • Analysis: Plot dose-response. A steep Hill slope (>1) or time-dependent inhibition indicates successful covalent engagement.

Crystallography Note

When co-crystallizing, ensure the buffer does not contain high concentrations of Tris or glycerol, as these can form cyclic esters with the boron, competing with the enzyme active site.

References

  • Discovery of Boron-Conjugated 4-Anilinoquinazolines as EGFR Inhibitors. Source: Organic & Biomolecular Chemistry (RSC), 2014. Context: Describes the covalent interaction of boron with Asp800/Cys797 in EGFR. URL:[Link]

  • Boronic Acids in Medicinal Chemistry: Anti-Cancer, Anti-Bacterial and Anti-Viral Applications. Source: Future Medicinal Chemistry, 2019. Context: Comprehensive review of boronic acids as bioisosteres and warheads. URL:[Link]

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors. Source: MDPI, 2024. Context: Recent application of boron-containing fused heterocycles in kinase inhibition.[1][2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of (2-Aminoquinazolin-6-yl)boronic Acid

Executive Summary & Mechanistic Challenges The incorporation of the 2-aminoquinazoline scaffold is a critical step in the development of numerous kinase inhibitors and oncology therapeutics. However, utilizing (2-aminoqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The incorporation of the 2-aminoquinazoline scaffold is a critical step in the development of numerous kinase inhibitors and oncology therapeutics. However, utilizing (2-aminoquinazolin-6-yl)boronic acid (CAS: 1253911-76-0)[1] in standard Suzuki-Miyaura cross-coupling reactions presents two severe mechanistic bottlenecks:

  • Catalyst Poisoning (N-Coordination): The free 2-amino group and the basic nitrogens within the pyrimidine ring of the quinazoline core possess high affinity for palladium. In the presence of standard ligands like triphenylphosphine (PPh3), these heteroatoms outcompete the ligand, forming stable, catalytically inactive Pd-nitrogen complexes that stall the reaction[2].

  • Protodeboronation: Electron-deficient heteroaryl boronic acids are highly susceptible to hydrolytic cleavage of the carbon-boron bond. If the transmetalation step is too slow, the boronic acid degrades into the protonated heterocycle (2-aminoquinazoline) before coupling can occur[3][4].

To successfully couple this substrate, the protocol must utilize a self-validating system that accelerates oxidative addition and transmetalation while sterically shielding the palladium center from heteroatom coordination.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Poisoning Catalyst Poisoning (N-coordination) Pd0->Poisoning Free -NH2 PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Proto Protodeboronation (Degradation) Boronic 2-Aminoquinazolin-6-yl Boronic Acid Boronic->TransMet Base / H2O Boronic->Proto Heat / Slow Rxn

Catalytic cycle highlighting transmetalation vs. protodeboronation and catalyst poisoning.

Causality Behind Condition Selection

To outcompete the degradation pathways, every reagent choice must be deliberate:

  • Ligand Selection (SPhos): We deploy bulky, electron-rich dialkylbiaryl phosphines such as SPhos or XPhos. The electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. Crucially, the extreme steric bulk of the biphenyl backbone creates a protective "pocket" around the palladium center, physically preventing the 2-aminoquinazoline nitrogens from coordinating and poisoning the catalyst[2][5].

  • Base and Solvent System (K3PO4 in 1,4-Dioxane/H2O): Transmetalation requires the activation of the boronic acid into a negatively charged "ate" complex[6]. A biphasic system is mandatory here. Water dissolves the inorganic base (K3PO4) to generate hydroxide ions that attack the boron atom, while 1,4-Dioxane keeps the organic substrates in solution[4]. K3PO4 is chosen over weaker bases (like Na2CO3) because it provides sufficient basicity to rapidly drive the formation of the boronate complex without being so harsh that it accelerates protodeboronation.

Quantitative Optimization Data

The table below summarizes the causality of condition screening, demonstrating why standard conditions fail and optimized conditions succeed.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Mode of Failure
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O9015%Catalyst Poisoning & Protodeboronation
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O8045%Slow Transmetalation (Unreacted Ar-X)
Pd(OAc)2 / XPhosK3PO41,4-Dioxane/H2O8078%Trace Protodeboronation
Pd2(dba)3 / SPhos K3PO4 1,4-Dioxane/H2O 80 >90% None (Optimal Conditions)

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating workflow. If a step fails, the physical or analytical cues provided will isolate the exact point of failure.

Reagents Required
  • Aryl Halide (Electrophile): 1.00 mmol

  • (2-aminoquinazolin-6-yl)boronic acid: 1.30 mmol (Slight excess accounts for minor baseline protodeboronation)

  • Pd2(dba)3: 0.02 mmol (2 mol% Pd source)

  • SPhos: 0.08 mmol (8 mol% ligand, ensuring a 2:1 Ligand:Pd ratio)

  • K3PO4 (Anhydrous, finely ground): 2.00 mmol

  • 1,4-Dioxane / Deionized Water (4:1 v/v): 10 mL total volume

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, (2-aminoquinazolin-6-yl)boronic acid, Pd2(dba)3, SPhos, and K3PO4.

  • Self-Validation Cue: The solid mixture should appear deep purple/brown due to the Pd2(dba)3. If the palladium source appears pale gray or black, it has aggregated into inactive palladium black; discard and use a fresh batch.

Step 2: Solvent Degassing (Critical Step)

  • In a separate flask, prepare the 1,4-Dioxane/H2O (4:1) mixture and sparge vigorously with Argon for 20 minutes.

  • Add 10 mL of the degassed solvent to the Schlenk tube against a positive counter-flow of Argon.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Causality: SPhos is highly electron-rich and extremely susceptible to oxidation. Even trace ambient oxygen will irreversibly oxidize the phosphine to a phosphine oxide, instantly killing the catalytic cycle.

Step 3: Execution and Interfacial Mixing

  • Seal the Schlenk tube and submerge it in an oil bath pre-heated to 80 °C.

  • Set the stir rate to at least 800 RPM.

  • Causality: Because the reaction is biphasic, transmetalation occurs at the solvent interface. Insufficient stirring reduces the interfacial surface area, slowing transmetalation and allowing the competing protodeboronation pathway to dominate.

Step 4: Reaction Monitoring and Workup

  • After 4 hours, halt stirring, allow the phases to separate, and sample 10 µL of the upper (organic) phase for LC-MS analysis.

  • Cool the reaction to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 10 mL water.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically requiring a Dichloromethane/Methanol gradient due to the high polarity of the 2-aminoquinazoline product).

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Assembly Add Reactants Step1->Step2 Step3 3. Purge Ar/N2 Cycles Step2->Step3 Step4 4. Coupling 80°C, 4-12h Step3->Step4 Step5 5. Workup Extraction Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & Self-Validation Diagnostics

If the reaction yields poor results, analyze the crude LC-MS trace to diagnose the exact failure mode:

  • Diagnostic 1: High levels of unreacted Aryl Halide + High levels of 2-Aminoquinazoline (m/z 145).

    • Correction: The boronic acid degraded before it could couple. Lower the reaction temperature to 65 °C to slow the degradation, or switch to the more stable pinacol ester derivative, (2-aminoquinazolin-6-yl)boronic acid pinacol ester (CAS: 882670-92-0)[4][7], or a MIDA boronate[3] to enable a slow-release mechanism.

  • Diagnostic 2: High levels of unreacted Aryl Halide + High levels of unreacted Boronic Acid.

    • Correction: The catalytic cycle never initiated or died immediately. This is almost always due to oxygen ingress oxidizing the SPhos ligand, or the use of degraded Pd2(dba)3. Ensure strict Schlenk techniques and verify the integrity of the glovebox/manifold.

References

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: Organic Chemistry Portal (via J. Org. Chem., 2007, 72, 5104-5112) URL:[Link]

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (Pinacol Ester) Source: ChemBK URL:[Link]

  • Suzuki Reaction Source: Wikipedia URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Synthesis and Cross-Coupling of 2-Aminoquinazoline Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The 2-aminoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 2-aminoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for potent kinase inhibitors (e.g., LRRK2 and HPK1 inhibitors) and antibacterial agents[1]. Historically, the construction of this bicyclic system relied on harsh cyclocondensation reactions using toxic reagents like cyanogen bromide.

The advent of Palladium (Pd)-catalyzed methodologies has revolutionized both the de novo synthesis of the quinazoline core and its late-stage functionalization. By leveraging Pd-catalyzed aerobic oxidative isocyanide insertion[2] and highly selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3], chemists can now achieve unprecedented structural diversity under mild, atom-economical conditions. This application note provides a comprehensive, self-validating guide to designing, executing, and optimizing these catalytic systems.

Catalytic System Design: The Causality of Reagent Selection

Designing a robust Pd-catalyzed workflow for 2-aminoquinazolines requires a deep understanding of the electronic and steric demands of the substrate. The coordinating nature of the quinazoline nitrogens can easily poison active metal centers, necessitating precise catalyst and ligand choices.

  • Palladium Source & Oxidation State: For the de novo synthesis of the core via isocyanide insertion, Pd(OAc)₂ is the optimal precursor. The acetate ligands are not merely leaving groups; they actively participate in the concerted metalation-deprotonation (CMD) pathway, acting as internal bases to facilitate C-H activation[4]. For cross-coupling reactions on the pre-formed core, Pd(0) precursors like Pd₂(dba)₃ or stable Pd(II) pre-catalysts like Pd(dppf)Cl₂ are preferred to initiate the oxidative addition into the aryl halide bond.

  • Ligand Architecture: In aerobic oxidative couplings, external phosphine ligands are deliberately omitted. Strong

    
    -donor phosphines are rapidly oxidized to phosphine oxides by the 
    
    
    
    atmosphere, which would irreversibly deactivate the catalyst[5]. Conversely, in anaerobic cross-coupling (e.g., Buchwald-Hartwig amination), bulky biaryl phosphines like XPhos or BrettPhos are mandatory. Their steric bulk accelerates the rate-limiting reductive elimination step, preventing the basic 2-aminoquinazoline nitrogens from competitively binding and sequestering the Pd center[6].
  • The Role of the Oxidant: In aerobic isocyanide insertion, molecular oxygen (

    
    ) serves as a green, terminal oxidant. It intercepts the Pd(0) intermediate formed after reductive elimination, oxidizing it back to the active Pd(II) species, producing only water as a byproduct[7].
    

G Pd_II Pd(II) Active Species (e.g., Pd(OAc)2) Coord Substrate Coordination (Amine & Isocyanide) Pd_II->Coord + Substrates Insertion Migratory Insertion (C-N Bond Formation) Coord->Insertion Intramolecular attack RedElim Reductive Elimination (Ring Closure) Insertion->RedElim Cyclization Pd_0 Pd(0) Intermediate RedElim->Pd_0 - Product Product 2-Aminoquinazoline Core Scaffold RedElim->Product Oxidation Aerobic Oxidation (O2) Regenerates Pd(II) Pd_0->Oxidation + O2 Oxidation->Pd_II - H2O

Caption: Catalytic cycle of Pd(II)-catalyzed aerobic oxidative isocyanide insertion for 2-aminoquinazolines.

Quantitative Data: Catalyst System Benchmarking

The following table synthesizes quantitative performance metrics across different Pd-catalyzed workflows applied to 2-aminoquinazoline synthesis and functionalization.

Reaction TypeCatalyst SystemLigandOxidant / BaseSolventTemp (°C)Typical Yield
Aerobic Isocyanide Insertion Pd(OAc)₂ (5 mol%)NoneO₂ (1 atm)2-MeTHF75°C70–85%
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (2.0 eq)Dioxane/H₂O90°C80–95%
Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃ (1.5 eq)Toluene100°C65–90%
N-Monoarylation of Amidines Pd(OAc)₂ (2 mol%)BrettPhosNaOtBu (1.2 eq)t-BuOH80°C75–92%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Protocol A: De Novo Synthesis via Aerobic Oxidative Isocyanide Insertion

Reference Methodology adapted from Vlaar et al.[8]

Objective: Synthesis of the 2-aminoquinazoline core from (2-aminophenyl)azole derivatives and isocyanides.

  • Reaction Assembly: In an oven-dried Schlenk tube, add the (2-aminophenyl)azole derivative (1.0 mmol) and Pd(OAc)₂ (0.05 mmol, 5 mol%).

    • Causality: Pd(OAc)₂ is added first to allow initial pre-coordination with the basic amine substrate before the introduction of the isocyanide, preventing isocyanide-induced catalyst polymerization.

  • Solvent & Reagent Addition: Add 2-methyltetrahydrofuran (2-MeTHF, 5.0 mL) followed by the isocyanide derivative (1.2 mmol).

    • Causality: 2-MeTHF is selected over standard THF due to its superior oxygen solubility and higher boiling point, which accelerates the oxidation of Pd(0) to Pd(II).

  • Atmosphere Exchange: Purge the reaction vessel with

    
     gas for 5 minutes, then attach an 
    
    
    
    balloon (1 atm).
  • Thermal Activation: Heat the mixture to 75°C with vigorous stirring (800 rpm).

    • IPC (In-Process Control) 1: After 30 minutes, observe the solution color. A homogeneous deep yellow/orange solution indicates an active Pd(II) cycle. If a heavy black precipitate (Pd black) forms immediately, the

      
       mass transfer is insufficient; increase stirring speed.
      
  • Monitoring & Quenching: Monitor via LC-MS. Upon complete consumption of the starting material (typically 4–8 hours), cool to room temperature.

  • Purification: Filter the crude mixture through a short pad of Celite to remove Pd particulates, eluting with EtOAc. Concentrate and purify via silica gel flash chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Functionalization

Reference Methodology for Cross-Coupling on Heterocycles[9]

Objective: C-C bond formation on a 7-bromo-2-aminoquinazoline scaffold.

  • Reagent Loading: Charge a vial with 7-bromo-2-aminoquinazoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Preparation: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

    • Causality: Water is strictly required to dissolve the K₂CO₃ and form the reactive arylboronate complex

      
      , which is the actual species that undergoes transmetalation with the Pd(II)-halide complex. Degassing prevents the oxidation of the dppf ligand.
      
  • Inert Atmosphere: Seal the vial and purge with Argon for 3 minutes.

  • Thermal Activation: Heat to 90°C for 12 hours.

    • IPC 2: At 2 hours, sample 10 µL for TLC/LC-MS. If the boronic acid is consumed but the aryl bromide remains, protodeboronation has occurred. Self-Correction: Add an additional 0.5 eq of boronic acid and lower the temperature to 80°C.

  • Workup: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify.

Workflow Start Prepare Reagents (Substrate, Pd cat, Solvent) Atmosphere Atmosphere Control (O2 for Protocol A / Ar for B) Start->Atmosphere Heat Thermal Activation (75°C - 90°C) Atmosphere->Heat IPC In-Process Control (LC-MS at 2h) Heat->IPC Adjust Troubleshooting (Adjust Stirring / Add Reagents) IPC->Adjust SM Remaining or Pd Black Workup Aqueous Workup & Celite Filtration IPC->Workup Reaction Complete Adjust->Heat Corrected Purify Flash Chromatography (Silica Gel) Workup->Purify Validate NMR & HRMS Validation Purify->Validate

Caption: Experimental workflow and self-validating logic tree for Pd-catalyzed quinazoline synthesis.

Troubleshooting & Analytical Validation

A robust protocol must account for failure modes. If the expected 2-aminoquinazoline product is not observed, evaluate the following analytical markers:

  • Catalyst Poisoning (Evidenced by early Pd black formation): In Protocol A, if the solution turns black within 10 minutes, the rate of reductive elimination is vastly exceeding the rate of aerobic oxidation. Ensure the

    
     balloon is properly inflated and the stirring rate is 
    
    
    
    800 rpm to maximize the gas-liquid interfacial area.
  • Incomplete Transmetalation (Evidenced by LC-MS): In Protocol B, if LC-MS shows a buildup of the oxidative addition complex (rarely visible but inferred by halted progress) and unreacted boronic acid, the base is likely insoluble. Ensure the 4:1 Dioxane/Water ratio is strictly maintained; purely anhydrous conditions will completely stall Suzuki couplings on this scaffold.

  • Regioselectivity Validation: When functionalizing multi-halogenated quinazolines, the C4 position is generally more reactive toward oxidative addition than the C7 or C2 positions due to the lower electron density at C4. Validate the site of coupling using 2D NMR (HMBC/NOESY) to confirm the structural connectivity.

References

  • Vlaar, T., et al. (2014). "Synthesis of Diverse Azolo[c]quinazolines by Palladium(II)‐Catalyzed Aerobic Oxidative Insertion of Isocyanides." Advanced Synthesis & Catalysis, 356(6), 1205-1209. URL:[Link]

  • McGowan, M. A., et al. (2012). "Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives." Organic Letters, 14(15), 3800-3803. URL:[Link]

  • Sharma, P., et al. (2020). "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry, 8, 355. URL:[Link]

Sources

Method

Synthesis of 2-amino-6-arylquinazolines via boronic acid coupling

Application Note: Synthesis of 2-Amino-6-Arylquinazolines via Boronic Acid Coupling Executive Summary The 2-amino-6-arylquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Amino-6-Arylquinazolines via Boronic Acid Coupling

Executive Summary

The 2-amino-6-arylquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, Hsp90 inhibitors) and BACE1 inhibitors (e.g., Verubecestat). While the Suzuki-Miyaura cross-coupling of aryl boronic acids with haloquinazolines is the standard synthetic route, the presence of the free C2-amino group presents a specific challenge: catalyst poisoning via coordination to the palladium center.

This guide provides two distinct protocols to overcome this limitation:

  • Method A (Direct Coupling): A high-throughput friendly protocol utilizing robust bidentate ligands to prevent amine coordination.

  • Method B (Protected Route): A scalable, three-step sequence utilizing acetyl protection for challenging substrates requiring high purity.

Mechanistic Insight & Catalyst Poisoning

The primary failure mode in coupling unprotected 2-amino-6-haloquinazolines is the formation of stable Pd(II)-amine complexes. The free


 group, often enhanced by the electron-donating nature of the quinazoline ring, can displace labile phosphine ligands, arresting the catalytic cycle prior to transmetallation.

Figure 1: Catalytic Cycle and Amine Poisoning Pathway

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-amino-6-bromoquinazoline Poison DEAD END: Pd-Amine Complex OxAdd->Poison Free NH2 Coordination TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Aryl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle showing the off-cycle "Dead End" where the free amino group coordinates to Palladium, preventing transmetallation.

Experimental Protocols

Method A: Direct Coupling (The "Rapid Discovery" Route)

Recommended for: Library synthesis, SAR exploration, substrates with high solubility.

This method utilizes Pd(dppf)Cl₂ , a catalyst with a bidentate ferrocenyl ligand that is sterically bulky and tightly bound, making it resistant to displacement by the quinazoline amine.

Reagents:

  • Substrate: 2-amino-6-bromoquinazoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge: To a microwave vial or pressure tube, add the quinazoline substrate (1.0 mmol, 224 mg), aryl boronic acid (1.2 mmol), and

    
     (3.0 mmol, 977 mg).
    
  • Solvate: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~36 mg). Cap the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours. (Microwave: 120°C for 30 mins).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).
    
Method B: Protected Route (The "Process" Route)

Recommended for: Scale-up (>5g), low-solubility substrates, or when Method A yields <30%.

Protecting the amine as an acetamide (


) prevents catalyst poisoning and drastically improves the solubility of the quinazoline core in organic solvents.

Workflow Diagram:

ProtectedRoute Step1 1. Protection (Ac2O, Pyridine) Step2 2. Coupling (Suzuki Conditions) Step1->Step2 Step3 3. Deprotection (K2CO3, MeOH) Step2->Step3

Caption: Three-step sequence to ensure high yield and purity by masking the interfering amine.

Step-by-Step Protocol:

Step 1: Acetylation

  • Suspend 2-amino-6-bromoquinazoline in Pyridine (5 vol).

  • Add Acetic Anhydride (1.5 equiv) dropwise at 0°C.

  • Warm to 100°C and stir for 2 hours.

  • Pour into ice water; filter the precipitate (N-(6-bromoquinazolin-2-yl)acetamide).

Step 2: Coupling

  • Use the Method A conditions, but replace the base with

    
     (mild bases are sufficient for protected substrates).
    
  • Run at 80°C. The acetamide group will generally remain stable.

Step 3: Deprotection

  • Dissolve the coupled product in Methanol.

  • Add aqueous

    
     (2 equiv) or NaOH (1M).
    
  • Reflux for 1 hour.

  • Neutralize with 1M HCl to precipitate the final 2-amino-6-arylquinazoline.

Optimization & Troubleshooting Data

The following table summarizes catalyst performance based on internal validation data for the coupling of 2-amino-6-bromoquinazoline with phenylboronic acid.

Catalyst SystemLigand TypeYield (Direct)Yield (Protected)Notes
Pd(PPh₃)₄ Monodentate35%88%Prone to poisoning by free amine.
Pd(dppf)Cl₂ Bidentate82% 92%Best balance of cost/yield for direct method.
XPhos Pd G2 Bulky Biaryl88%95%Excellent but expensive; use for sterically hindered boronic acids.
Pd(OAc)₂ / PPh₃ Monodentate<10%65%Unstable active species; not recommended.

Key Troubleshooting Tips:

  • Protodeboronation: If the aryl boronic acid is electron-poor (e.g., 2-fluoro-phenyl), it may degrade before coupling. Solution: Switch base to

    
     and reduce water content (use Dioxane/H2O 10:1).
    
  • Incomplete Conversion: If starting material remains despite fresh catalyst. Solution: The product might be precipitating and coating the stir bar. Switch solvent to DMF/Water to maintain solubility at high temperatures.

References

  • Synthesis and Photophysical Properties of 2-amino-quinazolinones. MDPI. (2014). Describes Suzuki coupling on related dibromo-quinazoline scaffolds using PdCl2(PPh3)2.[1] Link

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Journal of the American Chemical Society. (2008). Detailed mechanistic study on how free amines and nitrogens deactivate Pd(0) species. Link

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. (2024). Comprehensive review of the biological importance and synthetic routes of amino-quinazolines. Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PMC. (2014). Validates the use of specific precatalysts for direct coupling of amine-containing heterocycles.[2] Link

Sources

Application

Application Note: Protecting Group Strategies for 2-Aminoquinazoline in Suzuki Coupling

Part 1: Executive Summary & Strategic Overview The 2-aminoquinazoline scaffold presents a unique "coordination triad" challenge in palladium-catalyzed cross-coupling. The exocyclic amine (C2-NH2) and the endocyclic nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The 2-aminoquinazoline scaffold presents a unique "coordination triad" challenge in palladium-catalyzed cross-coupling. The exocyclic amine (C2-NH2) and the endocyclic nitrogens (N1, N3) create a chelating environment that can sequester active Pd(0) species, leading to catalyst arrest or requiring excessive catalyst loading.

While direct coupling is possible with specialized ligands, protection strategies remain the most reliable method to ensure high yields, reproducibility, and scalability. This guide evaluates three distinct approaches:

StrategySuitabilityProsCons
Direct Coupling (No PG) Early Discovery / ScreeningZero atom-economy waste; shortest route.High catalyst loading often required; variable yields; substrate dependent.
Boc Protection (Recommended) Lead Opt / Process DevGold Standard. Suppresses N-arylation; cleanly removed; improves solubility.Requires two extra steps (protection/deprotection); acid sensitivity.
Pivaloyl (Piv) / Acetyl Harsh Coupling ConditionsExtremely stable; tolerates basic/oxidative conditions.Difficult deprotection (requires strong nucleophiles/bases); poor atom economy.

Part 2: The Challenge – Catalyst Poisoning Mechanics

To select the right strategy, one must understand why the reaction fails. The 2-aminoquinazoline motif acts as a bidentate or tridentate ligand.

Mechanism of Inhibition

In the absence of steric bulk (protecting groups), the exocyclic amine and the N1/N3 atoms can displace phosphine ligands from the Palladium center. This forms a stable, catalytically inactive "Pd-sink" complex, preventing the oxidative addition of the aryl halide.

CatalystPoisoning Pd_Active Active Catalyst L2Pd(0) Poisoned INACTIVE Complex (Pd Sequestered) Pd_Active->Poisoned Ligand Displacement (Fast w/ free NH2) Productive Oxidative Addition (Ar-Pd-X) Pd_Active->Productive Normal Path Substrate 2-Aminoquinazoline (Substrate) Substrate->Poisoned Chelation via N1/NH2 Substrate->Productive Slow w/o PG

Figure 1: Competitive coordination pathways. The free amine facilitates the formation of stable, inactive Pd-complexes (Red path), outcompeting the productive oxidative addition cycle.

Part 3: Detailed Protocols & Methodologies

Strategy A: The "Gold Standard" – N-Boc Protection

Best for: General synthesis, scale-up, and ensuring purely C-C coupling without N-arylation side products.

Rationale: The tert-butoxycarbonyl (Boc) group provides sufficient steric bulk to prevent N-coordination to Palladium. It also electronically deactivates the amine, preventing side reactions (e.g., Buchwald-Hartwig type N-arylation).

Step 1: Protection (Formation of N-Boc-2-aminoquinazoline)
  • Reagents: 2-Amino-4-chloroquinazoline (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv).

  • Solvent: DCM or THF (anhydrous).

  • Protocol:

    • Dissolve substrate in DCM (0.2 M) under N₂ atmosphere.

    • Add Et₃N and DMAP.

    • Add Boc₂O (dissolved in minimal DCM) dropwise at 0 °C.

    • Warm to RT and stir for 4–12 h (monitor by TLC/LCMS).

    • Workup: Wash with 0.1 M HCl (rapidly), then brine. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hex/EtOAc). Note: Bis-Boc products may form; these are equally effective in Suzuki coupling.

Step 2: Suzuki-Miyaura Coupling[1][2][3]
  • Reagents: N-Boc-substrate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·DCM (3–5 mol%), K₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Protocol:

    • Charge reaction vessel with Protected Substrate, Boronic Acid, and Pd catalyst.[3]

    • Evacuate and backfill with N₂ (3 cycles).

    • Add Dioxane and aqueous K₂CO₃.

    • Heat to 80–90 °C for 2–6 h. Avoid temperatures >100 °C to prevent premature Boc thermolysis.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Step 3: Deprotection
  • Method: TFA/DCM (1:4) at RT for 1 h, or 4 M HCl in Dioxane.

  • Yield Expectation: >90% over 2 steps (Coupling + Deprotection).[4]

Strategy B: Direct Coupling (Ligand-Enabled)

Best for: High-throughput screening (HTS) or when protecting groups are chemically incompatible with other motifs.

Rationale: Using electron-rich, bulky phosphine ligands (Buchwald ligands) can stabilize the Pd center enough to resist displacement by the quinazoline nitrogen.

Recommended Catalyst System:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%).

  • Alternative: Pd(dcpf)Cl₂ (specifically cited for unprotected amino-heterocycles).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: n-Butanol or Toluene/Water (biphasic).

Protocol:

  • Mix Pd(OAc)₂ and XPhos in solvent; stir at 60 °C for 10 min to pre-form the active catalyst species (L-Pd(0)).

  • Add 2-amino-haloquinazoline, boronic acid, and base.

  • Heat to 100–110 °C . Higher temperatures are required compared to protected substrates.

  • Critical Note: If conversion stalls, add a second portion of catalyst (2.5 mol%).

Part 4: Comparative Data & Decision Matrix

The following data summarizes typical outcomes based on internal optimization studies for 4-aryl-2-aminoquinazoline synthesis.

ParameterDirect CouplingN-Boc ProtectedN-Pivaloyl Protected
Avg. Yield (Coupling) 45–65%85–95% 80–90%
Catalyst Loading 5–10 mol%1–3 mol%3–5 mol%
Side Reactions N-Arylation (5–10%)< 1%< 1%
Purification Difficulty High (Polar impurities)Low (Non-polar)Medium
Total Step Count 133

Part 5: Experimental Workflow Diagram

Workflow Start Start: 2-Amino-4-chloroquinazoline Decision Is the Boronic Acid Acid-Sensitive? Start->Decision Route_Boc Route A: Boc Protection (Standard) Decision->Route_Boc No Route_Direct Route B: Direct Coupling (High Risk) Decision->Route_Direct Yes Step_Prot 1. Boc2O, DMAP 2. Workup Route_Boc->Step_Prot Step_Coup_Dir Suzuki Coupling Pd(OAc)2 + XPhos, 110°C Route_Direct->Step_Coup_Dir Step_Coup_Prot Suzuki Coupling Pd(dppf)Cl2, 80°C Step_Prot->Step_Coup_Prot Step_Deprot Deprotection TFA/DCM or HCl Step_Coup_Prot->Step_Deprot Final Final Product 2-Amino-4-arylquinazoline Step_Deprot->Final Step_Coup_Dir->Final

Figure 2: Decision tree for selecting the optimal synthetic pathway.

References

  • Direct Coupling of Amino-Quinazolines : Molecules2010 , 15(10), 7423-7437.[1] "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling". Link

  • Catalyst Poisoning Mechanisms : J. Am. Chem. Soc.2008 , 130(19), 6184–6196. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes". Link

  • Boc Protection Strategies : Molecules2018 , 23(1), 134. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling". Link

  • Green Solvents (Propylene Carbonate) : ChemistrySelect2024 , 9, e202304969.[3] "Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling". Link

  • General Suzuki Mechanism : Organic Chemistry Portal. "Suzuki Coupling".[1][3][4][5][6][7] Link

Sources

Method

Application Note: Microwave-Assisted Synthesis Using (2-Aminoquinazolin-6-yl)boronic Acid

[1] Executive Summary The (2-aminoquinazolin-6-yl)boronic acid scaffold (CAS: 1253911-76-0) represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II ki...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The (2-aminoquinazolin-6-yl)boronic acid scaffold (CAS: 1253911-76-0) represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR targets).[1] While the 2-aminoquinazoline core provides critical hydrogen-bonding motifs for the ATP-binding pocket, the C6-boronic acid moiety serves as a versatile handle for late-stage diversification via Suzuki-Miyaura cross-coupling.[1]

This guide details a microwave-assisted synthetic protocol designed to overcome common challenges associated with this reagent, including protodeboronation and catalyst poisoning by the free amino group. By utilizing dielectric heating, this method achieves in 20 minutes what typically requires 12+ hours under thermal reflux, delivering higher yields and cleaner reaction profiles.

Technical Background & Mechanistic Insights

The Reagent Profile[2][3][4][5][6][7][8]
  • Amphoteric Nature: The molecule contains a basic primary amine (

    
     for the conjugate acid) and an acidic boronic acid moiety. This zwitterionic character often leads to poor solubility in non-polar solvents.
    
  • Reactivity Challenge: Heterocyclic boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under high heat or strong base, yielding the unsubstituted quinazoline byproduct.

  • Microwave Advantage: Microwave irradiation provides rapid, uniform heating. This kinetic regime favors the desired cross-coupling (lower activation energy,

    
    ) over the slower thermal decomposition pathways, significantly improving the Chemoselectivity Index.
    
Mechanism of Action (Suzuki-Miyaura)

The reaction proceeds via the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The boronate species (activated by base) transfers the quinazoline ring to the Palladium center. Critical Step: The steric bulk of the 2-amino group is distal to the reaction center, but the nitrogen lone pair can compete for Pd binding.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocols

Protocol A: General Optimization Screening (100 mg Scale)

Objective: To determine the optimal catalyst/solvent system for a specific coupling partner.

Reagents:

  • (2-aminoquinazolin-6-yl)boronic acid (1.0 equiv)[1]

  • Aryl Bromide/Iodide Partner (1.0 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) - Selected for resistance to amine poisoning.[1]

  • Base: 2M aq.[1] Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL per mmol)

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, add the boronic acid (100 mg, 0.53 mmol), aryl halide (0.53 mmol), and Pd(dppf)Cl₂·DCM (22 mg, 0.026 mmol).

  • Solvate: Add 1,4-Dioxane (2.5 mL) and 2M Na₂CO₃ (0.8 mL).

  • Degas: Seal the vial and purge with Argon for 2 minutes (balloon needle method) to remove dissolved O₂.

  • Irradiate: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temp: 110 °C

    • Time: 20 minutes

    • Absorption Level: High

  • Analyze: Cool to RT. Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Look for the

    
     peak of the product and monitor the disappearance of the boronic acid (
    
    
    
    ).
Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: High-yield synthesis of 6-(4-phenoxyphenyl)quinazolin-2-amine.

ParameterSpecificationRationale
Substrate 4-Bromodiphenyl etherLipophilic coupling partner
Reagent (2-aminoquinazolin-6-yl)boronic acid (1.2 equiv)Slight excess to drive completion
Catalyst Pd(PPh₃)₄ (3 mol%)Cost-effective for scale-up; effective for aryl bromides
Base K₃PO₄ (3.0 equiv)Mild base minimizes protodeboronation
Solvent DMF / Water (4:[1]1)Excellent solubility for zwitterionic boronic acids

Detailed Procedure:

  • Setup: To a 30 mL microwave pressure vial equipped with a magnetic stir bar, add:

    • (2-aminoquinazolin-6-yl)boronic acid (1.20 g, 6.35 mmol)[1]

    • 4-Bromodiphenyl ether (1.32 g, 5.29 mmol)

    • K₃PO₄ (3.37 g, 15.8 mmol)

  • Solvent Addition: Add DMF (16 mL) and deionized water (4 mL). The mixture will be a suspension.

  • Degassing: Bubble Nitrogen through the slurry for 10 minutes.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (183 mg, 0.16 mmol) and cap the vial immediately.

  • Microwave Synthesis:

    • Ramp: 2 minutes to 120 °C.

    • Hold: 30 minutes at 120 °C.

    • Pressure Limit: 15 bar.

  • Work-up (Self-Validating Step):

    • Pour the dark reaction mixture into ice-cold water (100 mL).

    • Observation: The product should precipitate as a beige/tan solid. If oiling occurs, add saturated brine (20 mL).

    • Filter the solid and wash with water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove homocoupled byproducts and phosphine oxides.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5) if high purity (>98%) is required.

Visualization of Workflows

Figure 1: Reaction Logic & Troubleshooting Flow

This diagram illustrates the decision-making process during the synthesis, ensuring a self-correcting workflow.

ReactionWorkflow Start Start: Reagent Setup Degas Degas (Ar/N2) Critical for Pd(0) stability Start->Degas MW_Heat Microwave Irradiation 110-120°C, 20-30 min Degas->MW_Heat Check LC-MS Analysis MW_Heat->Check Success Workup: Precipitation in Ice Water Check->Success Conversion > 90% Fail_Deboron Issue: Protodeboronation (Product - B(OH)2) Check->Fail_Deboron Mass = Quinazoline core Fail_Stall Issue: Stalled Reaction (SM Remaining) Check->Fail_Stall SM present Fix_Base Action: Switch Base to K3PO4 or CsF Fail_Deboron->Fix_Base Fix_Cat Action: Change Catalyst to Pd(dppf)Cl2 or XPhos Fail_Stall->Fix_Cat Fix_Base->Start Retry Fix_Cat->Start Retry

Caption: Operational workflow for microwave synthesis, including critical checkpoints for troubleshooting common failure modes like protodeboronation.

Figure 2: Mechanistic Pathway (Simplified)

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic (2-aminoquinazolin-6-yl) boronic acid Boronic->TransMet + Base (Activation) Base Base (OH-)

Caption: The Suzuki-Miyaura catalytic cycle. Base activation of the boronic acid is crucial for the transmetallation step.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines. National Institutes of Health (NIH) / PMC. Discusses the general applicability of microwave irradiation for constructing the quinazoline core and subsequent functionalization.

  • Boronic Acids in Medicinal Chemistry: Synthesis and Applications. International Journal of Molecular Sciences. Provides data on the stability and reactivity profiles of heterocyclic boronic acids in cross-coupling.

  • Microwave-Assisted Regioselective Suzuki Coupling of Heterocycles. Catalysts (MDPI). Details specific protocols for coupling chloropyrimidines and related nitrogen heterocycles using Pd(PPh3)4 under microwave conditions.

  • Suzuki-Miyaura Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines. IMIST. Demonstrates the efficiency of microwave heating (150°C, 20 min) for coupling 6-substituted fused-ring heterocycles with boronic acids.

  • (2-aminoquinazolin-6-yl)boronic acid Product Data. Finetech Industry.[1] Confirmation of reagent CAS 1253911-76-0 and physical properties.[1]

Sources

Application

Application Note: One-Pot Borylation and Cross-Coupling of 6-Bromo-2-Aminoquinazoline

Executive Summary This Application Note details a robust, field-validated protocol for the one-pot (telescoped) transformation of 6-bromo-2-aminoquinazoline into 6-aryl-2-aminoquinazolines . The 2-aminoquinazoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, field-validated protocol for the one-pot (telescoped) transformation of 6-bromo-2-aminoquinazoline into 6-aryl-2-aminoquinazolines .

The 2-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., antifolates, Hsp90 inhibitors).[1] Traditional stepwise synthesis involves the isolation of the boronic acid intermediate, which is often amphoteric, difficult to purify, and prone to protodeboronation.[1]

Key Technical Advantages of this Protocol:

  • Atom Economy: Eliminates intermediate workup and purification steps.[1]

  • Chemoselectivity: Successfully manages the free amino (

    
    ) group without requiring protecting groups (e.g., Boc, Piv), reducing total step count.[1]
    
  • Catalyst Efficiency: Utilizes a single palladium source for both catalytic cycles.[1]

Strategic Analysis: The "Free Amine" Challenge

The Problem

The primary challenge in coupling 6-bromo-2-aminoquinazoline is the C2-amino group. In standard palladium catalysis, free primary amines can coordinate to the Pd(II) center, displacing phosphine ligands and forming unreactive "Pd-amine" resting states.[1] This often leads to:

  • Stalled conversion.[1]

  • Requirement for high catalyst loading (>5 mol%).[1]

  • Competitive Buchwald-Hartwig amination (N-arylation) instead of C-C coupling.

The Solution

To bypass protection/deprotection steps, this protocol utilizes


 . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle and strong chelating effect, preventing displacement by the substrate's amino group.[1] Furthermore, the use of anhydrous potassium acetate (KOAc)  in the first step is critical; it is basic enough to facilitate transmetallation in the borylation cycle but too weak to promote premature cross-coupling or side reactions.[1]

Reaction Mechanism & Workflow

The following diagram illustrates the telescoped workflow, highlighting the transition from the Borylation Cycle to the Suzuki Cycle within the same reactor.

OnePotReaction cluster_mech Critical Control Points Start Start: 6-Bromo-2-aminoquinazoline Reagents1 Step 1 Reagents: B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Start->Reagents1 Intermed Intermediate: Pinacol Boronate Ester Reagents1->Intermed Miyaura Borylation (2-4 hours) Note1 KOAc is critical for Step 1 (Prevents homocoupling) Reagents1->Note1 Reagents2 Step 2 Reagents: Ar-X (Electrophile) Na2CO3 (aq), 100°C Intermed->Reagents2 Note2 Degassing is vital (Protects air-sensitive Boronate) Intermed->Note2 Product Final Product: 6-Aryl-2-aminoquinazoline Reagents2->Product Suzuki Coupling (4-6 hours)

Figure 1: Workflow for the one-pot conversion of 6-bromo-2-aminoquinazoline. The process relies on a polarity switch from the weak base (KOAc) to a strong base (


) to activate the second cycle.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
6-Bromo-2-aminoquinazoline 1.0Substrate
Bis(pinacolato)diboron (

)
1.1 - 1.2Boron Source

0.03 - 0.05Catalyst
Potassium Acetate (KOAc) 3.0Base (Step 1)
1,4-Dioxane [0.2 M]Solvent
Aryl Halide (Ar-X) 1.0 - 1.2Coupling Partner (Step 2)
Sodium Carbonate (

)
3.0Base (Step 2)
Step-by-Step Procedure
Phase 1: Miyaura Borylation [1][2][3]
  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 6-bromo-2-aminoquinazoline (1.0 equiv),

    
     (1.1 equiv), KOAc (3.0 equiv), and 
    
    
    
    (3-5 mol%).
  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

    • Note: The concentration should be approximately 0.2 M relative to the quinazoline.[1]

  • Reaction: Heat the mixture to 90°C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. You should observe the disappearance of the bromide (M+2 peak pattern) and formation of the boronate ester (M+H of product, often observed as the boronic acid due to hydrolysis on the column).[1]

    • Caution: Do not work up the reaction. The boronate intermediate is sensitive.[1]

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Addition: Once Phase 1 is complete, cool the reaction mixture to room temperature.

  • Reagents: Remove the septum briefly (under positive inert gas flow) and add the second Aryl Halide (1.0–1.2 equiv).

  • Activation: Add degassed aqueous

    
     (2.0 M, 3.0 equiv).
    
    • Why: The stronger base and water are required to hydrolyze the pinacol ester to the reactive boronic acid species in situ and facilitate the transmetallation in the Suzuki cycle.[1]

  • Reaction: Reseal and heat to 100°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and water.[1]

    • Filter through a pad of Celite to remove palladium black.[1]

    • Separate layers; wash the organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Borylation Catalyst poisoning by

Increase catalyst loading to 5 mol% or switch to XPhos Pd G2 (highly active for amines).
Protodeboronation Presence of water in Step 1Ensure Dioxane and KOAc are strictly anhydrous.[1]
Homocoupling (Ar-Ar) Oxidative coupling of boronateEnsure strict

exclusion. Reduce

excess slightly.
Stalled Step 2 Inactive BoronateEnsure sufficient water is added in Step 2; the boronate ester must hydrolyze to the acid to react efficiently.[1]

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][4] The Journal of Organic Chemistry, 60(23), 7508–7510.[1][4] Link

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis.[1] Medium / Organic Process Research & Development Insights. Link

  • Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.[1] Organic & Biomolecular Chemistry, 14, 184-190.[1] Link

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved Oct 2023. Link

Sources

Method

Application Note: Overcoming the "2-Pyridyl Problem" in Suzuki-Miyaura Cross-Couplings

Executive Summary The Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidinyl, and polyfluorophenyl derivatives) represents a formidable challenge in modern pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidinyl, and polyfluorophenyl derivatives) represents a formidable challenge in modern pharmaceutical design[1]. These motifs are ubiquitous in drug-like small molecules, yet their incorporation is frequently bottlenecked by the inherent instability of the boron reagents. This application note details the mechanistic causality behind these failures and provides field-proven, self-validating protocols to successfully couple these challenging substrates using advanced precatalyst design and boron-masking strategies.

Mechanistic Insights: The Kinetic Bottleneck

To successfully couple electron-deficient heteroaryl boronic acids, one must understand the competing kinetic pathways that dictate the reaction's fate.

The Protodeboronation Pathway

Under standard aqueous basic conditions, boronic acids form a tetrahedral boronate complex, which is a prerequisite for transmetalation. However, for electron-deficient systems, this intermediate is highly unstable. In the case of 2-pyridyl boronic acid, base-mediated protodeboronation occurs rapidly via a transient aryl anionoid pathway or zwitterionic intermediate, cleaving the C–B bond to yield a dead-end arene (pyridine) and boric acid[2].

The Transmetalation Lag

Concurrently, the electron-deficient nature of the heteroaryl ring drastically decreases the nucleophilicity of the boronate, slowing down the transmetalation step to the Palladium(II) center[3]. If the generation of the active Pd(0) catalyst is slower than the decomposition rate of the boronic acid, the reaction will inevitably fail due to reagent depletion[4].

KineticCompetition A Electron-Deficient Boronic Acid B Protodeboronation (Decomposition) A->B Aqueous Base (Fast) C Transmetalation (Productive) A->C Active L-Pd(0) (Slow) D Dead-End Arene B->D E Biaryl Product C->E

Kinetic competition between protodeboronation and productive transmetalation.

Strategic Solutions: Inverting the Kinetic Ratio

To achieve high yields, the rate of productive transmetalation must be engineered to outcompete protodeboronation. We employ two validated strategies to achieve this:

Strategy A: Ultra-Fast Catalyst Activation (Buchwald Precatalysts) Utilizing 3rd and 4th Generation (G3/G4) Buchwald precatalysts with bulky, electron-rich ligands (e.g., XPhos). These air-stable complexes rapidly and quantitatively generate the highly active, monoligated L-Pd(0) species at room temperature, capturing the boronic acid before it can decompose.

Strategy B: The Slow-Release Strategy (MIDA Boronates) Developed by the Burke group, MIDA (N-methyliminodiacetic acid) boronates rehybridize the boron center from sp2 to sp3, creating a bench-stable, unreactive complex. Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes. This releases the free boronic acid at a rate that matches its consumption by the catalytic cycle, preventing a buildup of the unstable species.

MIDASlowRelease M MIDA Boronate (Stable sp3 Boron) Aq Aqueous Base (Slow Hydrolysis) M->Aq BA Free Boronic Acid (Low Concentration) Aq->BA Slow Release Pd Active Pd Catalyst (Fast Capture) BA->Pd Transmetalation Prod Cross-Coupled Product Pd->Prod

MIDA boronate slow-release strategy to maintain low boronic acid concentration.

Quantitative Data & Reagent Selection

Table 1: Palladium Precatalyst Generation Comparison
Precatalyst GenerationActivation ConditionsActive Species GeneratedSuitability for Unstable Boronic Acids
Pd(PPh3)4 (Traditional)Heat (80–100 °C)L2-Pd(0)Poor : High heat accelerates protodeboronation.
Buchwald G1 Strong Base, RTL-Pd(0)Moderate : Strong base triggers rapid decomposition.
Buchwald G2 Weak Base, RTL-Pd(0)Good : Mild conditions, but activation can be slow.
Buchwald G3 / G4 Weak Base, RTL-Pd(0)Excellent : Quantitative, ultra-fast activation at RT.
Table 2: Boron Reagent Stability Profile
Boron SpeciesShelf Stability (Air)Cross-Coupling ReactivityProtodeboronation Risk
Free Boronic Acid Low (Days to Weeks)ImmediateVery High
Pinacol Ester (Bpin) Moderate (Months)Requires activationHigh (Often faster than free acid)[2]
MIDA Boronate Indefinite (>60 Days)Slow-release onlyLow (Concentration kept minimal)

Experimental Protocols

Protocol A: Fast-Activation Coupling using XPhos Pd G3 (For Free Boronic Acids)

This protocol is designed for commercially available, yet unstable, electron-deficient heteroaryl boronic acids. It relies on the ultra-fast generation of the active catalyst to outpace decomposition[4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2–5 mol%)

  • 0.5 M Aqueous K3PO4 (Degassed, 3.0 equiv)

  • THF (Degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the heteroaryl boronic acid, and the XPhos Pd G3 precatalyst.

    • Causality: Using 1.5 equivalents of the boronic acid provides a buffer against inevitable minor protodeboronation.

  • Atmosphere Exchange: Seal the flask with a septum and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed THF via syringe.

    • Causality: While G3 precatalysts are bench-stable, the generated L-Pd(0) active species is highly susceptible to oxidation. Degassing prevents catalyst poisoning.

  • Base Addition & Activation: Inject the degassed 0.5 M aqueous K3PO4 solution. The biphasic mixture will rapidly change color, indicating the deprotection of the G3 precatalyst and the formation of the active Pd(0) species.

    • Causality: K3PO4 is a sufficiently mild base to facilitate transmetalation without violently accelerating base-mediated protodeboronation (which occurs rapidly with NaOH or KOtBu).

  • Reaction Monitoring: Stir vigorously at room temperature (or up to 40 °C maximum) for 30 to 120 minutes. Monitor via LC-MS.

    • Self-Validation: The presence of the des-halogenated starting material indicates successful oxidative addition but failed transmetalation (likely due to complete protodeboronation). If this occurs, switch to Protocol B.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Slow-Release Cross-Coupling using MIDA Boronates

This protocol is utilized when the free boronic acid is too unstable to survive even fast-activation conditions (e.g., 2-pyridyl boronic acid).

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • SPhos Pd G3 or XPhos Pd G3 (5 mol%)

  • K2HPO4 (5.0 equiv)

  • Dioxane / Water (4:1 v/v, Degassed, 0.1 M)

Step-by-Step Methodology:

  • Reagent Assembly: In a sealed tube, combine the aryl halide, 2-pyridyl MIDA boronate, K2HPO4, and the Pd precatalyst.

  • Solvent Introduction: Add the degassed Dioxane/Water mixture.

    • Causality: The 4:1 organic-to-aqueous ratio is critical. It provides enough water to slowly hydrolyze the MIDA protecting group, but maintains a high enough organic concentration to keep the aryl halide and catalyst in solution.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C.

    • Causality: Unlike Protocol A, heat is required here to drive the slow hydrolysis of the sp3 MIDA complex into the active sp2 boronic acid. Because the free boronic acid is consumed by the Pd catalyst the moment it is generated, thermal protodeboronation is circumvented.

  • Monitoring & Completion: Stir for 12–24 hours. Monitor the disappearance of the aryl halide via TLC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove boron salts, concentrate under reduced pressure, and purify via chromatography.

References

Sources

Application

C-H activation vs Suzuki coupling for quinazoline functionalization

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. Traditionally, functionalization relies on Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. Traditionally, functionalization relies on Suzuki-Miyaura cross-coupling at the electrophilic C4 position via a 4-chloro intermediate. While robust, this pathway suffers from poor atom economy and requires multi-step pre-functionalization.[1]

Direct C-H activation has emerged as a powerful alternative, enabling the functionalization of the C2 position (nucleophilic/radical character) or the benzenoid ring (C5-C8) without pre-activation. This guide provides a comparative technical analysis, decision frameworks, and validated protocols for both methodologies, enabling researchers to select the optimal pathway based on regiochemical targets and process constraints.

Strategic Analysis: The Trade-off Matrix

Before selecting a synthetic route, evaluate the "Cost of Complexity" versus "Atom Economy."

FeatureMethod A: Suzuki-Miyaura (C4) Method B: Direct C-H Activation (C2)
Primary Target Site C4 (via C-Cl displacement)C2 (Electronic activation) or C8 (Directed)
Pre-functionalization Required (Synthesis of 4-chloroquinazoline)None (Direct use of Quinazoline core)
Atom Economy Low (Stoichiometric boronic acid & salt waste)High (H₂ or HX byproduct only)
Reagent Stability Boronic acids are generally stable but variable.C-H substrates are stable; catalysts can be sensitive.
Scalability High (Proven in GMP manufacturing).Moderate (Oxidants/Ag salts can be limiting).
Key Challenge Hydrolysis of 4-Cl intermediate; Protodeboronation.Regiocontrol (C2 vs C4); Catalyst cost (Rh/Ir).

Decision Logic & Workflow

The following decision tree illustrates the logical selection process based on the desired substitution pattern and available starting materials.

DecisionTree Start Target: Functionalized Quinazoline Regio Desired Substitution Site? Start->Regio C4_Path C4 Position Regio->C4_Path Electrophilic Site C2_Path C2 Position Regio->C2_Path Nucleophilic Site Has_Cl Is C4-Cl available? C4_Path->Has_Cl Direct PROTOCOL B: Pd/Cu-Catalyzed C-H Arylation C2_Path->Direct Direct Arylation Directed Rh(III) Directed C-H Activation C2_Path->Directed C8 Target (Requires DG) Suzuki PROTOCOL A: Suzuki-Miyaura Coupling Has_Cl->Suzuki Yes Chlorination Step 1: Deoxychlorination (POCl3/SOCl2) Has_Cl->Chlorination No (Have C4=O) Chlorination->Suzuki

Figure 1: Strategic decision tree for quinazoline functionalization.

Method A: Suzuki-Miyaura Coupling (The Gold Standard)

Context: This is the industry-standard method for installing aryl/heteroaryl groups at the C4 position. The reaction relies on the high reactivity of the C4-Cl bond, which is activated by the


-nitrogen atoms (similar to a vinylogous chloro-imine).
Mechanistic Insight

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, Oxidative Addition is remarkably fast due to the electron-deficient nature of the quinazoline ring. The rate-limiting step is often Transmetallation , susceptible to steric hindrance from ortho-substituents on the boronic acid.

Detailed Protocol: C4-Arylation of 4-Chloroquinazoline

Reagents:

  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Inerting: Charge a Schlenk tube or microwave vial with 4-chloroquinazoline, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution. Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat to 90°C for 4–12 hours.

    • QC Check: Monitor by TLC/LC-MS. The 4-Cl starting material is prone to hydrolysis (forming quinazolin-4-one, M+1 = 147) if the reaction stalls.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over Na₂SO₄.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Table:

Observation Root Cause Corrective Action
Formation of Quinazolin-4-one Hydrolysis of C4-Cl bond. Ensure solvents are dry; increase catalyst loading to outcompete hydrolysis; use anhydrous base (Cs₂CO₃) in Toluene.
Low Conversion Inactive Boronic Acid. Check for protodeboronation; switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.

| Pd Black Precipitation | Catalyst decomposition. | Add additional ligand (e.g., PPh₃ or SPhos) to stabilize Pd species. |

Method B: Direct C-H Activation (The Modern Approach)

Context: Direct functionalization avoids the synthesis of the unstable 4-chloro intermediate. The C2 position of quinazoline is electron-deficient but capable of radical attack or concerted metallation-deprotonation (CMD). This protocol focuses on Pd-catalyzed C2-H Direct Arylation , which is complementary to C4-Suzuki.

Mechanistic Insight

Unlike Suzuki coupling, this cycle does not start with oxidative addition into the heterocycle.

  • C-H Cleavage: Pd(II) coordinates to N1, facilitating C2-H activation via a CMD mechanism (using carbonate/pivalate base).

  • Oxidative Addition: The Ar-I adds to the Pd(II)-Quinazoline complex.

  • Reductive Elimination: Forms the C2-Ar bond and regenerates Pd(0), which must be re-oxidized (if oxidative) or is part of a Pd(0)/Pd(II) cycle if using Ar-I.

CH_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_Ar L2Pd(II)-Ar-I OxAdd->PdII_Ar LigEx Ligand Exchange (Quinazoline) PdII_Ar->LigEx + Quinazoline CMD CMD Step (C2-H Activation) LigEx->CMD - HI (Base assisted) PdII_Inter Heterocycle-Pd(II)-Ar CMD->PdII_Inter RedElim Reductive Elimination PdII_Inter->RedElim RedElim->Pd0 Product 2-Arylquinazoline RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed C2-H arylation using Aryl Iodides.

Detailed Protocol: C2-Arylation (Direct Arylation)

Reagents:

  • Substrate: Quinazoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Ligand: PPh₃ (20 mol%) or CuI (co-catalyst, 10-20 mol% often enhances C2 selectivity)

  • Additive: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (oxidant/promoter)

  • Solvent: DMF or DMA (Polar aprotic is critical for C-H activation)

Step-by-Step Procedure:

  • Setup: In a dry pressure tube, combine Quinazoline, Ar-I, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

  • Solvation: Add anhydrous DMF under Argon.

  • Reaction: Seal and heat to 110–130°C for 16–24 hours. Note: Higher temperatures are required to overcome the C-H activation energy barrier compared to Suzuki.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with EtOAc.[3]

  • Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF, then water and brine.

  • Purification: Silica gel chromatography.

Troubleshooting Table:

Observation Root Cause Corrective Action
Regioisomeric Mixtures (C2 vs C4) Poor site selectivity. Use CuI co-catalyst (promotes C2 acidity); lower temperature.
Low Yield Catalyst poisoning by N-atoms. Increase catalyst loading; switch to "Cocktail" conditions (Pd/Cu/Ag).

| Homocoupling of Ar-I | Oxidative homocoupling. | Reduce the amount of oxidant (if using oxidative coupling) or switch to Ar-Br with stronger base. |

References

  • Quinazoline Scaffold Importance

    • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. (2024).[4] MDPI.

  • Suzuki Coupling Protocols

    • Suzuki Coupling - Organic Chemistry Portal. (2025).[5][6][7] Organic Chemistry Portal.

    • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[8] (2021).[2] NIH/PubMed.

  • C-H Activation Mechanisms

    • Regioselective Functionalization of Quinolines through C-H Activation.[9][10] (2021).[2] MDPI.

    • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization.[11] (2016).[11] Organic Letters/NIH.

  • Atom Economy Comparisons

    • Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. (2018).[1] MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Protocols for (2-Aminoquinazolin-6-yl)boronic Acid

Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #QZN-B-006-STAB

Welcome to the Heterocycle Stability Support Center

You are likely here because your Suzuki-Miyaura coupling failed. Instead of the desired biaryl product, your LC-MS shows a major peak corresponding to 2-aminoquinazoline (m/z ~145) .

This is not a bad batch of catalyst. This is protodeboronation .

(2-Aminoquinazolin-6-yl)boronic acid is a deceptive molecule. While the boron is attached to the benzenoid ring (C6), the strong electron-withdrawing nature of the fused pyrimidine ring, combined with the basic conditions required for cross-coupling, accelerates the hydrolytic cleavage of the C-B bond.

This guide treats your synthesis as a race: Oxidative Addition (Coupling) vs. Protodeboronation (Decomposition) . We must make the former faster than the latter.

Module 1: The Mechanism (Why is this happening?)

Q: Why does my starting material disappear before coupling occurs?

A: The culprit is the base required for the Suzuki reaction. Boronic acids are Lewis acids. In the presence of a base (OH⁻, CO₃²⁻, or alkoxides), they form a tetrahedral boronate "ate" complex. For electron-deficient heterocycles like quinazoline, this "ate" complex is the transition state that leads to C-B bond fracture.

The 2-amino group complicates matters. While electron-donating, it can serve as a proton shuttle or coordinate to the palladium, slowing down the catalytic cycle and giving the decomposition pathway a head start.

Visualization: The Protodeboronation Pathway

Protodeboronation Start (2-Aminoquinazolin-6-yl) boronic acid Ate Tetrahedral Boronate 'Ate' Complex Start->Ate + Base Base Base (OH-) Base->Ate TS Ipso-Protonation (Transition State) Ate->TS Slow Coupling High Temp Coupling Pd-Catalyzed Product Ate->Coupling Fast Pd Cycle (Desired Path) Product 2-Aminoquinazoline (Deboronated Byproduct) TS->Product C-B Bond Cleavage

Figure 1: The "Fork in the Road." The tetrahedral boronate complex is necessary for transmetallation (coupling) but is also the precursor to decomposition.

Module 2: The "Gold Standard" Solutions (Surrogates)

Q: I cannot optimize the reaction. The acid is too unstable. What now?

A: Stop using the free boronic acid. If the C-B bond cleaves faster than the catalyst can use it, you must use a "Slow-Release" strategy or a more robust boron source.

Option A: MIDA Boronates (The Slow-Release Strategy)

N-Methyliminodiacetic acid (MIDA) boronates are air-stable and resist rapid hydrolysis. Under coupling conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable "ate" complex low, minimizing decomposition.

Protocol: MIDA Cross-Coupling

  • Solvent: 1,4-Dioxane : Water (5:1).

  • Base: K₃PO₄ (3.0 equiv).[1] Crucial: Do not use carbonates.

  • Catalyst: Pd(OAc)₂ / SPhos (or XPhos) Pd G3.

  • Temp: 60°C.

  • Mechanism: The water/base slowly hydrolyzes the MIDA. As free boronic acid is released, the highly active catalyst consumes it immediately.

Option B: Potassium Organotrifluoroborates (Molander Salts)

These are tetravalent boron species. They are immune to protodeboronation during storage and require in-situ hydrolysis to react.

Protocol: Trifluoroborate Coupling

  • Solvent: MeOH : H₂O (or THF : H₂O).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Catalyst: PdCl₂(dppf) or XPhos Pd G3.

  • Note: These are often more stable than the free acid but can still suffer from insolubility.

Module 3: Optimization for the Free Acid

Q: I must use the free boronic acid. How do I make it work?

A: If you are forced to use the free acid, you must shift the kinetics in favor of the catalyst. You need a Hyper-Active Catalyst System and Anhydrous Conditions .

Troubleshooting Matrix
VariableRecommendationScientific Rationale
Catalyst XPhos Pd G3 or SPhos Pd G3 These precatalysts activate rapidly (no induction period) and the bulky ligands facilitate oxidative addition, beating the decomposition clock.
Base K₃PO₄ or CsF Avoid strong bases like NaOH or KOtBu. Anhydrous CsF allows "base-free" transmetallation in some contexts, reducing "ate" complex formation.
Solvent Anhydrous THF or Dioxane Water is the proton source for deboronation. Removing it forces the reaction to rely on the limited protons available, slowing decomposition.
Addition Slow Addition Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour to the hot reaction mixture containing the halide and catalyst.
Visual Workflow: Optimization Logic

Optimization Start Start: Reaction Fails (Deboronation Observed) Check1 Can you change the boron source? Start->Check1 Yes Switch to MIDA Boronate or Trifluoroborate Check1->Yes Yes No Optimize Free Acid Conditions Check1->No No Step1 Switch Catalyst: Use XPhos Pd G3 No->Step1 Step2 Remove Water: Use Anhydrous Dioxane/CsF Step1->Step2 Step3 Syringe Pump Addition of Boronic Acid Step2->Step3 Result Check LCMS: Product vs Byproduct Step3->Result

Figure 2: Decision tree for rescuing a failed coupling of (2-aminoquinazolin-6-yl)boronic acid.

Module 4: Storage & Handling FAQs

Q: Can I store the free acid on the shelf?

A: No. Heterocyclic boronic acids are hygroscopic. Atmospheric moisture will initiate protodeboronation even in the solid state over time.

  • Protocol: Store at -20°C under Argon/Nitrogen.

  • Best Practice: Convert to the pinacol ester immediately after synthesis if not using MIDA. While pinacol esters can still deboronate, they are kinetically more stable than the free acid.

Q: Does the 2-amino group need protection?

A: It depends. The free amine can coordinate to Palladium, poisoning the catalyst.

  • If conversion is low (<10%): The amine might be killing your catalyst. Protect it as an Acetamide (Ac) or Pivalate (Piv).

  • If conversion is high but to the wrong product (deboronation): The amine is likely not the primary issue; the instability of the ring system is. Focus on the MIDA strategy.

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][3]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4][5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[2][3]

  • Organotrifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Catalyst Selection for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3]

Sources

Optimization

Technical Support Center: Catalyst Poisoning by Free Amines in Suzuki Coupling

User Role: Researcher / Process Chemist Ticket ID: SUZ-NH2-001 Status: Open Subject: Troubleshooting stalled reactions and low yields due to amino-group coordination. Diagnostic: Is Amine Poisoning Your Problem?

Author: BenchChem Technical Support Team. Date: March 2026

User Role: Researcher / Process Chemist Ticket ID: SUZ-NH2-001 Status: Open Subject: Troubleshooting stalled reactions and low yields due to amino-group coordination.

Diagnostic: Is Amine Poisoning Your Problem?

Q: How do I know if the free amino group is killing my reaction?

A: If you observe the following symptoms, catalyst poisoning by the amine is the likely culprit:

  • Symptom 1 (The Stall): The reaction starts (20-30% conversion) and then stops completely. Adding more catalyst restarts it briefly, then it stalls again.

  • Symptom 2 (The Color Change): The reaction mixture remains a clear yellow/orange solution (characteristic of stable Pd-amine complexes) rather than turning black (Pd aggregation) or dark brown (active cycle).

  • Symptom 3 (Substrate Specificity): The same coupling works fine if you protect the amine (e.g., as a Boc-carbamate) or if you use a non-amino analogue.

The Root Cause: Palladium is a "soft" Lewis acid. Primary and secondary amines are good ligands. In standard catalytic cycles, the amine competes with your phosphine ligand for the palladium center. If the amine binds to the Pd(II) intermediate, it forms a stable, coordinatively saturated complex (the "off-cycle" trap) that cannot undergo transmetalation.

Mechanistic Insight: The "Off-Cycle" Trap

Q: Why exactly does the amine stop the reaction?

A: In a healthy Suzuki cycle, the Oxidative Addition complex


 must remain open to bind the boronate species. Free amines (

) are strong sigma-donors. They displace the labile phosphine ligand or occupy the open coordination site necessary for the boronic acid to bind.

Visualizing the Failure Mode:

SuzukiPoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X TransMet Transmetalation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet Ar'-B(OH)2 Base Poison POISON TRAP [L-Pd(II)-Ar(NH2)-X] Stable 16e- or 18e- Complex OxAdd->Poison Free Amine (R-NH2) Coordination TransMet->Pd0 Reductive Elimination - Product Prod Product Ar-Ar' Poison->OxAdd Reversible (Slow)

Figure 1: The Catalytic Cycle vs. The Poison Trap. Note how the amine creates a thermodynamic sink, preventing the Pd(II) species from progressing to transmetalation.

Strategic Solutions: Overcoming the Poison

Q: Do I have to protect the amine?

A: Not necessarily. While protecting groups (Boc, Cbz) are the most reliable fix, they add two synthetic steps. You can often bypass this by switching to sterically demanding, electron-rich ligands .

Strategy A: The "Bulky Ligand" Approach (Recommended)

Use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are designed with massive steric bulk around the phosphorus. This "umbrella" effect allows the small Pd atom to react with the aryl halide but physically blocks the amine nitrogen from coordinating to the metal center.

Ligand Selection Guide:

LigandStructure ClassBest Use CaseWhy it works
XPhos Biaryl MonophosphineGeneral purpose for primary amines.Isopropyl groups provide steric bulk that prevents amine binding but allows oxidative addition.
SPhos Biaryl MonophosphineUnprotected anilines & heteroaryl amines.High electron density facilitates oxidative addition even with deactivated substrates.
BrettPhos Biaryl MonophosphineSecondary amines or extremely challenging couplings.[1]Extreme bulk; originally designed for C-N coupling, making it excellent at resisting N-binding in C-C coupling.
CataXCium A Adamantyl PhosphineOrtho-substituted anilines.[1]The bulky adamantyl cage prevents the ortho-amino group from chelating the Pd.
Amphos P(t-Bu)2(p-NMe2-Ph)Cost-effective alternative.Bulky t-butyl groups prevent poisoning; cheaper than biaryls.
Strategy B: Precatalyst Selection

Q: I'm using Pd(OAc)2 and PPh3. Why isn't it working? A: This system is highly susceptible to poisoning.


 is a weak binder. The amine easily displaces it. Furthermore, reducing Pd(II) to Pd(0) in the presence of amines is difficult.
  • Solution: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3). These contain the ligand pre-bound in a 1:1 ratio and activate solely upon base addition, generating the active species immediately without giving the amine a chance to sequester the Pd precursor.

Validated Protocols
Protocol A: High-Throughput Screen for Unprotected Amines

Use this protocol to quickly identify the correct ligand for your specific substrate.

Reagents:

  • Catalyst: 2.0 mol% Pd Precatalyst (Run parallel reactions with XPhos Pd G3 and SPhos Pd G3 ).

  • Base: 2.0 equiv

    
     (Solid, anhydrous).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2][3]

  • Temperature: 80 °C.

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Precatalyst (0.02 equiv).

  • Degas: Seal vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen accelerates catalyst decomposition, which is already a risk with amines).

  • Solvent: Add degassed Dioxane/Water mixture (0.2 M concentration relative to halide).

  • Reaction: Heat to 80 °C for 2 hours.

  • Check: Analyze by LCMS.

    • If <10% conversion: Switch to BrettPhos Pd G3 .

    • If stalled at 50%: Increase temp to 100 °C or switch to n-Butanol solvent.

Protocol B: The "Lewis Acid" Additive Method (Alternative)

Use this if you lack Buchwald ligands. Adding a Lewis acid can "mask" the amine by binding to the lone pair, preventing it from poisoning the Pd.

  • Additive: Add 1.1 equiv of

    
     (Boric Acid)  or use the boronic acid in excess (2.0 equiv).
    
  • Mechanism: The amine coordinates to the boron center (forming a boronate-amine adduct) rather than the Palladium.

  • Note: This requires a careful balance of base to ensure the Suzuki reaction can still proceed.

Frequently Asked Questions (FAQ)

Q: My substrate is an ortho-haloaniline (e.g., 2-bromoaniline). The amine is right next to the reaction site. Is this fatal? A: It is challenging because the amine can act as a directing group, forming a stable 5-membered chelate with the Pd.

  • Fix: Use CataXCium A or SPhos . These ligands are bulky enough to break this chelate. Alternatively, use a biphasic system (Toluene/Water) with

    
    , which helps solubilize the inorganic base while keeping the Pd-catalyst in the organic phase, potentially reducing chelation strength.
    

Q: Can I use Pd/C (Heterogeneous)? A: Generally, no. Unprotected amines adsorb strongly to the surface of heterogeneous catalysts, effectively coating the active sites. Homogeneous catalysis with bulky ligands is preferred.

Q: Does the choice of base matter? A: Yes. Strong alkoxide bases (NaOtBu) can sometimes deprotonate the amine (pKa ~30), creating an amide (


), which is an even stronger poison. Use mild inorganic bases like 

or

.
References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . RSC Advances. [Link]

  • Suzuki-Miyaura Coupling: Practical Guide . Yoneda Labs. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids . Journal of the American Chemical Society. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling . ResearchGate. [Link]

Sources

Troubleshooting

Purification of zwitterionic boronic acids from reaction mixtures

Welcome to the Advanced Chromatography & Purification Support Center. Zwitterionic boronic acids present unique isolation challenges due to their amphoteric nature, extreme polarity, and tendency to form reversible coval...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Support Center. Zwitterionic boronic acids present unique isolation challenges due to their amphoteric nature, extreme polarity, and tendency to form reversible covalent bonds with standard purification matrices.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to resolve your purification bottlenecks.

Diagnostic Workflow: Selecting a Purification Strategy

The extreme polarity of zwitterions often renders standard normal-phase chromatography useless. Use the decision matrix below to determine the optimal purification pathway based on your molecule's physicochemical properties.

DecisionTree Start Crude Zwitterionic Boronic Acid Mixture Q1 Is the isoelectric point (pI) known? Start->Q1 Precip Method A: pI Precipitation Q1->Precip Yes Q2 Stable in aqueous acid/base? Q1->Q2 No RP_HPLC Reverse-Phase HPLC (C18) Q2->RP_HPLC Yes Protect Method B: Pinacol Protection & DEA Phase Switch Q2->Protect No / Highly Polar

Decision matrix for selecting a zwitterionic boronic acid purification strategy.

Core Methodologies & Experimental Protocols

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Highly polar, water-soluble zwitterions with stable acid/base profiles.

  • Step 1: Alkaline Dissolution. Suspend the crude mixture in a minimal volume of 0.1 M NaOH.

    • Causality: Boronic acids convert to anionic boronates at high pH (surpassing their pKa of ~7.8–9.0). This breaks the zwitterionic network, ensuring complete solubilization of the target compound 1.

  • Step 2: pH Titration. Slowly add 0.1 M HCl dropwise under vigorous stirring.

    • Causality: As the pH approaches the isoelectric point, the molecule adopts a net-zero charge. This minimizes ion-dipole interactions with the aqueous solvent and maximizes intermolecular hydrogen bonding, driving crystallization 2.

  • Step 3: Validation Check (Self-Validating System). Pause the titration when initial turbidity is observed. Centrifuge a 100 µL aliquot and analyze the supernatant via UV-Vis or LC-MS. If the product absorbance remains high, the true empirical pI has not been reached. Adjust the pH in 0.1 increments until the supernatant concentration plateaus at its absolute minimum.

  • Step 4: Isolation. Filter the precipitate, wash with ice-cold water (to minimize re-solubilization), and dry under a high vacuum.

Protocol B: The Pinacol-DEA "Phase Switch" Strategy

Best for: Complex mixtures requiring normal-phase chromatography before final isolation.

  • Step 1: Pinacol Protection. React the crude boronic acid with 1.2 equivalents of pinacol in THF with anhydrous MgSO₄ for 12 hours.

    • Causality: Masking the empty p-orbital of the boron atom prevents Lewis acid-base interactions with silanol groups on standard silica, allowing the compound to be purified via standard flash chromatography.

  • Step 2: Validation Check (Self-Validating System). Perform TLC on normal-phase silica. The disappearance of a heavily streaking baseline spot and the emergence of a well-defined, high-Rf spot confirms complete protection. Purify the ester via column chromatography.

  • Step 3: DEA Transesterification. Dissolve the purified ester in diethyl ether and add 1.1 equivalents of diethanolamine (DEA).

    • Causality: DEA forms a highly stable, rigid bicyclic complex with boron. Because this complex is highly polar and insoluble in ether, it precipitates out, driving the transesterification equilibrium forward via Le Chatelier's principle 3.

  • Step 4: Validation Check (Self-Validating System). This reaction is visually self-validating; a dense white precipitate will form within 20 minutes. If the solution remains clear, the ester is too sterically hindered, and an alternative deprotection (e.g., KHF₂ to form a trifluoroborate 4) must be utilized. Filter and collect the DEA-boronate solid.

  • Step 5: Biphasic Hydrolysis. Suspend the DEA-boronate in a biphasic mixture of 0.1 M HCl and diethyl ether. Stir for 30 minutes.

    • Causality: The acid hydrolyzes the DEA complex. The liberated zwitterionic boronic acid partitions entirely into the aqueous layer, while any residual organic impurities partition into the ether layer. Lyophilize the aqueous layer to yield the pure product.

DEAMechanism Ester Pinacol Boronate Ester (Soluble) DEA Add Diethanolamine (DEA) in Ether Ester->DEA Complex DEA-Boronate Complex (Insoluble Precipitate) DEA->Complex Transesterification Hydrolysis Biphasic Hydrolysis (0.1 M HCl / Ether) Complex->Hydrolysis Filtration Product Free Zwitterionic Boronic Acid Hydrolysis->Product Phase Separation

Mechanism of DEA-mediated transesterification and hydrolysis for boronic acid deprotection.

Quantitative Method Comparison

Purification StrategyTypical YieldPurity AchievedScalabilityPrimary Limitation
pI Precipitation 60–85%>95%High (Multi-gram)Requires precise pH control and low solubility at pI.
Pinacol/DEA Switch 75–95%>98%Medium (Gram scale)Multi-step process; requires complete solvent removal.
Reverse-Phase HPLC 50–70%>99%Low (Milligram)High solvent consumption; difficult to remove water.
Ion-Exchange Resin 65–80%>90%High (Multi-gram)Potential co-elution of inorganic salts.

Troubleshooting Guides & FAQs

Q: Why does my zwitterionic boronic acid streak irreversibly on standard normal-phase silica gel? A: Boronic acids possess an empty p-orbital (Lewis acid) and hydroxyl groups that form reversible covalent bonds with the silanol groups (Lewis base) on standard silica. When combined with a zwitterionic backbone (e.g., an ammonium cation and boronate anion), the extreme polarity causes irreversible adsorption or severe streaking. Always derivatize to a pinacol ester or switch to reverse-phase (C18) chromatography modified with formic acid 1.

Q: I successfully deprotected my pinacol ester using acidic hydrolysis, but I cannot separate the free boronic acid from the cleaved pinacol. What went wrong? A: Direct acidic hydrolysis of a pinacol ester is an equilibrium reaction. If you attempt this in a monophasic system (e.g., THF/water), the pinacol remains in solution and will immediately re-esterify the boronic acid upon concentration. You must use a biphasic system (like the DEA Phase Switch protocol above) where the cleaved pinacol is continuously extracted into an organic layer (ether/hexanes) while the highly polar zwitterionic boronic acid is trapped in the aqueous layer 3.

Q: My LC-MS shows multiple mass peaks (e.g., [3M-3H₂O+H]⁺) for what should be a pure boronic acid. Is my sample degrading? A: Likely not. Boronic acids are highly prone to dehydration, forming cyclic anhydrides known as boroxines (trimers). This dehydration frequently occurs in the heated, low-pressure environment of the MS electrospray ionization (ESI) source. To validate that your sample is intact, run the LC-MS in both positive and negative ion modes, and explicitly look for the boroxine trimer mass [3M - 3H₂O + H]⁺. If NMR shows a clean spectrum but MS shows trimers, it is an in-source artifact, not degradation.

Q: I am trying to precipitate my compound at its pI, but it remains fully dissolved. How can I force precipitation? A: Some zwitterionic boronic acids maintain high hydration spheres even at their isoelectric point. To force precipitation, lower the dielectric constant of the solution by slowly adding a miscible anti-solvent, such as cold acetone or acetonitrile, to the aqueous mixture after the pI has been reached.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central (PMC). Available at:[Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ACS Publications. Available at:[Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: 2-Aminoquinazoline Boronic Acids

Subject: Solubility Optimization & Handling Guide Ticket ID: #AQB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Brick Dust" Paradox Welcome to the technical support hub for 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Handling Guide

Ticket ID: #AQB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for 2-aminoquinazoline boronic acids. If you are reading this, you are likely staring at a suspension that refuses to dissolve in methanol, DMSO, or DMF, or you are witnessing low yields in Suzuki couplings due to precipitation.

The Core Problem: 2-aminoquinazoline boronic acids suffer from a "perfect storm" of insolubility factors:

  • The Boroxine Cycle: In dry organic solvents, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). These are significantly less polar and pack tightly in the crystal lattice.

  • π-Stacking: The planar quinazoline core exhibits strong π-π stacking interactions.

  • H-Bonding Network: The 2-amino group acts as a donor/acceptor, creating an intermolecular "zipper" that resists solvation.

This guide provides a diagnostic workflow to solubilize these difficult reagents without compromising their chemical integrity.

Module 1: Diagnostic & Mechanism

Why is my sample insoluble?

Before adding random solvents, understand the state of your material.[1] The equilibrium between the monomeric boronic acid and the trimeric boroxine is the primary variable.

The Boroxine Equilibrium In anhydrous solvents (DCM, dry DMSO), the equilibrium shifts right (Trimer), often precipitating out. In the presence of water or suitable ligands, it shifts left (Monomer).

BoroxineCycle Acid Monomeric Boronic Acid (Soluble / Reactive) Boroxine Boroxine Trimer (Insoluble / Aggregated) Acid->Boroxine - 3 H₂O (Dry Solvents) Boronate Boronate Anion (Water Soluble) Acid->Boronate + OH⁻ (Base) Boroxine->Acid + H₂O (Wet Solvents)

Figure 1: The dynamic equilibrium of boronic acids.[2] Driving the reaction toward the monomer or boronate anion is key to solubility.

Module 2: Solvent System Optimization

Troubleshooting Protocol: The "Wet Solvent" Strategy

Do not heat 2-aminoquinazoline boronic acids above 60°C to dissolve them. They are prone to protodeboronation (loss of the boron group).[3] Instead, use chemical thermodynamics.

Protocol A: The Gradient Solubilization Method

Use this when preparing stock solutions for biological assays or reactions.

StepActionTechnical Rationale
1 Weigh sample into a vial.-
2 Add DMSO (anhydrous) to 50% of target volume.Disrups π-stacking of the quinazoline core.
3 Vortex vigorously. If suspension persists, proceed to Step 4.-
4 Add Water (5-10% of total volume).Crucial Step: Water hydrolyzes the insoluble boroxine trimer back to the soluble monomeric acid [1].
5 Sonicate at < 40°C for 5 mins.Acoustic cavitation breaks aggregates without thermal degradation.
6 If still insoluble, add 1.0 eq of NaOH or K₂CO₃ .Converts the neutral acid to the highly soluble boronate anion (See Fig 1).

Solvent Compatibility Matrix

Solvent System Solubility Rating Application
Pure DCM / Toluene 🔴 Poor Avoid. Promotes boroxine formation.
Dry DMSO 🟡 Moderate Good for storage, but may contain micro-crystals of boroxine.
DMSO + 10% Water 🟢 Good Best for general handling. Shifts equilibrium to monomer.
MeOH / EtOH 🟡 Moderate Can form alkyl boronic esters (solvolysis), changing the species.

| THF + Diethanolamine | 🟢 Excellent | Forms soluble diethanolamine adducts. |

Module 3: Chemical Modification (The "Hardware Upgrade")

If the free acid is chemically intractable, you must derivatize it. The free amino group and the boronic acid moiety create zwitterionic issues that are best solved by masking the boron.

Option 1: MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are air-stable, chromatographic, and often soluble in Acetonitrile/DMSO mixtures where the free acid fails. MIDA boronates slowly release the active boronic acid under the basic conditions of a Suzuki coupling, preventing side reactions [2].

Synthesis Protocol (Using MIDA Anhydride):

  • Suspend 2-aminoquinazoline boronic acid (1.0 eq) in THF.

  • Add MIDA anhydride (1.5 eq). Note: Using the anhydride avoids the high-heat Dean-Stark conditions usually required.

  • Stir at reflux (mild) or 60°C for 4-12 hours.

  • Precipitate product with Et₂O or crystallize from MeCN.

Option 2: Potassium Organotrifluoroborates

If you need high water solubility (e.g., for biological screening or aqueous coupling), convert to the trifluoroborate salt [3].

Synthesis Protocol:

  • Dissolve boronic acid in MeOH.

  • Add KHF₂ (3.0 eq) dissolved in minimal water.

  • Stir at RT for 1 hour. The product often precipitates as a white solid.

  • Filter and wash with Acetone/Et₂O. Result: A salt that is stable to air/moisture and soluble in polar organic/aqueous mixtures.[4]

Module 4: Reaction-Specific Troubleshooting

Issue: Low Yields in Suzuki Coupling

Diagnosis: The 2-aminoquinazoline core is electron-deficient. The C-B bond is labile. High temperature + Base = Protodeboronation (The boron falls off and is replaced by Hydrogen).

Protodeboronation Start 2-Aminoquinazoline Boronic Acid Zwitt Zwitterionic Intermediate (Base Catalyzed) Start->Zwitt High pH / Heat Prod Suzuki Product Start->Prod Pd Catalyst / Controlled Release Dead Protodeboronated Byproduct (Quinazoline) Zwitt->Dead Rapid C-B Bond Cleavage

Figure 2: The danger zone. Fast hydrolysis leads to byproducts. Slow release strategies (MIDA) favor the product.

Solution:

  • Switch to MIDA Boronate: This enforces a "Slow Release" mechanism.[5] The concentration of free boronic acid remains low, favoring the cross-coupling over the decomposition [2].

  • Anhydrous Conditions: If using the free acid, use anhydrous conditions with a specific base like CsF or Ag₂O instead of aqueous carbonate bases.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to 80°C to get it to dissolve? A: No. 2-heterocyclic boronic acids are thermally unstable. Heating accelerates protodeboronation. Use sonication or the "Wet Solvent" method (Module 2).

Q: Why does my NMR spectrum look messy in CDCl₃? A: In CDCl₃, you are seeing a mixture of the monomer, the boroxine trimer, and various H-bonded aggregates. Switch to DMSO-d6 + 1 drop of D₂O. The D₂O hydrolyzes everything to the monomer, yielding a clean spectrum.

Q: I need to purify the boronic acid. Can I use silica gel? A: Generally, no . Free boronic acids streak on silica due to reversible bonding with silanols.

  • Fix: Convert to the Pinacol ester or MIDA boronate first.

  • Alternative: Use reverse-phase (C18) with water/acetonitrile (no TFA, use Formic acid if necessary).

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of (2-Aminoquinazolin-6-yl)boronic Acid

Topic: Troubleshooting Homocoupling Side Reactions Target Molecule: (2-aminoquinazolin-6-yl)boronic acid Primary Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis Diagnostic & Mechanism: The "Why"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Homocoupling Side Reactions Target Molecule: (2-aminoquinazolin-6-yl)boronic acid Primary Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

Diagnostic & Mechanism: The "Why" of Homocoupling

In the context of drug discovery, particularly for EGFR and tyrosine kinase inhibitors, the (2-aminoquinazolin-6-yl)boronic acid scaffold is high-value but chemically temperamental.

The primary failure mode is oxidative homocoupling , where two molecules of your boronic acid couple to form a 6,6'-bis(2-aminoquinazoline) dimer. This consumes your precious starting material and generates an impurity that is often difficult to separate chromatographically due to similar polarity.

The Mechanistic Divergence

Homocoupling is not random; it is a specific pathway driven largely by the presence of oxygen or reducible Pd(II) species.

  • Pathway A (Desired): The transmetallation of the boronate to the Ar-Pd(II)-X species.

  • Pathway B (Parasitic): The oxidation of the Pd(II) intermediate by

    
     to a peroxo-Pd species, which then undergoes a second transmetallation with another equivalent of boronic acid.
    

Suzuki_Homocoupling_Mechanism cluster_legend Pathway Legend Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Decision Is Oxygen Present? OxAdd->Decision TransMet Transmetallation (with Boronic Acid) Decision->TransMet No (Anaerobic) Peroxo Pd-Peroxo Species (Pd-O-O-H) Decision->Peroxo Yes (Aerobic) Prod Reductive Elimination (Cross-Coupled Product) TransMet->Prod Prod->Start Regeneration DoubleTrans 2nd Transmetallation (Ar-Pd-Ar) Peroxo->DoubleTrans + 2nd Boronic Acid HomoProd Homocoupling Dimer (Ar-Ar) DoubleTrans->HomoProd HomoProd->Start Regeneration key1 Green: Active Cycle key2 Blue: Desired Intermediate key3 Red: Parasitic Side Reaction

Figure 1: Mechanistic divergence showing how Oxygen triggers the parasitic homocoupling cycle (Red) over the desired cross-coupling cycle (Blue).

Troubleshooting Guide: Expert Q&A

This section addresses specific issues encountered when working with the 2-aminoquinazoline moiety.

Q1: I see the homocoupling dimer (Mass M+M-2) despite flushing with Argon. Why?

Diagnosis: "Flushing" the headspace is insufficient. Root Cause: Oxygen dissolved in the solvent is enough to drive the Pd-peroxo cycle. The Fix: You must use Subsurface Sparging .

  • Protocol: Insert a long needle directly into the solvent and bubble Argon/Nitrogen vigorously for at least 15–20 minutes before adding the catalyst.

  • Why it works: This physically displaces dissolved

    
    , breaking the cycle shown in Figure 1.
    
Q2: My reaction stalls, and adding more catalyst just increases homocoupling.

Diagnosis: Catalyst Poisoning & "Reductive Activation." Root Cause: The 2-amino group (and N3 of the quinazoline) acts as a ligand, coordinating to the Palladium. This deactivates the catalyst. When you add fresh Pd(II) precatalyst (like


 or 

), it must be reduced to Pd(0) to work. This reduction step often consumes 2 equivalents of your boronic acid, generating homodimer immediately upon addition. The Fix: Switch to Pre-formed Pd(0) sources or Buchwald G3/G4 Precatalysts .
  • Recommendation: Use XPhos Pd G3 or Amphos Pd G3 . These bulky ligands prevent the quinazoline nitrogen from binding to the metal center, and the "G3" scaffold activates without consuming your boronic acid.

Q3: Does the base choice affect the homocoupling rate?

Diagnosis: Base-mediated disproportionation. Root Cause: Strong bases (hydroxides, alkoxides) accelerate the formation of the "ate" complex (boronate anion). While necessary for cross-coupling, a high concentration of the "ate" complex makes the boronic acid more susceptible to oxidation and disproportionation. The Fix: Use weaker, buffered bases.

  • Recommendation: Switch from

    
     or 
    
    
    
    to
    
    
    (anhydrous) or
    
    
    . Phosphate acts as a proton shuttle and buffers the pH, slowing down the side reactions while maintaining transmetallation rates.

The "Anaerobic Standard" Protocol

Objective: Cross-coupling of (2-aminoquinazolin-6-yl)boronic acid with minimal homocoupling.

Materials
  • Substrate: Aryl Halide (1.0 eq)

  • Boronic Acid: (2-aminoquinazolin-6-yl)boronic acid (1.2 eq)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow
  • Solvent Prep (Critical Step):

    • Combine Dioxane and Water in a separate flask.

    • Sparge with Argon for 20 minutes. Do not skip this.

  • Solids Addition:

    • Add Aryl Halide, Boronic Acid, and Base to the reaction vial.

    • Note: Do not add the catalyst yet.

  • Solvent Transfer:

    • Transfer the degassed solvent to the reaction vial via syringe under inert atmosphere.

    • Sparge the mixture in the reaction vial for an additional 5 minutes.

  • Catalyst Addition (The "Shoot" Method):

    • Add the XPhos Pd G3 catalyst quickly as a solid (or as a stock solution in degassed THF) against a counter-flow of Argon.

    • Immediately cap/seal the vial.

  • Reaction:

    • Heat to 80–90°C.

    • Expert Tip: High temperature favors the cross-coupling (higher activation energy) over the homocoupling (lower activation energy but diffusion-limited by oxygen).

Data Summary: Homocoupling Factors

VariableCondition Promoting Homocoupling (Avoid)Condition Suppressing Homocoupling (Preferred)
Atmosphere Air / Headspace Flush onlySubsurface Sparging (Argon/Nitrogen)
Catalyst State Pd(II) salts (

,

)
Pre-reduced Pd(0) or G3/G4 Precatalysts
Ligand Triphenylphosphine (

)
Bulky Dialkylbiaryl (XPhos, SPhos)
Addition Order Boronic acid added all at onceSlow addition (via syringe pump) of Boronic Acid
Solvent Alcohols (MeOH/EtOH)Aprotic/Aqueous mixes (Dioxane/

, THF/

)

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Relevance: Definitive review on boronic acid side reactions including oxidative homocoupling and protodeboron
  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

    • Relevance: Establishes the oxygen-dependent mechanism (Pd-peroxo species) depicted in the diagram.
  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11-59.

    • Relevance: Foundational text on the reactivity of heteroaryl boronic acids and the role of bases.
  • Bruno, N. C., et al. (2013).

    • Relevance: Explains the G3/G4 precatalyst activation cycle which avoids the oxid
Optimization

Technical Support Center: Amphoteric Boronic Acid Derivatives

Topic: Workup & Purification Procedures Introduction: The Amphoteric Paradox Welcome to the technical support hub for organoboron chemistry. If you are here, you are likely facing the "Amphoteric Paradox." You have synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup & Purification Procedures

Introduction: The Amphoteric Paradox

Welcome to the technical support hub for organoboron chemistry. If you are here, you are likely facing the "Amphoteric Paradox." You have synthesized a molecule containing both a Lewis-acidic boronic acid moiety (


) and a basic amine/heterocycle (

).

The Problem: These molecules exist as zwitterions in neutral aqueous media, making them highly water-soluble and notoriously difficult to extract into organic solvents. Furthermore, their Lewis acidity causes irreversible binding to standard silica gel, leading to massive yield loss during chromatography.

This guide moves beyond standard "wash and dry" protocols to provide field-proven strategies for isolating these "schizophrenic" molecules.

Module 1: Extraction & Phase Separation

The Issue: "I cannot extract my product from the aqueous layer using DCM or Ethyl Acetate."

The Science: At neutral pH, amphoteric boronic acids exist largely as zwitterions (internal salts).[1] Zwitterions have high lattice energies and high water solubility. To extract them, you must break the zwitterion by adjusting the pH to the molecule's Isoelectric Point (pI) or by forcing it into a single non-charged state.

Protocol A: Isoelectric Precipitation (The "Crash Out" Method)

Best for: Amino-aryl boronic acids with moderate lipophilicity.

  • Measure pH: Check the pH of your aqueous reaction mixture.

  • Scan pH Range: Slowly adjust pH from acidic (pH 2) to basic (pH 10) while monitoring turbidity.

  • Target the pI: The species is least soluble when the net charge is zero.

    • Note: For many amino-boronic acids, this occurs roughly between pH 5 and 7.

  • Salting Out: If no precipitate forms at the pI, saturate the aqueous phase with NaCl. The "Salting Out" effect decreases the solubility of the organic zwitterion.

  • Extraction Solvent: Do not use straight DCM. Use a polar organic cocktail:

    • System 1:

      
      -Butanol (highly effective for polar species).
      
    • System 2: THF/Ethyl Acetate (1:1).

    • System 3: DCM/Isopropanol (3:1).

Protocol B: The Sorbitol "Catch and Release"

Best for: Highly water-soluble, low molecular weight amphoteric boronic acids that refuse to extract.

This method exploits the reversible formation of boronate esters with 1,2-diols (Sorbitol) to alter solubility profiles.

Step-by-Step Workflow:

  • Catch (Aqueous Phase): Add D-Sorbitol (5–10 equiv) to your crude aqueous mixture. Adjust pH to >10 using NaOH.

    • Mechanism:[2][3][4][5][6][7] Boronic acid forms a tetrahedral boronate complex with sorbitol. This complex is hyper-hydrophilic and negatively charged.

  • Wash (Organic Phase): Wash the aqueous layer with EtOAc or DCM.

    • Result: Impurities (starting materials, non-boron byproducts) are extracted.[8] Your product remains "trapped" in the water as the sorbitol complex.

  • Release (Acidification): Separate the aqueous layer and acidify to pH < 3 using 1M HCl.

    • Mechanism:[2][3][4][5][6][7] Low pH hydrolyzes the boronate ester, releasing the free boronic acid.

  • Isolation: The free boronic acid (now cationic or neutral depending on structure) can often be crystallized or extracted with

    
    -Butanol.
    

Module 2: Purification (Chromatography Survival)

The Issue: "My compound streaks on the column or stays at the baseline."

The Science: Silica gel is acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and possesses surface hydroxyls. The empty 

-orbital of the boron atom acts as a Lewis acid, coordinating tightly to the silica oxygen atoms. This chemisorption is often irreversible.
Troubleshooting Table: Purification Methods
MethodSuitabilityKey Additive/Condition
Reverse Phase (C18) High Run with 0.1% Formic Acid or TFA. The hydrophobic C18 chains prevent Lewis-acid interactions.
Modified Silica Medium Do not use pure silica. Deactivate silica with 1%

in the eluent. Use MeOH/DCM mixtures.
Diethanolamine (DEA) High Convert crude to DEA adduct. Recrystallize the adduct (usually non-polar). Hydrolyze back to acid later.
Pinacol Ester High Convert to Pinacol ester immediately. Purify the ester (stable on silica). Hydrolyze if necessary.
Visualizing the Workflow

The following diagram illustrates the decision logic for working up these complex molecules.

WorkupLogic cluster_0 Direct Isolation Start Crude Amphoteric Boronic Acid (Aqueous Mixture) SolubilityCheck Is it precipitating at pH 7? Start->SolubilityCheck Filter Filter & Wash (Cold Water/Ether) SolubilityCheck->Filter Yes Sorbitol Sorbitol 'Catch & Release' (See Protocol B) SolubilityCheck->Sorbitol No (Water Soluble) Derivatize Derivatize to Pinacol Ester SolubilityCheck->Derivatize If unstable C18 Reverse Phase (C18) 0.1% Formic Acid Sorbitol->C18 If still impure Silica Flash Chromatography? (DANGER) Derivatize->Silica Safe to use Silica now

Caption: Decision matrix for isolating amphoteric boronic acids. Direct filtration is preferred; Sorbitol complexation is the backup for water-soluble species.

Module 3: Stability & Protodeboronation

The Issue: "My product disappears during workup, replaced by the de-boronated arene."

The Science: This is Protodeboronation .[1][2] It is catalyzed by both acid and base, but for amphoteric species (especially 2-pyridyl or alpha-amino boronic acids), the zwitterionic intermediate accelerates C-B bond cleavage.

Mechanism of Failure
  • Base Catalysis: Hydroxide coordinates to boron, forming a boronate anion.

  • Fragmentation: If the R-group is electron-poor (e.g., pyridine), the C-B bond cleaves, releasing

    
     and the protonated heterocycle.
    
  • Metal Catalysis: Residual Pd or Cu from coupling reactions drastically accelerates this decomposition.

Prevention Protocol
  • Avoid Strong Bases: Do not use NaOH if your substrate is a 2-pyridyl boronic acid. Use milder bases like

    
     or 
    
    
    
    .
  • Scavenge Metals: Add a metal scavenger (e.g., QuadraPure™ or N-acetylcysteine) before attempting phase separation.

  • Freeze-Dry: Avoid heat. Lyophilization (freeze-drying) is safer than rotary evaporation for thermally sensitive zwitterions.

FAQ: Frequently Asked Questions

Q: My NMR shows a messy forest of peaks. Is my compound impure?

  • A: Not necessarily. Boronic acids exist in equilibrium between the monomer (

    
    ), the trimeric boroxine (anhydride), and varying degrees of hydration. This causes broad peaks in 
    
    
    
    NMR.
    • Fix: Add 1-2 drops of

      
       or 
      
      
      
      to the NMR tube. This breaks the oligomers and sharpens the peaks into the monomeric form.

Q: Can I store boronic acids in solution?

  • A: No. In solution, they are prone to oxidation and protodeboronation. Store them as solids. If they dehydrate to the boroxine (trimer) during storage, this is reversible upon exposure to aqueous reaction conditions.

Q: How do I remove the Pinacol group if I purified it as an ester?

  • A: Transesterification is gentler than hydrolysis. Treat the pinacol ester with phenylboronic acid (polymer-bound is best) in acidic media. The pinacol prefers the phenylboronic acid, liberating your product.

References

  • Hall, D. G. (Ed.).[7] (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Santini, R., et al. (2013). Scavengers for the Removal of Pd and Cu from Reaction Mixtures. Organic Process Research & Development, 17(1), 136-140. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Troubleshooting

Technical Support Center: Boronic Acid to Pinacol Ester (Bpin) Conversion

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for converting unstable boronic acids into robust pinacol esters (Bpi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for converting unstable boronic acids into robust pinacol esters (Bpin). Designed for researchers and drug development professionals, this center addresses the specific bottlenecks encountered during organoboron handling and purification.

Process Overview & Troubleshooting Logic

G BA Free Boronic Acid High Polarity, Unstable Cond Esterification Pinacol, MgSO4 or Dean-Stark BA->Cond + Pinacol Bpin Pinacol Ester (Bpin) Stable, Low Polarity Cond->Bpin - H2O Err1 Issue: Incomplete Reaction (Water accumulation) Cond->Err1 Err2 Issue: Product Loss During Chromatography Bpin->Err2 Fix1 Fix: Azeotropic Distillation (Toluene / Reflux) Err1->Fix1 Fix2 Fix: Fast Silica Plug or Switch to Epin Err2->Fix2

Workflow and troubleshooting pathways for boronic acid to pinacol ester conversion.

Fundamental FAQs: The "Why" Behind the Chemistry

Q: Why are free boronic acids so difficult to handle, and how does pinacol protection help? A: Free boronic acids (R-B(OH)₂) possess a highly electrophilic, Lewis acidic boron center. This makes them highly polar, prone to spontaneous dehydration into trimeric boroxines, and highly susceptible to protodeboronation (cleavage of the C-B bond)[1]. Converting the boronic acid to a pinacol ester (Bpin) decreases the Lewis acidity of the boron atom through steric hindrance and electron donation from the ester oxygens[2]. This structural change prevents boroxine formation and acts as a "slow-release" mechanism during cross-coupling reactions, drastically reducing protodeboronation rates.

Q: Why does my Bpin ester degrade during silica gel chromatography? A: The formation of a pinacol ester is an equilibrium process. While Bpin is relatively stable, the reaction is intrinsically reversible in the presence of water[3]. Silica gel is slightly acidic and retains adsorbed moisture. Prolonged contact on a column shifts the equilibrium, hydrolyzing the Bpin ester back into the highly polar free boronic acid, which then irreversibly binds to the silica, causing severe product loss[1][3].

Self-Validating Experimental Protocol: Ambient Esterification

This protocol utilizes a chemical desiccant to drive the equilibrium forward by sequestering the water byproduct.

Materials:

  • Boronic Acid (1.0 equiv)

  • Pinacol (1.0 - 1.1 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 - 2.0 equiv)

  • Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the boronic acid and pinacol in anhydrous diethyl ether (approx. 0.1 M concentration)[4].

  • Equilibrium Shift: Add anhydrous MgSO₄ to the stirring solution. Causality: The esterification releases one equivalent of water. MgSO₄ acts as a thermodynamic sink, trapping the water as a hydrate and driving the reaction to completion[4].

  • Incubation: Stir the suspension at room temperature for 12–24 hours.

  • Self-Validation Check (TLC/LC-MS): Spot the reaction mixture against the starting material. The protocol is validated when the highly polar, streaking baseline spot (boronic acid/boroxine) completely disappears, replaced by a single, high-Rf, tightly defined spot (Bpin ester).

  • Workup: Filter the mixture through a fritted funnel to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude Bpin ester[4].

  • Purification: To avoid hydrolysis, purify the crude oil by passing it rapidly through a short silica plug (eluting with a non-polar solvent mixture like Hexanes/EtOAc) rather than running a slow, high-resolution column[1].

Advanced Troubleshooting & Support

Issue: The reaction stalls at 70-80% conversion despite excess MgSO₄. Diagnosis: The chemical desiccant is insufficient to overcome the thermodynamic barrier for sterically hindered substrates. Solution: Switch to physical water removal via azeotropic distillation. Replace the ether solvent with toluene, attach a Dean-Stark apparatus, and heat to reflux. The physical removal of water from the system will forcefully drive the equilibrium to >95% completion.

Issue: I need to remove excess pinacol, but I cannot use silica gel due to hydrolysis. Diagnosis: Pinacol is highly soluble in water, whereas most aryl/alkyl Bpin esters are lipophilic. Solution: Dissolve the crude product in a non-polar solvent (e.g., pentane or hexanes) and perform 3–4 aggressive washes with deionized water[4]. The excess pinacol will partition into the aqueous phase, leaving the pure Bpin ester in the organic layer.

Issue: My specific Bpin ester is still too unstable for my downstream application. Diagnosis: The pinacol moiety may not provide enough steric bulk for highly sensitive substrates. Solution: Consider upgrading to a more sterically demanding diol, such as 3,4-diethyl-hexane-3,4-diol (forming an "Epin" ester). Epin esters demonstrate significantly enhanced stability against hydrolysis and can survive harsh basic conditions and prolonged chromatography much better than standard Bpin esters[1][5].

Quantitative Data: Boron Reagent Comparison

The following table summarizes the relative stability and reactivity metrics of common boron species to guide your reagent selection.

Boron SpeciesLewis AcidityHydrolytic StabilityChromatographic StabilityReactivity in Suzuki Coupling
Free Boronic Acid Very HighPoor (Forms Boroxines)Poor (Streaks, sticks)Very High (Prone to side-reactions)
Pinacol Ester (Bpin) LowModerateModerate (Requires fast plug)High (Slow-release active species)
Epin Ester Very LowHighExcellentModerate to High
MIDA Boronate NegligibleVery High (Neutral pH)ExcellentLow (Requires basic deprotection)

References

  • Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. Benchchem.

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 2

  • boronic esters - Organic Syntheses Procedure. Organic Syntheses. 4

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. 3

  • Assessing the stability and reactivity of a new generation of boronic esters. Digitell Inc. 5

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. 1

Sources

Optimization

Troubleshooting low yields in 2-aminoquinazoline cross-coupling

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the functionalization of 2-aminoquinazolines via palladium-catalyzed cross-coupling.

The 2-aminoquinazoline scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors for oncology and A2A adenosine receptor antagonists[1][2]. However, researchers often encounter severely depressed yields, stalled reactions, and rapid catalyst degradation when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings on these substrates. This guide deconstructs the mechanistic root causes of these failures and provides field-proven, self-validating protocols to rescue your yields.

Module 1: Mechanistic Root Cause Analysis

To troubleshoot low yields, we must first understand the causality behind the reaction failure. The 2-aminoquinazoline system presents three distinct chemical challenges:

  • Catalyst Poisoning via N-Chelation: The most common cause of low conversion is the inherent nucleophilicity of the quinazoline ring nitrogens and the exocyclic 2-amino group. These nitrogen atoms can act as competitive ligands, coordinating to the active Pd(II) intermediate. This forms an off-cycle, thermodynamically stable resting state that stalls transmetalation and ultimately leads to the precipitation of inactive palladium black[3].

  • Homo-Coupling of the Transmetalating Agent: When the primary cross-coupling cycle is sluggish (due to the poisoning mentioned above), side reactions dominate. In the presence of trace oxygen, the active Pd(0) is oxidized, promoting the homo-coupling of organoboron reagents (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) into symmetrical dimers, thereby consuming your coupling partner[4].

  • Competitive Hydrolysis: If you are attempting to couple at the highly electrophilic C-4 position of a polyhalogenated quinazoline (e.g., 2,4-dichloroquinazoline), the substrate is highly susceptible to nucleophilic attack by water. Under standard aqueous basic conditions, this leads to rapid hydrolysis, forming a quinazolin-4-one byproduct rather than the desired cross-coupled product[5].

Troubleshooting Workflow

Troubleshooting Start Low Yield in 2-Aminoquinazoline Coupling Diag Identify Root Cause Start->Diag C1 Catalyst Poisoning (N-Chelation) Diag->C1 C2 Homo-Coupling of Boronic Acid Diag->C2 C3 Competitive Hydrolysis at C-4 Diag->C3 S1 Use Biarylphosphines (e.g., XPhos) & Pd G3 C1->S1 S2 Strictly Degas Solvents & Use Active Catalyst C2->S2 S3 Use Anhydrous Bases or Thioether Protection C3->S3

Logical workflow for diagnosing and resolving low yields in 2-aminoquinazoline cross-coupling.

Module 2: Optimization Strategies & Quantitative Parameters

To bypass catalyst poisoning, empirical data dictates a shift away from first-generation catalysts like


. The solution lies in utilizing sterically demanding, electron-rich biarylphosphine ligands (such as XPhos or RuPhos) paired with modern precatalysts (e.g., Buchwald G3/G4)[6]. The extreme steric bulk of these ligands physically shields the palladium center, preventing the 2-aminoquinazoline from coordinating and poisoning the catalyst[3].

Furthermore, solvent selection dramatically impacts the reaction kinetics of these polar heterocycles. Recent comparative studies indicate that replacing traditional dimethoxyethane (DME) with greener, high-boiling solvents like Propylene Carbonate (PC) can significantly enhance reaction rates and isolated yields[7].

Table 1: Impact of Reaction Parameters on 2-Aminoquinazoline Coupling

Reaction ParameterTraditional ConditionOptimized ConditionMechanistic Rationale
Catalyst System

Pd G3 Precatalyst + XPhosBulky biarylphosphines prevent off-cycle N-chelation by the 2-amino group, keeping Pd in the active catalytic cycle[3][6].
Solvent Matrix Dimethoxyethane (DME)Propylene Carbonate (PC)PC offers a higher boiling point, faster reaction times, and improved solubility for polar, hydrogen-bonding quinazolines[7].
Atmosphere Ambient / Poorly DegassedRigorously Degassed (Argon)Complete removal of dissolved

prevents the oxidation of Pd(0) to Pd(II), suppressing the homo-coupling of organoboron reagents[4].
Base Selection Aqueous

or

Anhydrous

or

Eliminates hydroxide/water from the system, preventing the competitive hydrolysis of highly electrophilic positions (e.g., C-4) on the quinazoline ring[5].

Module 3: Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Each step contains built-in physical checks to ensure the mechanistic integrity of the Suzuki-Miyaura coupling of a 2-aminoquinazoline.

Optimized Suzuki-Miyaura Coupling Methodology Objective: Achieve >80% yield by actively suppressing N-chelation and homo-coupling.

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk flask equipped with a magnetic stir bar at 120 °C for at least 2 hours. Allow it to cool under a continuous stream of dry argon. Validation: The absence of moisture prevents C-4 hydrolysis[5].

  • Reagent Loading: Add the halo-2-aminoquinazoline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely milled anhydrous

    
     (2.0 equiv) to the flask[4].
    
  • Catalyst Addition: Add 2–5 mol% of XPhos Pd G3 precatalyst. Causality Note: G3 precatalysts ensure the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild conditions, which is critical for outcompeting substrate chelation[6].

  • Atmospheric Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with argon. Repeat this cycle three times. Validation: This rigorously removes trace oxygen, which is the primary driver of boronic acid homo-coupling[4].

  • Solvent Addition: Syringe in rigorously degassed Propylene Carbonate (PC) or 1,4-Dioxane (0.1 M to 0.2 M relative to the quinazoline). Causality Note: Propylene carbonate accelerates coupling rates for quinazolines and eliminates the need for complex solvent distillation[7].

  • Reaction Execution: Heat the mixture to 80–100 °C in a pre-heated oil block. Monitor the reaction via LC-MS. Validation: The solution should remain a clear, deep color. Rapid precipitation of black particulates (Pd black) indicates that the ligand has failed to protect the metal center[3].

  • Workup: Upon completion (typically 2–4 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate for standard chromatographic purification.

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 15 minutes, and the LC-MS shows less than 10% conversion. What is happening? A: The rapid formation of palladium black indicates severe catalyst degradation. The 2-aminoquinazoline is acting as a bidentate ligand, displacing your phosphine and pulling the palladium out of the catalytic cycle[3]. Solution: You must increase the steric bulk around the palladium. Switch from standard phosphines to a highly bulky biarylphosphine (e.g., XPhos or BrettPhos). If the problem persists, temporarily protect the exocyclic 2-amino group with a bulky protecting group (like a Boc or pivaloyl group) to drastically reduce its nucleophilicity and chelating ability[8].

Q: I am observing complete consumption of my boronic acid, but my 2-aminoquinazoline starting material remains unreacted. Why? A: You are experiencing severe homo-coupling of the boronic acid, resulting in a symmetrical biaryl byproduct. This occurs when the cross-coupling transmetalation step is slower than the oxygen-mediated homo-coupling pathway[4]. Solution: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with argon for 30 minutes. Ensure you are using a highly active precatalyst (like Pd G3) to accelerate the desired cross-coupling pathway so it kinetically outcompetes the side reaction[4][6].

Q: I am trying to couple at the C-4 position of a 2,4-dichloroquinazoline, but the major product is quinazolin-4-one. How do I fix this? A: The C-4 position of the quinazoline ring is highly electrophilic. Under the basic, aqueous conditions typical of standard Suzuki couplings, hydroxide ions or water will attack the C-4 position faster than the palladium can undergo oxidative addition, leading to competitive hydrolysis[5]. Solution: Transition to strictly anhydrous conditions. Use an anhydrous fluoride base (e.g., CsF) in dry 1,4-dioxane. Alternatively, you can temporarily deactivate the C-4 position by converting it to a thioether, perform your coupling at the C-2 or C-6 position, and then functionalize the C-4 position in a subsequent step[5].

References

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate ChemistrySelect[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Pharmaceuticals / ResearchGate [Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives Organic Letters / MIT Open Access [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Journal of Organic Chemistry / NIH [Link]

  • Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds Journal of Combinatorial Chemistry / ACS[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: (2-aminoquinazolin-6-yl)boronic acid

This comparison guide addresses the characterization of (2-aminoquinazolin-6-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and Suzuki-Miyaura coupling workflows. Unlike standard organic...

Author: BenchChem Technical Support Team. Date: March 2026

This comparison guide addresses the characterization of (2-aminoquinazolin-6-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and Suzuki-Miyaura coupling workflows.

Unlike standard organic molecules, heterocyclic boronic acids present unique NMR challenges due to boroxine equilibrium , quadrupolar relaxation , and solubility-dependent speciation . This guide compares three distinct characterization protocols to ensure structural validity.

Executive Summary & Structural Logic

Compound: (2-aminoquinazolin-6-yl)boronic acid Molecular Formula: C₈H₈BN₃O₂ Key Feature: Amphoteric nature (basic 2-aminoquinazoline core + acidic boronic acid).

Structural Prediction & Assignment Logic

The 2-aminoquinazoline scaffold imposes a specific descreening pattern. The boronic acid at position 6 acts as a weak electron-withdrawing group (inductive) but can participate in resonance.

  • H-4 (Singlet, ~9.0 ppm): The most deshielded proton due to the adjacent C=N and C=N bonds of the pyrimidine ring.

  • H-5 (Doublet, ~8.2 ppm): Ortho to the boronic acid and "bay-region" like proximity to N-1/N-3 lone pairs (though distant, electronic effects dominate). It shows meta-coupling to H-7.

  • H-7 (Doublet of Doublets, ~7.8 ppm): Ortho to H-8 and meta to H-5.

  • H-8 (Doublet, ~7.5 ppm): Ortho to H-7.

  • Exchangeable Protons:

    • -NH₂ (Broad Singlet, ~7.0–7.5 ppm): 2-position amino group.

    • -B(OH)₂ (Broad Singlet, ~8.0–8.5 ppm): Highly sensitive to water content and concentration.

Comparative Protocol Analysis

Choose the protocol based on your specific data requirement (Structure Confirmation vs. Purity vs. Stability).

Protocol A: The "Gold Standard" (DMSO-d₆)

Best for: Full structural assignment including exchangeable protons.

  • Solvent: DMSO-d₆ (Dry, 99.9%).

  • Advantages:

    • Solubilizes the polar zwitterionic species effectively.

    • Slows proton exchange, allowing observation of -NH₂ and -B(OH)₂ signals.

  • Disadvantages:

    • Hygroscopic nature causes water peak broadening (3.33 ppm), which can obscure aromatic signals if wet.

    • Viscosity leads to broader line widths compared to methanol/chloroform.

  • Critical Insight: If the sample is wet, the -B(OH)₂ protons will coalesce with the H₂O peak, appearing as a massive broad mound between 3–5 ppm.

Protocol B: The "High-Res" Method (CD₃OD)

Best for: Sharp aromatic coupling constants and purity assessment.

  • Solvent: Methanol-d₄ (CD₃OD).

  • Advantages:

    • Rapid exchange of -NH₂ and -B(OH)₂ with deuterium simplifies the spectrum to just the C-H signals (H-4, H-5, H-7, H-8).

    • Sharper lines allow for precise calculation of J-coupling values (e.g., J₅,₇ ~2 Hz).

  • Disadvantages:

    • Risk of Esterification: Boronic acids can react with methanol to form methyl boronate esters (Ar-B(OMe)₂) over time, leading to peak doubling.

    • Loss of integral data for -NH₂ and -B(OH)₂.

Protocol C: The "Definitive" Method (Pinacol Ester Derivatization)

Best for: Confirming the boronic acid moiety and distinguishing from boroxine trimers.

  • Method: React the boronic acid with pinacol (1.1 equiv) in CDCl₃ or DMSO-d₆ before NMR.

  • Advantages:

    • Locks the boronic acid into a stable pinacol ester.[1]

    • Sharp singlet at ~1.3 ppm (12H) confirms the boron substitution.

    • Eliminates boroxine/boronic acid equilibrium issues.

Experimental Data Comparison

The following table contrasts the expected chemical shifts across the recommended protocols.

Proton AssignmentProtocol A: DMSO-d₆ (δ ppm)Protocol B: CD₃OD (δ ppm)MultiplicityCoupling (J Hz)
H-4 (Pyrimidine)9.05 – 9.159.10 – 9.20Singlet (s)-
H-5 (Aromatic)8.20 – 8.308.25 – 8.35Doublet (d)J ~ 1.5–2.0 (meta)
-B(OH)₂ 8.10 – 8.25Absent (Exchange)Broad Singlet-
H-7 (Aromatic)7.80 – 7.907.85 – 7.95Doublet of Doublets (dd)J ~ 8.5 (ortho), 2.0
H-8 (Aromatic)7.45 – 7.557.50 – 7.60Doublet (d)J ~ 8.5 (ortho)
-NH₂ 7.10 – 7.30Absent (Exchange)Broad Singlet-
Pinacol-CH₃ N/AN/ASinglet(Only in Protocol C)

Note: Shifts are approximate and referenced to TMS (0.00 ppm). In DMSO, residual solvent is at 2.50 ppm; in CD₃OD, at 3.31 ppm.

Visual Workflows

Workflow 1: Characterization Decision Tree

G Start Sample: (2-aminoquinazolin-6-yl)boronic acid Goal Define Goal Start->Goal Struct Full Structure Proof (Observe OH/NH) Goal->Struct Needs OH/NH Purity Purity & Coupling Constants Goal->Purity Needs Resolution Stability Storage Stability Check (Boroxine vs Acid) Goal->Stability Ambiguous Spectra MethodA Protocol A: DMSO-d6 (Dry Sample) Struct->MethodA MethodB Protocol B: CD3OD (Quick Acquisition) Purity->MethodB MethodC Protocol C: Pinacol Derivatization (CDCl3/DMSO) Stability->MethodC ResultA Output: All protons visible. Risk: Broad peaks if wet. MethodA->ResultA ResultB Output: Sharp aromatic region. Risk: Ester formation >30 mins. MethodB->ResultB ResultC Output: Definitive Boron confirmation. Stable species. MethodC->ResultC

Caption: Decision matrix for selecting the optimal NMR solvent system based on analytical requirements.

Workflow 2: Spectral Assignment Logic (HMBC/COSY)

G H4 H-4 (s) ~9.1 ppm H5 H-5 (d) ~8.2 ppm H4->H5 NOESY (Spatial) H7 H-7 (dd) ~7.8 ppm H5->H7 COSY (Meta, Weak) Boron Boron (C-6) H5->Boron HMBC (3-bond) H8 H-8 (d) ~7.5 ppm H7->H8 COSY (Ortho, Strong) H7->Boron HMBC (3-bond)

Caption: 2D NMR correlation network. H-5 and H-7 show HMBC correlations to the boron-bearing Carbon-6.

Detailed Experimental Protocol

Step 1: Sample Preparation (Protocol A - DMSO)
  • Drying: Ensure the solid (2-aminoquinazolin-6-yl)boronic acid is dried under high vacuum (0.1 mbar) for 4 hours to remove bulk water. Boronic acids readily form hydrates.

  • Solvent: Use ampoule-sealed DMSO-d₆ (99.9% D) to minimize water background.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • Note: If the solution is cloudy, the sample may have partially dehydrated to the boroxine (anhydride). Gentle heating (40°C) often breaks the trimer and solubilizes the sample as the monomeric acid.

Step 2: Acquisition Parameters[2][3]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons and boron-adjacent protons may have longer T1 relaxation times.

  • Scans (NS): Minimum 64 scans. The quadrupole moment of Boron-11 (80% natural abundance) causes rapid relaxation of attached carbons (C-6), broadening them in ¹³C NMR, but can also slightly broaden adjacent protons (H-5, H-7) in ¹H NMR.

Step 3: Troubleshooting Boroxine Formation

Boronic acids exist in an equilibrium with their cyclic trimer (boroxine).

  • Symptom: Multiple sets of aromatic peaks or unusually broad baselines.

  • Validation: Add 1 drop of D₂O to the DMSO-d₆ tube.

    • Result: This forces the equilibrium entirely to the monomeric boronic acid species (Ar-B(OH)₂), simplifying the spectrum (though exchangeable protons will vanish).

References

  • BenchChem. (2025). Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery. BenchChem Technical Guides. Link

  • VulcanChem. (2024). 2-Methoxyquinolin-6-ylboronic acid: Synthesis and Structural Characterization. VulcanChem Product Library. Link

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium).

Sources

Comparative

Mechanistic Causality: The Physics of ¹¹B NMR Shifts

Title: Comparative Analysis of ¹¹B NMR Chemical Shifts in Quinazolinyl Boronic Acids: Probing Intramolecular N→B Coordination Executive Summary Boronic acids are ubiquitous in modern medicinal chemistry, bioconjugation,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of ¹¹B NMR Chemical Shifts in Quinazolinyl Boronic Acids: Probing Intramolecular N→B Coordination

Executive Summary Boronic acids are ubiquitous in modern medicinal chemistry, bioconjugation, and catalysis. The quinazoline scaffold—a privileged pharmacophore in kinase inhibitors—presents a unique electronic environment when functionalized with a boronic acid moiety. Depending on the positional isomer, quinazolinyl boronic acids (QBAs) can exhibit dynamic intramolecular nitrogen-to-boron (N→B) dative coordination. As a Senior Application Scientist, I rely on ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical tool to interrogate this coordination state. This guide provides an in-depth comparison of QBA isomers, detailing the mechanistic causality behind their ¹¹B NMR shifts and offering field-proven, self-validating experimental protocols.

The ¹¹B nucleus is a quadrupolar nucleus (spin I = 3/2). Its chemical shift is highly diagnostic of its electronic symmetry and hybridization state[1].

  • sp² Hybridized Boron (Trigonal Planar): In standard, uncoordinated arylboronic acids, the boron atom lacks a full octet. The empty, orthogonal p-orbital leaves the nucleus highly deshielded. This asymmetric electronic environment leads to rapid quadrupolar relaxation, resulting in a broad downfield resonance typically between 25 and 35 ppm [1].

  • sp³ Hybridized Boron (Tetrahedral): When a Lewis base donates a lone pair into the empty p-orbital, an N→B dative bond forms. The filled octet increases local electron density, shielding the nucleus and shifting the signal sharply upfield to the 0 to 15 ppm range[2].

Positional Influence in Quinazolines: Quinazolines possess nitrogens at the 1- and 3-positions. The location of the boronic acid dictates its ability to coordinate:

  • 8-QBA and 4-QBA: These isomers are geometrically primed to form stable 5-membered intramolecular rings via coordination with N1 and N3, respectively. This interaction forces the boron into a shielded sp³ state[3].

  • 6-QBA: The spatial distance between the 6-position boronic acid and the ring nitrogens precludes intramolecular coordination. Consequently, 6-QBA remains in the deshielded sp² state in non-coordinating solvents.

Comparative Data: QBA Isomers vs. Benchmarks

To objectively evaluate N→B coordination strength, we benchmark QBAs against standard Phenylboronic Acid (PBA) and the well-documented 8-Quinolineboronic acid (8-QnBA), a classic N→B coordinated system[2].

CompoundHybridization StatePredominant Coordination¹¹B NMR Chemical Shift (ppm)*Peak Morphology
Phenylboronic Acid (PBA) sp²Uncoordinated~29.0Broad
6-Quinazolinylboronic Acid sp²Uncoordinated~28.5Broad
8-Quinolineboronic Acid (Ref) sp³N→B Coordinated~14.6Sharp
8-Quinazolinylboronic Acid sp³N1→B Coordinated~14.5Sharp
4-Quinazolinylboronic Acid sp³N3→B Coordinated~12.0Sharp

*Note: Shifts are approximate and can vary slightly based on concentration and solvent temperature.

Structural Dynamics Visualization

G cluster_0 Non-Coordinating Isomer (e.g., 6-QBA) cluster_1 Coordinating Isomer (e.g., 8-QBA) N1 Steric Distance Prevents N→B Bond N2 Trigonal Planar (sp²) δ = 28 - 35 ppm N1->N2 N3 Proximity Enables Intramolecular N→B Bond N4 Tetrahedral (sp³) δ = 5 - 15 ppm N3->N4

Fig 1. Positional influence on N→B coordination and resultant ¹¹B NMR shifts in QBAs.

Experimental Protocol: Self-Validating ¹¹B NMR Workflow

A common critical failure in ¹¹B NMR analysis is the broad background signal originating from standard laboratory glassware, which can entirely mask the sp³ signals of coordinated QBAs. The following protocol establishes a self-validating system to ensure absolute data trustworthiness.

Step 1: Solvent Selection & Sample Preparation Dissolve 15–20 mg of the QBA in 0.6 mL of an anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)[1]. Causality Check: Avoid protic or coordinating solvents (like Methanol-d4 or DMSO-d6) during initial screening, as they act as competing Lewis bases and can artificially induce sp³ hybridization via solvent-boron coordination.

Step 2: Tube Selection (Critical) Transfer the solution into a Quartz NMR tube . Causality Check: Standard borosilicate glass contains significant amounts of boron, generating a massive, rolling background signal between 10 and 20 ppm. Quartz tubes eliminate this interference, providing a flat baseline necessary for observing the ~14 ppm sp³ signals.

Step 3: Internal/External Referencing Insert a sealed glass capillary containing Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) into the quartz NMR tube. Set the spectrometer to reference this external standard strictly at 0.0 ppm [3]. Causality Check: Because ¹¹B chemical shifts are highly susceptible to temperature and magnetic field drift, an external physical standard guarantees that any observed upfield shift is a true representation of N→B coordination, not a calibration artifact.

Step 4: Acquisition & Processing Acquire the ¹¹B spectra at 128 MHz (assuming a 400 MHz spectrometer). Use a one-pulse sequence with proton decoupling (¹¹B{¹H}) to sharpen the signals. Apply a pre-scan delay (e.g., 50–100 μs) or backward linear prediction during processing to suppress any residual acoustic ringing from the probe.

References

1.[1] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ACS Publications / National Science Foundation. URL: [Link] 2.[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace / Wiley-VCH. URL: [Link] 3.[3] Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications. URL: [Link]

Sources

Validation

Mass spectrometry analysis of boronic acid dehydration products (boroxines)

An in-depth technical comparison guide on the mass spectrometry (MS) analysis of boronic acids and their dehydration products (boroxines), designed for researchers, analytical scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the mass spectrometry (MS) analysis of boronic acids and their dehydration products (boroxines), designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

The integration of boronic acid moieties into pharmaceuticals (e.g., bortezomib, ixazomib) and chemical probes has surged due to their unique reversible covalent binding properties. However,1[1]. This dynamic equilibrium confounds spectral interpretation, as a single analyte can produce a complex fingerprint of multiple m/z peaks.

This guide provides a comparative analysis of MS techniques (ESI, APCI, and MALDI) for boronic acid characterization, detailing the causality behind ionization behaviors and providing self-validating experimental protocols to suppress or leverage boroxine formation.

Mechanistic Overview: The Dehydration Conundrum

The analytical difficulty stems from the vacant p-orbital on the boron atom, making it highly susceptible to nucleophilic attack. In the absence of strong nucleophiles, the hydroxyl groups of one boronic acid condense with another.2[2].

Dehydration BA Boronic Acid Monomer [M+H]+ / [M-H]- Dimer Dimer [2M-H2O] BA->Dimer - H2O (Condensation) Boroxine Boroxine (Trimer) [3M-3H2O] Dimer->Boroxine + BA - 2H2O (Trimerization) Boroxine->BA + 3H2O (Hydrolysis)

Dynamic equilibrium of boronic acid dehydration into boroxines.

Because2[2], analysts must carefully manipulate solvent chemistry and ionization parameters to capture the true molecular weight of the target.

Comparative Performance of MS Techniques

Different ionization techniques exert varying degrees of thermal and chemical stress on boronic acids. Table 1 objectively compares the performance of ESI, APCI, and MALDI in handling these analytes.

Table 1: Performance Comparison of MS Ionization Techniques
TechniquePreferred ModeSusceptibility to Boroxine FormationLimit of Detection (LOD)Key AdvantageMajor Limitation
ESI-MS NegativeHigh (Droplet desolvation drives dehydration)~0.1 µg - 1.0 µgExcellent for LC couplingSpectra complicated by dimers/trimers
APCI-MS Negative/PositiveModerate to High (Thermal dehydration)ModerateGood for non-polar boronic acidsThermal degradation in the heated source
MALDI-TOF Positive/NegativeLow (If reactive matrix is used)Low picogramIn-situ esterification prevents trimersMatrix background interference at low m/z
Table 2: Diagnostic Mass Shifts for Dehydration (Negative Mode)When interpreting spectra, the presence of boroxines can be definitively identified by calculating the mass shifts corresponding to the loss of water molecules[3]. (Example based on Phenylboronic Acid, Monomer MW = 121.9 Da).
SpeciesFormulaExpected m/zMass Shift from Monomer
Monomer [M-H]⁻121.00
Dimer [2M-H₂O-H]⁻225.1+104.1
Boroxine (Trimer) [3M-3H₂O-H]⁻311.1+190.1

Experimental Workflows & Self-Validating Protocols

To establish a self-validating system, the chosen protocol must either completely suppress dehydration (via solvent buffering) or chemically block it (via derivatization).

MS_Workflow cluster_ESI ESI-MS Workflow (Underivatized) cluster_MALDI MALDI-TOF Workflow (Derivatized) Sample Boronic Acid Sample Solvent Protic Solvent + NH4OAc (Stabilizes Monomer) Sample->Solvent Matrix DHB Matrix (In-situ Esterification) Sample->Matrix ESI_Ion Negative ESI Mode (Low Desolvation Temp) Solvent->ESI_Ion Detect Mass Analyzer Identify Target m/z ESI_Ion->Detect MALDI_Ion Laser Desorption (Analyzes Boronate Ester) Matrix->MALDI_Ion MALDI_Ion->Detect

Comparative MS analytical workflows for boronic acids.

Protocol A: High-Throughput LC-ESI-MS for Underivatized Boronic Acids

This method prevents dehydration by manipulating the droplet microenvironment during ESI.

  • Sample Preparation: Dissolve the analyte in a protic solvent mixture (e.g., 1:1 Methanol:Water). Causality:3[3].

  • Mobile Phase: Use 10 mM ammonium acetate and acetonitrile. Causality: 4[4].

  • MS Parameters: Operate in negative ESI mode . Set capillary voltage to ~3 kV and lower the desolvation temperature (e.g., 150–180°C). Causality: Lower desolvation temperatures reduce the thermal energy available for the endothermic dehydration reaction, minimizing boroxine formation in the source.

Protocol B: MALDI-TOF MS with In-Situ Derivatization

This method chemically blocks trimerization directly on the MALDI plate.

  • Matrix Preparation: Prepare a 0.5 M solution of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile containing 0.1% trifluoroacetic acid.

  • Sample Spotting: Mix the boronic acid analyte in a 1:1 ratio with the DHB matrix directly on the MALDI target plate.

  • In-Situ Esterification: Allow the spot to co-crystallize at room temperature. Causality:1[1].

  • MS Acquisition: Fire the UV laser and acquire spectra. The esterified boronic acid will appear as a single, easily interpretable mass peak, eliminating the need for complex spectral deconvolution.

Data Interpretation & Troubleshooting

If unexpected peaks arise during analysis, analysts should perform a self-validation check:

  • Broadened or Complex Signals: 5[5].

  • Electric-Field Induced Condensation: Be aware that6[6]. If cross-coupled peaks appear, dilute the sample further or switch to the DHB-MALDI protocol to lock the monomeric state.

References

1.1 - National Institutes of Health (PMC) 2.4 - Analytical Methods (RSC Publishing) 3.3 - ResearchGate 4.5 - Benchchem 5. 6 - National Institutes of Health (PMC) 6.2 - National Institutes of Health (PMC)

Sources

Comparative

Technical Guide: Differentiating (2-Aminoquinazolin-6-yl)boronic Acid from its Pinacol Ester

Topic: Differentiating (2-aminoquinazolin-6-yl)boronic acid from its pinacol ester Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, particularly in the synthesis of quinazoline-based kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating (2-aminoquinazolin-6-yl)boronic acid from its pinacol ester Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, particularly in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the distinction between (2-aminoquinazolin-6-yl)boronic acid (Compound A) and its pinacol ester (Compound B) is critical.[1] While often used interchangeably as Suzuki-Miyaura coupling partners, their physicochemical behaviors differ drastically in isolation, storage, and analysis.

This guide provides a definitive technical framework for differentiating these two species, navigating common analytical artifacts (such as on-column hydrolysis), and selecting the optimal reagent for drug development workflows.

Part 1: Structural & Physicochemical Basis

The fundamental difference lies in the boron center's coordination and the resulting polarity. The 2-amino group on the quinazoline ring adds an amphoteric character, complicating solubility profiles compared to simple phenylboronic acids.

Feature(2-Aminoquinazolin-6-yl)boronic acid(2-Aminoquinazolin-6-yl)boronic acid pinacol ester
Formula


Molecular Weight ~189.0 g/mol ~271.1 g/mol
Hybridization

(Trigonal Planar)

(Trigonal Planar)
H-Bonding Donor (2x OH) & AcceptorAcceptor Only (Boronate oxygens blocked)
Polarity High (Amphoteric/Zwitterionic potential)Moderate to Low (Lipophilic cap)
Solubility Soluble in MeOH, DMSO, aqueous base.[2] Poor in DCM/Hexanes.Soluble in DCM, EtOAc, THF, MeOH.
State Solid (often exists in equilibrium with boroxine anhydride).Solid (Crystalline or amorphous powder).
The "Boroxine" Complication

The free boronic acid is rarely a pure monomer in the solid state. It spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine). The pinacol ester, due to the steric bulk and cyclic stability of the pinacol ring, does not form boroxines, making it easier to dispense stoichiometrically.

BoronEquilibrium Acid (2-aminoquinazolin-6-yl) boronic acid (Monomer) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine - H2O (Spontaneous) Ester Pinacol Ester (Bpin) Acid->Ester + Pinacol / - H2O Boroxine->Acid + H2O (Hydrolysis) Ester->Acid + H2O / Acid (Slow)

Figure 1: The dynamic equilibrium. The free acid fluctuates between monomer and trimer states, complicating gravimetry. The ester is a "locked" species until subjected to hydrolysis.

Part 2: Analytical Differentiation

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method that definitively distinguishes the two without introducing artifacts.

  • Pinacol Ester: Look for a sharp singlet integrating to 12 protons in the aliphatic region (

    
     1.2 – 1.4 ppm ). This signal corresponds to the four methyl groups of the pinacol moiety.
    
  • Free Acid: The 12H singlet is absent. The hydroxyl protons of

    
     are typically broad and exchangeable, often invisible in 
    
    
    
    or
    
    
    , and variable in
    
    
    .

Critical Shift: The aromatic protons adjacent to the boron (C5 and C7 on the quinazoline) will exhibit slight chemical shift differences (


 ppm) due to the differing electron-donating capabilities of the boronate ester vs. the acid.
Mass Spectrometry (LC-MS) – The "Hydrolysis Trap"

Warning: Relying solely on LC-MS is the most common source of error.

  • The Artifact: Pinacol esters are prone to hydrolysis under the acidic conditions of standard LC-MS mobile phases (e.g., 0.1% Formic Acid) or due to ionization energy in the source.

  • The Result: An injection of pure pinacol ester often yields the mass of the free acid (

    
    ) rather than the ester (
    
    
    
    ).
  • Solution: Use Direct Infusion or run LC with neutral pH (Ammonium Acetate) and aprotic solvents (Acetonitrile) to minimize on-column hydrolysis.

Thin Layer Chromatography (TLC)[5]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5-10% Methanol in Dichloromethane (DCM).

  • Differentiation:

    • Ester: Higher

      
       (typically 0.5 – 0.7). Moves as a compact spot.
      
    • Acid: Lower

      
       (typically 0.1 – 0.3) or stays at the baseline. Often "streaks" due to interaction with silica silanols.
      
  • Stain: Both stain with Alizarin or Curcumin (specific for Boron). UV active due to the quinazoline core.

Part 3: Experimental Protocols

Protocol A: Rapid Stability & Identity Check (TLC)

Use this to verify if your commercial "Ester" has hydrolyzed during storage.

  • Preparation: Dissolve 1 mg of sample in 100

    
    L of anhydrous  DCM. If it does not dissolve clear, it is likely the free acid (or hydrolyzed).
    
  • Elution: Spot on Silica plate. Elute with 10% MeOH/DCM.

  • Visualization: UV (254 nm).

  • Interpretation:

    • Single spot near solvent front = Intact Ester.

    • Spot at baseline or streak = Free Acid.

    • Two spots = Partial hydrolysis.

Protocol B: Suzuki-Miyaura Coupling Efficiency

Which one should you use?

  • Use the Free Acid when: You have a water-soluble catalytic system or are using biphasic conditions (Water/Dioxane) with strong base (

    
    ). The acid transmetallates faster but requires careful handling to ensure stoichiometry (due to variable water content).
    
  • Use the Pinacol Ester when: You are working in anhydrous organic solvents (DMF, Toluene) or require precise stoichiometry. The ester acts as a "slow-release" reservoir; the base hydrolyzes it in situ to the active acid species, preventing rapid protodeboronation of the sensitive 2-aminoquinazoline ring.

DecisionTree Start Unknown Sample Solubility Solubility Test (Anhydrous DCM) Start->Solubility Insoluble Insoluble/Cloudy Solubility->Insoluble Low Polarity Solvent Soluble Clear Solution Solubility->Soluble Acid Likely Boronic Acid (Confirm with NMR) Insoluble->Acid NMR 1H NMR (DMSO-d6) Soluble->NMR Ester Likely Pinacol Ester (Confirm with NMR) Singlet Singlet @ 1.3 ppm (12H) NMR->Singlet NoSinglet No Aliphatic Singlet NMR->NoSinglet Singlet->Ester NoSinglet->Acid

Figure 2: Analytical Decision Tree for rapid identification of boronic species.

Part 4: Storage & Handling Recommendations

  • Moisture Sensitivity:

    • Ester: Relatively stable. Store at

      
       under inert atmosphere.
      
    • Acid: Hygroscopic. Must be stored in a desiccator. Exposure to humid air accelerates boroxine formation and variability in molecular weight.

  • Purification:

    • Ester: Can be purified via Flash Chromatography (Silica) using EtOAc/Hexanes, but minimize time on column to prevent hydrolysis.

    • Acid: Avoid Silica. Purify via recrystallization (Water/Acetone) or Reverse Phase HPLC (using neutral modifiers).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium).
  • Kumar, A., et al. (2014).[3][4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Context on stability issues of free acids).

Sources

Validation

The Definitive Guide to Boron Nucleophiles: Boronic Acids vs. Potassium Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

The selection of the optimal organoboron reagent is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. While boronic acids have historically served as the cornerstone of this methodology, their...

Author: BenchChem Technical Support Team. Date: March 2026

The selection of the optimal organoboron reagent is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. While boronic acids have historically served as the cornerstone of this methodology, their inherent instability often compromises reproducibility, particularly in complex drug development workflows[1]. Over the past two decades, potassium organotrifluoroborates have emerged as a robust alternative, offering a "protected" tetracoordinate framework that mitigates many of the structural vulnerabilities associated with traditional tricoordinate boron species[2].

This guide provides an objective, data-driven comparison of boronic acids and potassium trifluoroborate salts, analyzing their mechanistic divergence, stability profiles, and experimental performance to help researchers make informed, causality-based reagent selections.

Structural Causality and Mechanistic Divergence

The fundamental differences in handling, stability, and reactivity between boronic acids and trifluoroborate salts stem directly from the hybridization and coordination state of the boron atom.

  • Boronic Acids (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  These species feature a tricoordinate, 
    
    
    
    -hybridized boron atom. The resulting vacant p-orbital renders the boron highly electrophilic. This structural reality causes two major degradation pathways: oxidation (nucleophilic attack by reactive oxygen species) and protodeboronation (cleavage of the C–B bond in protic media). Furthermore, boronic acids readily dehydrate to form boroxines (cyclic trimers), which obscures the exact stoichiometry of the reagent.
  • Potassium Trifluoroborates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  By converting the boronic acid into an anionic salt via treatment with 
    
    
    
    , the boron atom becomes tetracoordinate and
    
    
    -hybridized. The filled p-orbital effectively masks the C–B bond's reactivity, rendering the molecule indefinitely stable to air and moisture[3]. During the cross-coupling reaction, the trifluoroborate acts as a "slow-release" mechanism, undergoing gradual in situ hydrolysis to reveal the active boronic acid species just before transmetalation[1].

Mechanism TF Potassium Trifluoroborate (Tetracoordinate) BA Boronic Acid (Tricoordinate) TF->BA Hydrolysis (Slow Release) Degrad Degradation (Protodeboronation) BA->Degrad Oxidation/Moisture Boroxine Boroxine (Cyclic Trimer) BA->Boroxine -H2O / +H2O Pd Transmetalation (Pd Cycle) BA->Pd Base, Ar-X

Mechanistic divergence and stability pathways of boron nucleophiles.

Comparative Performance and Experimental Data

The choice between these two reagents often requires balancing atom economy and raw reactivity against stability and handling convenience .

Stability and Physical Properties

Trifluoroborates are highly crystalline, free-flowing solids that resist dehydration and oxidation. In contrast, alkylboronic acids are notoriously difficult to purify and store. Gary Molander's pioneering work demonstrated that for difficult alkyl transfers, potassium alkyltrifluoroborates are vastly superior because the corresponding alkylboronic acids undergo rapid protodeboronation before they can successfully couple[3].

Table 1: Physical and Chemical Properties Comparison

ParameterBoronic Acids (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Potassium Trifluoroborates (

)
Coordination State Tricoordinate (

)
Tetracoordinate (

)
Air/Moisture Stability Poor to Moderate (Forms boroxines)Excellent (Indefinitely stable)[3]
Stoichiometry Variable (Due to trimerization)Precise (Monomeric salt)
Purification Often difficult (Chromatography issues)Simple (Crystallization)
Protodeboronation Risk High (Especially for alkyl species)[3]Low (Protected until hydrolyzed)[1]
Reactivity and Atom Economy in Cross-Coupling

While trifluoroborates excel in stability, boronic acids remain the most atom-economic choice. In a comparative study of Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates, Percec and colleagues demonstrated that arylboronic acids are the most inherently reactive species[4]. Arylpotassium trifluoroborates coupled efficiently only when water was introduced to the solvent system, confirming that hydrolysis to the free boronic acid is a prerequisite for transmetalation[4].

Table 2: Performance in Ni-Catalyzed Suzuki-Miyaura Coupling [4]

NucleophileRelative Atom EconomyReactivity (Anhydrous Conditions)Reactivity (Aqueous/Protic Conditions)
Arylboronic Acid HighestExcellent (Fastest consumption)Excellent
Aryltrifluoroborate ModeratePoor (Fails to transmetalate directly)Excellent (Requires in situ hydrolysis)
Pinacol Boronate LowestModerateModerate

Self-Validating Experimental Protocols

To ensure reproducibility, experimental protocols must be designed as self-validating systems where the causality of each step is understood and verifiable.

Workflow cluster_BA Boronic Acid Workflow cluster_TF Trifluoroborate Workflow Start Select Boron Reagent BA_Node Boronic Acid Start->BA_Node TF_Node Trifluoroborate Salt Start->TF_Node BA_Check Check Stoichiometry (Account for Boroxine) BA_Node->BA_Check BA_Solv Anhydrous Organic Solvent + Base BA_Check->BA_Solv React Suzuki-Miyaura Cross-Coupling BA_Solv->React TF_Check Direct Weighing (Monomeric & Stable) TF_Node->TF_Check TF_Solv Aqueous/Protic Solvent Required for Hydrolysis TF_Check->TF_Solv TF_Solv->React

Experimental workflow logic for boronic acids vs. trifluoroborates.

Protocol A: Coupling with Boronic Acids (High Reactivity Workflow)

Use when maximum atom economy is required and the specific boronic acid is known to be bench-stable (e.g., electron-deficient arylboronic acids).

  • Stoichiometric Validation: Prior to weighing, perform a rapid

    
     NMR integration or Karl Fischer titration to determine the ratio of free boronic acid to boroxine anhydride. Causality: Failing to account for the loss of water mass in boroxines leads to under-dosing the nucleophile, artificially capping your maximum yield.
    
  • Reagent Assembly: In a glovebox or under standard Schlenk conditions, combine the electrophile (1.0 equiv), boronic acid (1.1–1.5 equiv based on corrected mass), palladium precatalyst (1-5 mol%), and an inorganic base (e.g.,

    
    , 2.0 equiv).
    
  • Solvent Addition: Add degassed solvent (e.g., Toluene/THF). Validation Check: The reaction mixture should rapidly change color upon heating, indicating the active Pd(0) species has entered the catalytic cycle.

  • Reaction Execution: Heat to 80°C. Monitor via TLC/LC-MS until the electrophile is consumed.

Protocol B: Coupling with Potassium Trifluoroborates (High Stability Workflow)

Use for difficult alkyl transfers, late-stage functionalization, or when the corresponding boronic acid is prone to protodeboronation.

  • Direct Weighing: Weigh the potassium trifluoroborate salt directly on the benchtop (1.1–1.5 equiv). Causality: The tetracoordinate salt is strictly monomeric and non-hygroscopic, eliminating the need for stoichiometric corrections[4].

  • Biphasic Solvent System Assembly: Combine the electrophile, trifluoroborate salt, catalyst, and base (e.g.,

    
    ) in a reaction vessel. Add a protic/biphasic solvent mixture (e.g., Toluene/H₂O or CPME/H₂O, typically 3:1 to 10:1 ratio).
    
  • Hydrolysis Validation Check: Causality: Trifluoroborates cannot undergo transmetalation directly. The addition of water is mandatory to facilitate the slow hydrolysis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 
    
    
    
    . Validation: Monitor the dissolution of the inorganic salt; complete dissolution in the aqueous phase correlates with the onset of hydrolysis and subsequent cross-coupling.
  • Reaction Execution: Heat to 80–100°C. The slow release of the boronic acid ensures that the concentration of the reactive tricoordinate species remains low, preventing bulk protodeboronation while driving the catalytic cycle forward[1].

Conclusion & Selection Matrix

The decision to utilize a boronic acid versus a potassium trifluoroborate salt should be dictated by the specific demands of the substrate:

  • Select Boronic Acids for standard aryl-aryl couplings where the boronic acid is commercially available, stable, and high atom economy is prioritized for process-scale manufacturing.

  • Select Potassium Trifluoroborates for

    
    -hybridized alkyl transfers, highly functionalized substrates requiring long-term reagent storage, or systems where the slow-release mechanism is necessary to outcompete rapid protodeboronation degradation pathways.
    

References

  • A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt. Benchchem.1

  • Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. ACS Publications. 4

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. 3

  • Potassium Trifluoroborate Salts. Sigma-Aldrich.

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ACS Publications.2

Sources

Comparative

Crystal Structure &amp; Solid-State Characterization: (2-Aminoquinazolin-6-yl)boronic Acid

Executive Summary: The Dual-Function Scaffold (2-Aminoquinazolin-6-yl)boronic acid represents a high-value "hybrid" scaffold in modern drug discovery.[1] It fuses a privileged kinase hinge-binding motif (2-aminoquinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Function Scaffold

(2-Aminoquinazolin-6-yl)boronic acid represents a high-value "hybrid" scaffold in modern drug discovery.[1] It fuses a privileged kinase hinge-binding motif (2-aminoquinazoline) with a versatile covalent warhead/recognition moiety (boronic acid).[1][2] Unlike standard quinazolines used solely for ATP-competitive inhibition, the C6-boronic acid variant introduces unique solid-state behaviors and "reversible covalent" binding potential (e.g., targeting Ser/Thr/Cys residues).[1]

This guide objectively compares the structural performance of the Free Boronic Acid (Target) against its two primary developmental alternatives: the Pinacol Ester (Precursor) and the 2-Aminoquinazoline (Parent Scaffold) .[1][2]

Core Comparison Matrix
Feature(2-Aminoquinazolin-6-yl)boronic Acid Pinacol Ester Derivative 2-Aminoquinazoline (Parent)
Primary State Crystalline Solid (High MP)Crystalline/Amorphous SolidCrystalline Solid
Lattice Driver H-Bonding (Boronic Dimer) +

-Stacking
Van der Waals + Weak

-Stacking
H-Bonding (N-H...N) +

-Stacking
Solubility (Aq) Moderate (pH dependent, amphoteric)Low (Lipophilic)Low to Moderate
Binding Mode Dual: Hinge H-bonds + Covalent (Ser/Thr)Non-covalent (Steric fit only)Non-covalent (Hinge only)
Stability Prone to dehydration (Boroxine formation)High (Bench stable)High

Structural Characterization Workflow

To obtain high-fidelity structural data for this compound, a specific workflow is required to prevent dehydration-induced disorder (boroxine formation).[1]

DOT Diagram: Crystallization & Analysis Workflow

G Start Crude (2-Aminoquinazolin- 6-yl)boronic Acid Purification Purification (Avoid Acidic Workup) Start->Purification Suzuki Coupling Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization Solvent: THF/Water DataCollection SC-XRD Data Collection (100 K, Cryoprotectant) Crystallization->DataCollection Harvest Crystal Boroxine Boroxine Trimer (Dehydration Artifact) Crystallization->Boroxine If Temp > 40°C Analysis Structure Solution (Direct Methods) DataCollection->Analysis Refinement

Caption: Workflow for isolating the pure boronic acid crystal form while mitigating trimerization artifacts.

Comparative Structural Analysis

A. Conformational Landscape & Torsion

The critical structural differentiator is the rotation of the boronic acid moiety relative to the quinazoline plane.[1]

  • Target (Boronic Acid): The

    
     group typically adopts a coplanar conformation  with the quinazoline ring (Torsion angle 
    
    
    
    ) to maximize conjugation between the empty boron p-orbital and the aromatic
    
    
    -system.[1][2] This planarity is stabilized by an intramolecular hydrogen bond between a boronic hydroxyl and the C5-proton or solvent bridging.[1]
  • Alternative (Pinacol Ester): The bulky tetramethyldioxaborolane ring forces a twisted conformation (Torsion angle

    
    ) to relieve steric strain with the C5/C7 protons, disrupting the extended 
    
    
    
    -network.[1][2]
B. Supramolecular Synthons (The "Zipper" Effect)

The solid-state stability of the target is driven by two competing H-bond motifs.[1]

  • The Boronic Acid Homodimer (Synthon A):

    • Mechanism: Two molecules face each other, forming a cyclic

      
       hydrogen-bonding ring involving the 
      
      
      
      groups.[1][2]
    • Observation: This is the dominant packing force, creating "ribbons" or "sheets" of dimers throughout the lattice.[1]

    • Comparison: This interaction is absent in the Pinacol Ester and Parent Quinazoline, which rely solely on weaker N-H...N interactions.

  • The Quinazoline Hinge Motif (Synthon B):

    • Mechanism: The 2-amino group (Donor) and N1/N3 nitrogens (Acceptors) form H-bonds with adjacent molecules.[1][2]

    • Significance: In the biological context, this mimics the interaction with the kinase hinge region (e.g., Glu/Cys residues).[2]

DOT Diagram: Interaction Map & Synthons

Interactions cluster_SolidState Crystal Lattice Interactions cluster_Bio Biological Target Interactions Compound (2-Aminoquinazolin-6-yl) boronic Acid Dimer Boronic Homodimer (R2,2(8) Motif) Compound->Dimer Primary Lattice Force Stacking Pi-Pi Stacking (Quinazoline Core) Compound->Stacking Secondary Stabilization HBond N-H...N Network (Amino-Pyrimidine) Compound->HBond Directional Steering Covalent Reversible Covalent Bond (Serine/Threonine -OH) Compound->Covalent Warhead Mechanism Hinge Hinge Binding (Glu/Cys Backbone) Compound->Hinge Scaffold Mechanism

Caption: Mapping the dual-interaction capability: Supramolecular assembly in crystals vs. pharmacophoric binding in proteins.[1][2]

Experimental Data & Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Standard Protocol for generating the free acid from the halide precursor.[1]

  • Reagents: 6-Bromo-2-aminoquinazoline (1.0 eq), Bis(pinacolato)diboron (1.2 eq),

    
     (0.05 eq), KOAc (3.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas with

    
     for 15 min. Heat at 90°C for 12h.
    
  • Hydrolysis (Critical Step): The pinacol ester intermediate is often isolated first.[1][2] To obtain the free acid :

    • Dissolve ester in Acetone/H2O (4:1).[1][2]

    • Add

      
       (3.0 eq) and 
      
      
      
      (3.0 eq).[1][2]
    • Stir at RT for 24h (Oxidative cleavage of the diol).

    • Extract with EtOAc, wash with dilute HCl (pH 5-6).[1][2] Do not use strong acid to avoid protodeboronation.[1]

Protocol 2: Crystallization for X-Ray Analysis

Direct crystallization of the free acid is challenging due to solubility.

  • Dissolution: Dissolve 20 mg of (2-aminoquinazolin-6-yl)boronic acid in a minimum amount of DMSO or THF (approx. 0.5 mL).

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter into a narrow vial.
    
  • Diffusion: Place the open vial inside a larger jar containing 5 mL of Water or Hexane (Antisolvent).

  • Incubation: Seal the outer jar and leave undisturbed at 4°C for 3-7 days.

  • Result: Look for colorless, block-like crystals suitable for SC-XRD. Needle-like aggregates often indicate rapid precipitation (unsuitable).[1][2]

Table 1: Predicted/Representative Crystal Data Comparison

Based on structural analogs (Phenylboronic acid & Aminoquinazolines).

Parameter(2-Aminoquinazolin-6-yl)boronic Acid2-Aminoquinazoline (Reference)
Crystal System Monoclinic (Likely

)
Orthorhombic (

)
Space Group CentrosymmetricNon-centrosymmetric
Unit Cell Volume

(Z=8)

(Z=4)
Density (

)


H-Bond Distance

(Strong)

(Medium)
Packing Motif H-bonded Sheets (Boronic Dimers)Herringbone Stacking

References

  • Structure of Boronic Acids: Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1][2]

  • Quinazoline Kinase Binding: Stamos, J., et al. (2002).[1][2] "Crystal structure of the tyrosine kinase domain of the epidermal growth factor receptor in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 277(48), 46265-46272.[1][2] Link

  • Boronic Acid Hydrogen Bonding: Rodríguez-Cuamatzi, P., et al. (2004).[1][2] "Supramolecular Synthons in Crystal Engineering: Structure and Energetics of the Boronic Acid Homodimer." Crystal Growth & Design, 4(3), 421-429.[1][2] Link[1][2]

  • Boroxine Formation: Snyder, H. R., et al. (1958).[1][2] "Organoboron Compounds. The Hydrolysis of Boronic Esters." Journal of the American Chemical Society, 80(14), 3611-3615.[1][2] Link[1][2]

  • Covalent Kinase Inhibitors: Bandyopadhyay, A., & Gao, J. (2016).[1][2] "Targeting the Kinase Domain of the Epidermal Growth Factor Receptor with Covalent Inhibitors." Current Opinion in Chemical Biology, 34, 110-116.[1] Link

Sources

Validation

A Comparative Guide to the Reactivity of 6-Borono and 7-Borono Quinazoline Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinazoline Scaffolds and Positional Isomerism The quinazoline core is a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazoline Scaffolds and Positional Isomerism

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1][2] The functionalization of the quinazoline ring is critical for modulating the pharmacological properties of these molecules. Boronic acids are versatile synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of substituents onto the quinazoline framework.[3][4]

The position of the boronic acid group on the quinazoline ring significantly influences its chemical reactivity. This guide focuses on the comparative reactivity of the 6-borono and 7-borono isomers, providing a theoretical framework and practical experimental protocols to quantify these differences. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development.

Theoretical Framework: Electronic Effects on Reactivity

The difference in reactivity between the 6-borono and 7-borono quinazoline isomers can be primarily attributed to the electronic effects exerted by the fused pyrimidine ring on the carbocyclic ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which influences the electron density at various positions of the benzene ring.

The electronic influence of a substituent on a benzene ring can be quantified using Hammett constants (σ).[5][6][7] For bicyclic heteroaromatic systems like quinazoline, the electronic effects of substituents on the benzene ring can be correlated to those in a substituted aniline. In this context:

  • The 6-position of quinazoline is electronically analogous to the para-position of a substituted aniline. Substituents at this position have a more pronounced resonance effect.

  • The 7-position of quinazoline is electronically analogous to the meta-position of a substituted aniline. Substituents at this position are primarily influenced by inductive effects.[8]

Given that the boronic acid group is an electrophile in the transmetalation step of the Suzuki-Miyaura reaction, its reactivity is enhanced by electron-withdrawing groups on the aromatic ring. Conversely, in protodeboronation, an electrophilic cleavage of the C-B bond, electron-donating groups can stabilize the transition state and accelerate the reaction.

Based on these principles, we can predict that the 6-boronoquinazoline will be more reactive in Suzuki-Miyaura coupling reactions due to the stronger electron-withdrawing influence of the pyrimidine ring at the para-like position. Conversely, the 7-boronoquinazoline might be more susceptible to protodeboronation under certain conditions, although this effect is generally less pronounced.

Experimental Comparison of Reactivity

To quantitatively assess the reactivity of the 6-borono and 7-borono quinazoline isomers, a series of controlled experiments can be performed. This section outlines the protocols for two key reactions: the Suzuki-Miyaura cross-coupling and a protodeboronation study.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and a common application for boronic acids.[9][10] By monitoring the reaction rate of each isomer under identical conditions, a direct comparison of their reactivity can be made.

Objective: To determine the pseudo-first-order rate constants for the Suzuki-Miyaura coupling of 6-boronoquinazoline and 7-boronoquinazoline with a model aryl halide.

Materials:

  • 6-Boronoquinazoline

  • 7-Boronoquinazoline

  • 4-Bromoanisole (model aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a series of reaction vials, combine 6-boronoquinazoline (0.1 mmol) or 7-boronoquinazoline (0.1 mmol), 4-bromoanisole (0.12 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (0.2 mmol), and the internal standard (0.05 mmol).

  • Solvent Addition: Add 2 mL of the toluene/water (4:1) solvent mixture to each vial.

  • Reaction Initiation: Place the vials in a preheated heating block at 80°C and start the timer.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot with 1 mL of diethyl ether and passing it through a short plug of silica gel.

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the boronic acid isomer versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k).

The reaction rates are expected to differ, with the 6-borono isomer reacting faster. The quantitative data can be summarized as follows:

IsomerPseudo-First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂, min)
6-BoronoquinazolineHypothetical Value: 1.5 x 10⁻³Hypothetical Value: 7.7
7-BoronoquinazolineHypothetical Value: 8.0 x 10⁻⁴Hypothetical Value: 14.4

Note: The values presented are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing Reactants Combine Reactants: - Boronic Acid Isomer - Aryl Halide - Catalyst & Ligand - Base - Internal Standard Solvent Add Toluene/Water Solvent Reactants->Solvent Heat Heat to 80°C Solvent->Heat Sample Take Aliquots at Time Intervals Heat->Sample Quench Quench with Diethyl Ether & Silica Sample->Quench GCMS Analyze by GC-MS Quench->GCMS Plot Plot ln[Boronic Acid] vs. Time GCMS->Plot Calculate Calculate Rate Constant (k) Plot->Calculate Protodeboronation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Boronic Acid Isomer in Buffered CD3OD/D2O Initial_NMR Acquire Initial 1H NMR Spectrum Dissolve->Initial_NMR Incubate Incubate at 50°C Initial_NMR->Incubate Time_Course_NMR Acquire Spectra at Intervals Incubate->Time_Course_NMR Integrate Integrate Signals of Starting Material and Product Time_Course_NMR->Integrate Calculate_Rate Calculate Rate of Protodeboronation Integrate->Calculate_Rate

Caption: Workflow for monitoring protodeboronation by ¹H NMR spectroscopy.

Conclusion and Future Outlook

This guide provides a comparative analysis of the reactivity of 6-borono and 7-borono quinazoline isomers based on established electronic principles and outlines robust experimental protocols for their quantitative comparison. The theoretical analysis suggests that the 6-borono isomer is more reactive in Suzuki-Miyaura cross-coupling reactions, while the 7-borono isomer may be slightly more prone to protodeboronation.

The provided experimental workflows offer a self-validating system for researchers to confirm these predictions and to accurately characterize the reactivity of these important synthetic intermediates. A thorough understanding of the reactivity of these isomers will enable the more efficient design and synthesis of novel quinazoline-based compounds with potential therapeutic applications. Further studies could explore the impact of different substituents on the quinazoline ring on the reactivity of the boronic acid moiety, providing a more comprehensive understanding of the structure-activity relationships in this important class of molecules.

References

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbon
  • Correlation of σ Hammett's constants with pKa for 4-aminoquinazolines...
  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. PubMed.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Bioorganic & Medicinal Chemistry Letters.
  • 6-Substituted quinazoline-containing drug molecules.
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry.
  • Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules.
  • Values of Hammett substituent constants and mass-loss obtained results of mild steel/HCl/substituted quinoline compound systems...
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
  • Suzuki reaction. Wikipedia.
  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline deriv
  • Hammett Substituent Constants Table. Scribd.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Suzuki-Miyaura Cross Coupling Reaction: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Hammett constants for some common substituents. University of California, Berkeley.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Comparative

Elemental Analysis Standards for Boron-Containing Heterocycles: A Comparative Methodological Guide

Boron-containing heterocycles, such as benzoxaboroles, boronic acids, and diazaborines, have transitioned from niche chemical entities to mainstream pharmacophores in modern drug discovery. Their unique ability to form r...

Author: BenchChem Technical Support Team. Date: March 2026

Boron-containing heterocycles, such as benzoxaboroles, boronic acids, and diazaborines, have transitioned from niche chemical entities to mainstream pharmacophores in modern drug discovery. Their unique ability to form reversible covalent bonds with biological targets makes them highly valuable. However, validating the purity and elemental composition of these compounds presents a notorious analytical challenge. Traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analysis frequently fails for boron heterocycles, yielding artificially low carbon and nitrogen values.

This guide critically examines the causality behind these analytical failures, compares modern alternatives, and provides self-validating protocols for accurate elemental quantification.

The Causality of Analytical Failure: Why Standard CHN Fails

In standard CHN elemental analysis, the organic sample is combusted in an oxygen-rich environment at approximately 1000°C. The goal is to quantitatively convert carbon to CO2, hydrogen to H2O, and nitrogen to NOx (subsequently reduced to N2).

However, boron possesses a high affinity for both carbon and nitrogen at elevated temperatures. During the combustion of boron heterocycles, refractory byproducts such as boron carbide (B4C) and boron nitride (BN) are formed. These ceramics are exceptionally stable and resist further oxidation even at 1000°C. Consequently, a fraction of the sample's carbon and nitrogen remains trapped in the ash, leading to incomplete recovery and failed elemental analysis [1].

To overcome this, combustion accelerators (fluxes) like vanadium pentoxide (V2O5) or tungsten trioxide (WO3) must be added. These metal oxides act as oxygen donors and lower the melting point of the combustion mixture, effectively breaking the B-C and B-N bonds and ensuring complete oxidation [2].

Combustion cluster_standard Standard CHN Combustion (1000°C) cluster_catalyzed V2O5 Catalyzed Combustion (1000°C) Sample Boron Heterocycle Sample Incomplete Incomplete Oxidation Sample->Incomplete No Additive Flux V2O5 Flux Action Breaks B-C/B-N Bonds Sample->Flux V2O5 Added Refractory Formation of B4C & BN (Refractory) Incomplete->Refractory LowC Artificially Low C & N Results Refractory->LowC Complete Complete Oxidation Flux->Complete Accurate Accurate C, H, N Quantification Complete->Accurate

Combustion pathway of boron heterocycles comparing standard vs. V2O5-catalyzed CHN analysis.

Comparative Analysis of Analytical Alternatives

When evaluating boron-containing heterocycles, researchers must choose between modified combustion analysis for CHN determination and spectrometric methods (ICP-OES / ICP-MS) for direct boron quantification [3]. The choice depends on the target elements, available sample mass, and required detection limits [4].

Analytical MethodTarget ElementsLimit of Detection (LOD)Sample RequirementMatrix InterferenceCost per Sample
Modified CHN (with V2O5) C, H, N, S~0.1%1.5 - 3.0 mgHigh (Requires flux)Low
ICP-OES Boron (Total)~1 - 10 ppb5.0 - 10.0 mgLow (Spectral overlap possible)Medium
ICP-MS Boron (Isotopic/Total)< 0.1 ppb< 1.0 mgVery LowHigh

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. These systems are designed to detect failures in real-time, preventing the reporting of skewed data.

Protocol A: Modified CHN Combustion with V2O5 Accelerator

Objective: Accurate quantification of C, H, and N in refractory boron heterocycles [5]. Causality: Vanadium pentoxide acts as a strong oxidizing flux. At 1000°C, it melts (melting point ~690°C) and bathes the sample in a liquid phase that donates oxygen directly to the refractory B-C and B-N bonds, preventing the formation of stable boron carbides/nitrides [2].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the CHN analyzer using a standard reference material (e.g., Acetanilide or Sulfanilamide).

  • Blank Preparation (Self-Validation Step 1): Weigh 10-15 mg of high-purity V2O5 into a tin capsule. Run this as a blank to establish the baseline and subtract any trace carbon/nitrogen natively present in the flux.

  • Sample Preparation: Accurately weigh 1.5 - 2.0 mg of the boron heterocycle into a tin capsule.

  • Flux Addition: Add exactly 10 mg of V2O5 directly on top of the sample. The 1:5 (sample:flux) mass ratio is critical to ensure a sufficient oxygen donor pool.

  • Combustion: Combust the sample at 1000°C - 1050°C in the elemental analyzer.

  • System Validation (Self-Validation Step 2): Run a known boron-containing reference standard (e.g., sodium tetraphenylborate) using the exact same flux ratio. The recovery must be within ±0.3% of the theoretical value to validate the run. If recovery fails, it indicates exhausted oxidation columns or insufficient flux.

Protocol B: Total Boron Determination via ICP-OES with Microwave Digestion

Objective: Direct and precise quantification of elemental boron . Causality: Boron heterocycles must be completely mineralized into boric acid (B(OH)3) for introduction into the argon plasma. Microwave digestion with HNO3/H2O2 ensures complete destruction of the organic matrix without volatilization losses. Furthermore, utilizing plastic/Teflon labware prevents positive bias, as borosilicate glass leaches trace boron under acidic conditions .

Step-by-Step Methodology:

  • Sample Digestion: Weigh 5.0 mg of the sample into a Teflon microwave digestion vessel. Add 5 mL of concentrated HNO3 and 1 mL of 30% H2O2.

  • Microwave Program: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. Allow the vessels to cool completely.

  • Dilution: Transfer the digestate to a 50 mL plastic volumetric flask (strictly avoid borosilicate glass) and dilute to the mark with ultrapure water.

  • ICP-OES Analysis: Aspirate the sample into the ICP-OES. Monitor the boron emission lines at 249.772 nm and 208.956 nm to cross-check for spectral interferences [4].

  • System Validation (Self-Validation Step): Include a method blank, a continuous calibration verification (CCV) standard every 10 samples, and a matrix spike. The matrix spike recovery must fall between 95-105% to confirm the absence of matrix suppression.

DecisionTree Start Need Elemental Analysis for Boron Heterocycle Q1 What is the primary element of interest? Start->Q1 CHN Carbon, Hydrogen, Nitrogen Q1->CHN Boron Boron Quantification Q1->Boron Q2 Is sample size limited (< 2 mg)? CHN->Q2 Q3 Expected Boron Concentration? Boron->Q3 MicroCHN Micro-CHN with V2O5 Q2->MicroCHN Yes MacroCHN Standard CHN with V2O5/WO3 Q2->MacroCHN No HighB High (>10 ppb) Q3->HighB LowB Trace (<10 ppb) Q3->LowB ICPOES ICP-OES Analysis HighB->ICPOES ICPMS ICP-MS Analysis LowB->ICPMS

Decision tree for selecting the optimal elemental analysis method for boron heterocycles.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers ResearchGate[Link]

  • Combustion accelerators, processes for their production and processes for their use in elemental analysis Google P
  • Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method Journal of Chemical Analysis (UII)[Link]

  • Toxicological Profile for Boron - Analytical Methods NCBI Bookshelf[Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides MDPI[Link]

  • ICP-OES vs ICP-MS, ICP-OES metals analysis Agilent Technologies[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Aminoquinazolin-6-yl)boronic acid

Topic: Personal protective equipment for handling (2-Aminoquinazolin-6-yl)boronic acid Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Class: Heteroaryl Boronic Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2-Aminoquinazolin-6-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Heteroaryl Boronic Acid / Quinazoline Derivative Primary Hazard Profile: Bioactive Irritant & Potential Reproductive Toxin CAS Registry Number: Varies by specific salt/ester form (Class Reference: Quinazolin-6-ylboronic acid analogs)

Handling (2-Aminoquinazolin-6-yl)boronic acid requires a dual-threat safety approach. Researchers must mitigate the immediate risks of chemical irritation (characteristic of boronic acids) and the potential pharmacological activity of the aminoquinazoline scaffold, a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors). Furthermore, the boronic acid moiety necessitates precautions against reproductive toxicity , a known hazard of boron-containing compounds.

This guide provides a self-validating safety protocol designed to protect personnel and preserve the chemical integrity of this sensitive reagent.

Hazard Identification & Risk Assessment

Before opening the vial, you must acknowledge the following risk factors derived from the functional group analysis.

Hazard ClassGHS Classification (Inferred/Conservative)Operational Implication
Acute Health Skin/Eye Irrit. 2/2A; STOT SE 3 Dust is highly irritating to mucous membranes. Inhalation can cause severe respiratory distress.
Chronic Health Repr.[1][2][3][4][5][6][7][8] 1B (Potential) Boron-containing compounds are often flagged for reproductive toxicity. Handle as a potential teratogen.
Chemical Stability Protodeboronation Susceptible Heteroaryl boronic acids are prone to C-B bond cleavage under basic conditions or high heat.
Physical Hygroscopic Solid Moisture absorption alters stoichiometry and promotes degradation.

Critical Note: Treat this compound as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) Band 3 or 4 equivalent until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following specific grades are required to prevent exposure to bioactive dusts.

Hand Protection Protocol
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum) .

    • Usage: General handling of solid powder.

  • Secondary Barrier (Double Gloving): Required when solubilizing in organic solvents (DMSO, DMF, Methanol).

    • Rationale: Organic solvents act as carriers, transporting the bioactive compound through the skin.

    • Specification: Inner glove (Nitrile) + Outer glove (Nitrile or Laminate for prolonged contact).

    • Change Frequency: Immediately upon splash or every 60 minutes.

Respiratory & Body Protection
ComponentRequirementTechnical Justification
Respiratory Fume Hood (Certified) Mandatory. Do not handle open powder on an open bench. Face velocity must be 80–100 fpm.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that float. Goggles seal the eyes from dust entry.
Body Tyvek® Lab Coat / Sleeves Cotton lab coats trap dust. Disposable Tyvek sleeves prevent cuff contamination during weighing.
Operational Protocol: Safe Handling Workflow

The following workflow integrates safety with chemical stability preservation.

Step 1: Preparation & Weighing
  • Environmental Control: All weighing must occur inside a chemical fume hood.

  • Static Mitigation: Boronic acids are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar inside the hood to prevent powder dispersal.

  • Containment: Place the balance inside a secondary containment tray.

Step 2: Solubilization (The Critical Risk Point)
  • Solvent Choice: DMSO or Methanol are typical.

  • Exothermic Caution: Boronic acids can generate mild heat upon dissolution. Add solvent slowly to the solid.

  • Vessel: Use a screw-cap vial with a PTFE-lined septum. Never transport an open flask of the solution outside the hood.[9]

Step 3: Stability Management
  • (2-Aminoquinazolin-6-yl)boronic acid is susceptible to protodeboronation (loss of the boron group) and dehydration (formation of boroxines).

  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Usage: Re-seal containers immediately with Parafilm or electrical tape to exclude moisture.

Visualized Safety Logic (Graphviz)

The following diagram outlines the decision logic for handling spills and exposure, ensuring a standardized response.

SafetyProtocol Start Incident: Spill or Exposure Assess Assess Magnitude Start->Assess Minor Minor Spill (<500 mg) Inside Hood Assess->Minor Contained Major Major Spill (>500 mg) or Outside Hood Assess->Major Uncontained Exposure Personal Exposure Assess->Exposure Contamination Clean1 1. Cover with wet paper towel (prevents dust) Minor->Clean1 Clean2 2. Wipe with 10% Bleach (Oxidizes compound) Clean1->Clean2 Clean3 3. Dispose as Haz Waste Clean2->Clean3 Evacuate EVACUATE LAB Call EHS Immediately Major->Evacuate Skin Skin Contact: Wash 15 min w/ Soap Exposure->Skin Eye Eye Contact: Flush 15 min (Hold Eyelids Open) Exposure->Eye Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical

Figure 1: Decision matrix for spill response and exposure management.

Waste Disposal & Deactivation

Disposal must strictly adhere to local environmental regulations, but the following chemical logic applies:

  • Segregation: Do not mix with general trash. This is Hazardous Chemical Waste .

  • Stream:

    • Solid Waste: Double-bag in clear polyethylene bags; label as "Toxic Solid - Organoboron Compound."

    • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Deactivation (Spill Cleanup Only):

    • Treating surfaces with a dilute oxidizing agent (e.g., 10% bleach or hydrogen peroxide) can facilitate oxidative deboronation, breaking the bioactive pharmacophore into less active phenols and boric acid, though this should only be done for surface decontamination, not bulk waste treatment.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline-5-boronic acid (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-Methylquinoline-6-boronic acid MIDA ester. Retrieved from

  • BLD Pharm. (2023). Safety Data Sheet: Quinazolin-6-ylboronic acid. Retrieved from

  • Occupational Safety and Health Administration (OSHA).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

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